A-77003
Description
Properties
CAS No. |
134878-17-4 |
|---|---|
Molecular Formula |
C44H58N8O6 |
Molecular Weight |
795.0 g/mol |
IUPAC Name |
(2S)-N-[(2S,3S,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide |
InChI |
InChI=1S/C44H58N8O6/c1-29(2)37(49-43(57)51(5)27-33-21-13-15-23-45-33)41(55)47-35(25-31-17-9-7-10-18-31)39(53)40(54)36(26-32-19-11-8-12-20-32)48-42(56)38(30(3)4)50-44(58)52(6)28-34-22-14-16-24-46-34/h7-24,29-30,35-40,53-54H,25-28H2,1-6H3,(H,47,55)(H,48,56)(H,49,57)(H,50,58)/t35-,36-,37-,38-,39-,40+/m0/s1 |
InChI Key |
QPVWMQXBTCSLCB-BYAJYZPISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)O)NC(=O)N(C)CC4=CC=CC=N4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)O)NC(=O)N(C)CC4=CC=CC=N4 |
Appearance |
Solid powder |
Other CAS No. |
134878-17-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2(S),5(S))-1,2,5,6-Tetradeoxy-2,5-bis((3-methyl-2-(((methyl(2-pyrimidinylmethyl)amino)carbonyl)amino)-1-oxobutyl)amino)-1,6-diphenyl-L-altritol A 77003 A-77003 A77003 Abbott 77003 Abbott A77003 ABT 77003 ABT-77003 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Nitrobenzanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzanilide is a nitro-substituted benzanilide derivative that serves as a versatile intermediate in organic synthesis. Its characteristic structure, featuring a nitro group at the para position of the aniline ring, imparts unique reactivity, making it a valuable precursor in the production of pharmaceuticals, agrochemicals, and dyes. The electron-withdrawing nature of the nitro group enhances the compound's utility in nucleophilic substitution reactions and allows for further functionalization, rendering it a key building block in the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-Nitrobenzanilide.
Chemical and Physical Properties
4-Nitrobenzanilide is a yellow crystalline solid. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][2][3] |
| Molecular Weight | 242.23 g/mol | [1][2][3][4] |
| CAS Number | 3393-96-2 | [3] |
| Melting Point | 202-204 °C | [4] |
| Boiling Point | 327 °C at 760 mmHg | [4] |
| Density | 1.344 g/cm³ | [4] |
| Flash Point | 151.5 °C | [4] |
| Solubility | Moderately soluble in ethanol and dimethyl sulfoxide (DMSO). Limited solubility in water. | |
| Refractive Index | 1.671 | [4] |
| LogP | 3.44330 | [4] |
Synthesis of 4-Nitrobenzanilide
A common method for the synthesis of 4-Nitrobenzanilide involves the acylation of 4-nitroaniline with benzoyl chloride. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of 4-Nitrobenzanilide
Materials:
-
4-Nitroaniline
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitroaniline in dichloromethane. Cool the solution in an ice bath.
-
Addition of Reagents: Slowly add pyridine to the stirred solution. Subsequently, add benzoyl chloride dropwise from the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude 4-Nitrobenzanilide from hot ethanol to yield a pure crystalline solid.
-
-
Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).
Below is a DOT script visualizing the general workflow for the synthesis and purification of 4-Nitrobenzanilide.
Caption: Workflow for the synthesis and purification of 4-Nitrobenzanilide.
Spectroscopic Characterization
The identity and purity of synthesized 4-Nitrobenzanilide are typically confirmed using a combination of spectroscopic techniques.
FT-IR Spectroscopy
The FT-IR spectrum of 4-Nitrobenzanilide exhibits characteristic absorption bands corresponding to its functional groups. A notable feature is the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which typically appear around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. Other key peaks include the N-H stretch of the amide group (around 3300 cm⁻¹) and the C=O stretch of the amide carbonyl group (around 1660 cm⁻¹).
NMR Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the two benzene rings will appear as distinct multiplets in the downfield region (typically between 7.5 and 8.5 ppm). The amide proton (N-H) will appear as a singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide will be observed significantly downfield (around 165 ppm). The aromatic carbons will appear in the range of 120-150 ppm.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-Nitrobenzanilide, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (242.23 g/mol ).
The general workflow for the analytical characterization of 4-Nitrobenzanilide is depicted in the following diagram.
Caption: Workflow for the analytical characterization of 4-Nitrobenzanilide.
Reactivity and Applications
The chemical reactivity of 4-Nitrobenzanilide is largely dictated by the presence of the nitro group and the amide linkage.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a pathway to synthesize 4-aminobenzanilide derivatives. These amino compounds are valuable intermediates in the synthesis of various biologically active molecules.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution reactions.
-
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 4-nitroaniline.
The versatile reactivity of 4-Nitrobenzanilide makes it a key starting material in the development of:
-
Pharmaceuticals: It is a precursor for the synthesis of compounds with potential antimicrobial and kinase inhibitory activities.
-
Agrochemicals: Used in the preparation of various pesticides and herbicides.
-
Dyes and Pigments: Serves as an intermediate in the synthesis of azo dyes.
The following diagram illustrates the key reactive sites of 4-Nitrobenzanilide.
Caption: Key reactive sites and transformations of 4-Nitrobenzanilide.
Safety and Handling
4-Nitrobenzanilide is classified as an irritant, causing serious eye irritation.[1] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. It should be handled in a well-ventilated area to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
4-Nitrobenzanilide is a fundamentally important chemical intermediate with a well-defined set of chemical and physical properties. Its synthesis is straightforward, and its characterization is readily achieved through standard analytical techniques. The reactivity of the nitro group and the amide linkage provides a versatile platform for the synthesis of a wide range of valuable downstream products, particularly in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of 4-Nitrobenzanilide for researchers and professionals engaged in chemical synthesis and drug development.
References
In-Depth Technical Guide: Compound A-77003 (4-Nitrobenzanilide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound identified as A-77003. Through database cross-referencing, this compound has been identified as 4-Nitrobenzanilide (PubChem CID: 77003). This document details its chemical structure, physicochemical properties, and synthesis.
It is critical to note that while the chemical aspects of 4-Nitrobenzanilide are well-documented, there is a significant lack of publicly available information regarding its specific biological activity, mechanism of action, and effects on signaling pathways. The predominant role of 4-Nitrobenzanilide in the scientific literature is that of a chemical intermediate in the synthesis of more complex molecules. While derivatives of 4-nitrobenzamide have been explored for potential antimicrobial and anti-inflammatory properties, this guide will focus on the known data for the core compound, 4-Nitrobenzanilide, and will clearly indicate where data is unavailable.
Core Compound Structure and Properties
4-Nitrobenzanilide is a benzamide derivative characterized by a nitro group substituted on one of the phenyl rings.
Chemical Structure:
-
IUPAC Name: 4-nitro-N-phenylbenzamide[1]
-
Molecular Formula: C₁₃H₁₀N₂O₃[1]
-
CAS Number: 3460-11-5[1]
-
SMILES: C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-][1]
-
InChI Key: KCBREZOWOLOPLW-UHFFFAOYSA-N[1]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of 4-Nitrobenzanilide.
| Property | Value | Reference |
| Molecular Weight | 242.23 g/mol | [1] |
| Monoisotopic Mass | 242.06914219 Da | [1] |
| Melting Point | 199.0 to 203.0 °C | [2] |
| Boiling Point | 327 °C at 760 mmHg | [2] |
| Solubility | Soluble in DMSO. | [3] |
| LogP | 3.44330 | [2] |
| Appearance | Solid powder | [3] |
Synthesis of 4-Nitrobenzanilide
4-Nitrobenzanilide is typically synthesized via the acylation of aniline with 4-nitrobenzoic acid or its derivatives. A common laboratory-scale synthesis involves the reaction of aniline with 4-nitrobenzoyl chloride.
Experimental Protocol: Synthesis via Acylation
This protocol describes a general method for the synthesis of 4-Nitrobenzanilide.
Materials:
-
Aniline
-
4-Nitrobenzoyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve aniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of 4-nitrobenzoyl chloride in dichloromethane to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield 4-Nitrobenzanilide as a solid.
Logical Workflow for Synthesis:
Biological Activity and Mechanism of Action
As of the date of this guide, there is a notable absence of comprehensive, publicly available data on the specific biological activity of 4-Nitrobenzanilide. The compound is primarily utilized as a chemical intermediate for the synthesis of other molecules.
Some studies have investigated the biological activities of derivatives of 4-nitrobenzamide. For instance, certain Schiff base derivatives have been synthesized and evaluated for in vitro antimicrobial activity[4]. Additionally, derivatives of a structurally related compound, 4-nitro-2-phenoxymethanesulphonanilide (Nimesulide), have been studied for anti-inflammatory activity[5]. However, these studies do not provide direct evidence of the biological activity of 4-Nitrobenzanilide itself.
Quantitative Data (IC₅₀, Kᵢ, etc.):
No reliable quantitative data such as IC₅₀ or Kᵢ values for the biological activity of 4-Nitrobenzanilide could be identified in the public domain.
Signaling Pathways:
There is no available information to suggest that 4-Nitrobenzanilide directly modulates any specific signaling pathways.
Experimental Protocols for Biological Evaluation
Due to the lack of published studies on the specific biological activity of 4-Nitrobenzanilide, detailed experimental protocols for its biological evaluation are not available. However, based on the activities of its derivatives, the following are examples of general experimental approaches that could be employed to screen for potential biological activity.
General Protocol for In Vitro Anti-Inflammatory Screening (Nitric Oxide Inhibition Assay):
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-Nitrobenzanilide (dissolved in a suitable solvent like DMSO) for a specified pre-incubation period.
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture media.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite (a stable product of nitric oxide) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition for each concentration of the test compound and determine the IC₅₀ value.
Workflow for a Hypothetical Anti-Inflammatory Screening:
Conclusion
Compound this compound, identified as 4-Nitrobenzanilide, is a well-characterized chemical entity with established synthesis routes. Its primary utility, based on current public knowledge, is as a precursor in the synthesis of more complex organic molecules. For researchers and drug development professionals, it is crucial to recognize the significant gap in the understanding of the inherent biological activity of 4-Nitrobenzanilide itself. Future research would be necessary to elucidate any potential pharmacological effects and mechanisms of action of this compound.
References
A Comprehensive Technical Guide to 4'-Nitrobenzanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4'-Nitrobenzanilide, a key chemical intermediate. The document details its physicochemical properties, a comprehensive experimental protocol for its synthesis and characterization, and a logical workflow for these processes.
Core Physicochemical Data
The essential quantitative data for 4'-Nitrobenzanilide are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][2][3] |
| Molecular Weight | 242.23 g/mol | [1][2][3] |
| CAS Number | 3393-96-2 | [1][2][3] |
| Melting Point | 199-204 °C | [4] |
| IUPAC Name | N-(4-nitrophenyl)benzamide | [2] |
| Appearance | White to orange to green powder/crystal | [4] |
Experimental Protocols: Synthesis and Characterization
A common and effective method for the synthesis of 4'-Nitrobenzanilide is the acylation of 4-nitroaniline with benzoyl chloride. The following protocol provides a detailed methodology for its synthesis and subsequent characterization.
Synthesis of 4'-Nitrobenzanilide
Materials:
-
4-Nitroaniline
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-nitroaniline in dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add pyridine, followed by the dropwise addition of benzoyl chloride.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from ethanol to obtain pure 4'-Nitrobenzanilide.
-
-
Drying: Dry the purified crystals in a vacuum oven.
Characterization of 4'-Nitrobenzanilide
The identity and purity of the synthesized 4'-Nitrobenzanilide can be confirmed using the following analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Melting Point Determination: To compare the observed melting point with the literature value.
-
Spectroscopic Analysis:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=O (amide), and N=O (nitro) stretching vibrations.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and integration of the aromatic protons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.
-
Logical and Experimental Workflows
The following diagrams illustrate the key relationships and the step-by-step process for the synthesis and characterization of 4'-Nitrobenzanilide.
Caption: Key reactants leading to the formation of 4'-Nitrobenzanilide.
Caption: Step-by-step workflow from synthesis to final characterization.
References
An In-depth Technical Guide to the Solubility of 4-Nitrobenzanilide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Nitrobenzanilide, a crucial parameter for its application in research, synthesis, and pharmaceutical development. Due to the limited availability of published quantitative solubility data for 4-Nitrobenzanilide in a broad range of organic solvents, this document focuses on delivering detailed experimental protocols for determining its solubility, alongside a framework for data presentation and analysis.
Introduction
4-Nitrobenzanilide (N-(4-nitrophenyl)benzamide) is an organic compound with the chemical formula C₁₃H₁₀N₂O₃. Its solubility in various organic solvents is a critical factor influencing reaction kinetics, purification processes such as crystallization, and the formulation of potential therapeutic agents. While qualitatively described as having moderate solubility in solvents like ethanol and dimethyl sulfoxide (DMSO), precise quantitative data is essential for systematic studies and process optimization.[1] This guide outlines the established methodologies for obtaining this vital data.
Quantitative Solubility Data
As of the latest literature review, comprehensive quantitative solubility data for 4-Nitrobenzanilide across a wide array of organic solvents at various temperatures remains largely unpublished. Qualitative assessments indicate it is soluble in DMSO.[1] The PubChem database lists an aqueous solubility of 2.2 µg/mL at pH 7.4, which is not indicative of its behavior in organic media.[2]
To facilitate direct comparison and future data compilation, it is recommended that experimentally determined solubility data be presented in a standardized format. The following table provides a template for recording mole fraction solubility (x) at various temperatures (T).
Table 1: Experimental Mole Fraction Solubility of 4-Nitrobenzanilide in Various Organic Solvents
| Temperature (K) | Solvent | Mole Fraction (x) |
| e.g., 293.15 | e.g., Acetone | Data |
| e.g., 298.15 | e.g., Acetone | Data |
| e.g., 303.15 | e.g., Acetone | Data |
| e.g., 293.15 | e.g., Ethanol | Data |
| e.g., 298.15 | e.g., Ethanol | Data |
| e.g., 303.15 | e.g., Ethanol | Data |
| e.g., 293.15 | e.g., Ethyl Acetate | Data |
| e.g., 298.15 | e.g., Ethyl Acetate | Data |
| e.g., 303.15 | e.g., Ethyl Acetate | Data |
| e.g., 293.15 | e.g., DMSO | Data |
| e.g., 298.15 | e.g., DMSO | Data |
| e.g., 303.15 | e.g., DMSO | Data |
| ... | ... | ... |
Experimental Protocols for Solubility Determination
The isothermal saturation shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[3]
3.1. Materials and Equipment
-
4-Nitrobenzanilide (purity > 99%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readability ±0.1 mg)
-
Thermostatic shaker or water bath with temperature control (±0.1 K)
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and other standard laboratory glassware
-
Drying oven
3.2. Procedure: Isothermal Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-Nitrobenzanilide to several sealed glass vials. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.[3]
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired constant temperature.
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. Equilibrium is confirmed when the concentration of the solute in the liquid phase remains constant over time.[3]
-
-
Sample Collection and Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.[4]
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed container to remove any remaining solid particles.
-
3.3. Analysis: Gravimetric Method
-
Mass Determination of the Saturated Solution:
-
Weigh the container with the filtered saturated solution to determine the total mass of the collected sample.
-
-
Solvent Evaporation:
-
Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the 4-Nitrobenzanilide. The evaporation should be carried out until a constant mass is achieved.
-
-
Mass Determination of the Solute:
-
After cooling to room temperature in a desiccator, weigh the container with the dry solid residue of 4-Nitrobenzanilide.
-
3.4. Calculation of Solubility
The mole fraction solubility (x) can be calculated using the following formula:
x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]
Where:
-
m_solute is the mass of the dried 4-Nitrobenzanilide.
-
M_solute is the molar mass of 4-Nitrobenzanilide (242.23 g/mol ).
-
m_solvent is the mass of the solvent (calculated as the mass of the saturated solution minus the mass of the solute).
-
M_solvent is the molar mass of the respective solvent.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps involved in the experimental determination of the solubility of 4-Nitrobenzanilide.
References
Technical Guide: Physicochemical Properties and Synthesis of 4-Nitrobenzanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzanilide is a chemical compound of significant interest in organic synthesis and medicinal chemistry. It serves as a key intermediate in the preparation of various dyes, pharmaceuticals, and other specialty chemicals. This technical guide provides an in-depth overview of the melting point of 4-Nitrobenzanilide, a critical parameter for its identification and purity assessment. Furthermore, this document outlines a standard experimental protocol for its determination and illustrates its common synthesis pathway.
Physicochemical Data
The melting point of a crystalline solid is a fundamental physical property that is indicative of its purity. For 4-Nitrobenzanilide, this value is well-established within a narrow range, signifying a sharp melting transition for the pure compound.
Melting Point of 4-Nitrobenzanilide
The experimentally determined and literature-reported melting points of 4-Nitrobenzanilide are summarized in the table below.
| Parameter | Value | References |
| Melting Point | 202-204 °C | [1][2][3] |
| Melting Point | 201-201.5 °C | [4][5] |
Experimental Protocol: Melting Point Determination
The following protocol describes the capillary method for determining the melting point of 4-Nitrobenzanilide.
3.1 Materials and Equipment
-
4-Nitrobenzanilide sample
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating oil (if using a Thiele tube)
-
Mortar and pestle or spatula
3.2 Procedure
-
Sample Preparation: Ensure the 4-Nitrobenzanilide sample is completely dry.[6] Place a small amount of the sample on a clean, dry watch glass and pulverize it into a fine powder using a spatula or mortar and pestle.[6]
-
Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[6][7] Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom.[6][7] The packed sample should be approximately 1-2 mm in height.[6][7]
-
Apparatus Setup:
-
Digital Apparatus: Place the loaded capillary tube into the sample holder of the digital melting point apparatus.
-
Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[7] Immerse the thermometer and attached capillary in the oil bath of the Thiele tube.
-
-
Heating and Observation:
-
Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.
-
For an accurate measurement, repeat the determination with a fresh sample. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[6]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[6] A pure sample will exhibit a sharp melting range of 1-2 °C.
Synthesis of 4-Nitrobenzanilide
4-Nitrobenzanilide can be synthesized through the condensation reaction of 4-nitrobenzoic acid chloride with aniline. This process is a common method for forming amide bonds.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 4-Nitrobenzanilide.
Caption: Synthesis workflow for 4-Nitrobenzanilide.
Conclusion
The melting point of 4-Nitrobenzanilide is a well-defined physical constant, typically observed in the range of 201-204 °C. This property, in conjunction with spectroscopic data, is essential for the unambiguous identification and quality control of this important chemical intermediate. The standardized protocol for melting point determination ensures accurate and reproducible results. The synthesis of 4-Nitrobenzanilide is a straightforward process, primarily involving the formation of an amide bond between a carboxylic acid derivative and an amine.
References
- 1. 4'-NITROBENZANILIDE CAS#: 3393-96-2 [m.chemicalbook.com]
- 2. Benzanilide, 4'-nitro- [chembk.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 4'-Nitrobenzanilide [webbook.nist.gov]
- 5. 4'-Nitrobenzanilide [webbook.nist.gov]
- 6. employees.oneonta.edu [employees.oneonta.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Biological Versatility of 4-Nitrobenzanilide Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The 4-nitrobenzanilide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into 4-nitrobenzanilide derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and summarizing key quantitative data to facilitate further research and development in this promising area.
Antimicrobial Activity
4-Nitrobenzanilide derivatives have demonstrated notable efficacy against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The primary methods for evaluating this activity are the disc diffusion method for initial screening and the broth microdilution method to determine the minimum inhibitory concentration (MIC).
Quantitative Antimicrobial Data
The antimicrobial potency of various 4-nitrobenzanilide derivatives is summarized in the table below. The zone of inhibition provides a qualitative measure of efficacy, while the MIC value offers a quantitative assessment of the concentration required to inhibit microbial growth.
| Compound ID | Bacterial/Fungal Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 3a | S. typhi | 18 | Not Reported | [1] |
| S. paratyphi | 16 | Not Reported | [1] | |
| Klebsiella | 15 | Not Reported | [1] | |
| Pseudomonas | 14 | Not Reported | [1] | |
| S. aureus | 17 | Not Reported | [1] | |
| S. mitis | 16 | Not Reported | [1] | |
| F. oxysporum | 75 (% inhibition) | Not Reported | [1] | |
| 3a1 | S. typhi | 17 | Not Reported | [1] |
| S. paratyphi | 15 | Not Reported | [1] | |
| Klebsiella | 14 | Not Reported | [1] | |
| Pseudomonas | 13 | Not Reported | [1] | |
| S. aureus | 16 | Not Reported | [1] | |
| S. mitis | 15 | Not Reported | [1] | |
| F. oxysporum | 70 (% inhibition) | Not Reported | [1] | |
| VG1 | Mixed Microbial Culture | Not Specified | Not Reported | [2] |
| VG2 | Mixed Microbial Culture | Not Specified | 20 nmoles (evaluated dose) | [2] |
Experimental Protocols
Disc Diffusion Method (Kirby-Bauer Assay)
This method provides a qualitative assessment of antimicrobial activity.
-
Inoculum Preparation: A standardized inoculum of the test microorganism, equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), is prepared in a sterile broth.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and rotated against the side of the tube to remove excess fluid. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth. This is typically done by streaking in three different directions, rotating the plate approximately 60 degrees between each streaking.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 200 µ g/disc ).[1] These discs are then carefully placed on the surface of the inoculated agar plate using sterile forceps.
-
Incubation: The plates are inverted and incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Stock Solutions: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated under the same conditions as the disc diffusion assay.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow for Antimicrobial Evaluation
Anticancer Activity
Derivatives of 4-nitrobenzanilide have shown significant cytotoxic effects against various human cancer cell lines. The MTT assay is a widely used colorimetric method to assess this activity by measuring cell viability.
Quantitative Anticancer Data
The half-maximal inhibitory concentration (IC₅₀) values for several 4-nitrobenzanilide and related thiobenzanilide derivatives are presented below, indicating their potency against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiobenzanilide 17 | A375 (Melanoma) | 11.8 | [3] |
| Thiobenzanilide 15 | MCF-7 (Breast Cancer) | 43 | [3] |
| Doxorubicin (Control) | A375 (Melanoma) | 6.0 | [3] |
| Tamoxifen (Control) | MCF-7 (Breast Cancer) | 30.0 | [3] |
| Compound 5 | HL-60 (Leukemia) | 15.39 | [4] |
| A549 (Lung Cancer) | 18.31 | [4] | |
| HepG2 (Liver Cancer) | 23.52 | [4] | |
| PD9 | DU-145 (Prostate Cancer) | 1-3 | [5] |
| MDA-MB-231 (Breast Cancer) | 1-3 | [5] | |
| HT-29 (Colon Cancer) | 1-3 | [5] | |
| PD10 | DU-145 (Prostate Cancer) | 1-3 | [5] |
| MDA-MB-231 (Breast Cancer) | 1-3 | [5] | |
| HT-29 (Colon Cancer) | 1-3 | [5] | |
| PD11 | DU-145 (Prostate Cancer) | 1-3 | [5] |
| MDA-MB-231 (Breast Cancer) | 1-3 | [5] | |
| HT-29 (Colon Cancer) | 1-3 | [5] | |
| PD13 | DU-145 (Prostate Cancer) | 1-3 | [5] |
| MDA-MB-231 (Breast Cancer) | 1-3 | [5] | |
| HT-29 (Colon Cancer) | 1-3 | [5] | |
| PD14 | DU-145 (Prostate Cancer) | 1-3 | [5] |
| MDA-MB-231 (Breast Cancer) | 1-3 | [5] | |
| HT-29 (Colon Cancer) | 1-3 | [5] | |
| PD15 | DU-145 (Prostate Cancer) | 1-3 | [5] |
| MDA-MB-231 (Breast Cancer) | 1-3 | [5] | |
| HT-29 (Colon Cancer) | 1-3 | [5] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the 4-nitrobenzanilide derivatives (typically in a series of dilutions) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[6][7] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[7] The plate is then gently shaken for about 10 minutes.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[7][8]
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability versus the compound concentration.
Apoptosis Induction
A key mechanism of anticancer activity for many compounds is the induction of apoptosis, or programmed cell death. This is often mediated by the activation of a cascade of enzymes called caspases.
Caspase-3/7 Activation Assay
This assay quantifies the activity of key executioner caspases, caspase-3 and caspase-7.
-
Cell Treatment: Cancer cells are seeded in a 96-well plate and treated with the test compounds as described for the MTT assay.
-
Lysis and Reagent Addition: After the treatment period, a reagent containing a luminogenic caspase-3/7 substrate is added to each well. This reagent lyses the cells and initiates the enzymatic reaction.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes to 1 hour) to allow the activated caspases to cleave the substrate.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.[9]
Apoptosis Induction by 4-Nitrobenzanilide Derivatives
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. 4-Nitrobenzanilide derivatives have shown potential as anti-inflammatory agents by modulating key signaling pathways and inhibiting pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).
Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often assessed by their ability to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocols
Measurement of Cytokine Production in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 24-well plate and allowed to adhere.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the 4-nitrobenzanilide derivatives for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 100 ng/mL or 1 µg/mL) for 24 hours to induce an inflammatory response.[10][11]
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to directly inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation: A reaction mixture is prepared containing assay buffer, heme, and the COX-2 enzyme.
-
Inhibitor Addition: The test compounds are added to the reaction mixture and incubated for a short period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The activity of the COX-2 enzyme is measured, often through a colorimetric or fluorometric method that detects the production of prostaglandins.
-
IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of COX-2 activity is calculated.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression.
Western Blot Analysis of NF-κB and MAPK Pathways
-
Cell Treatment and Lysis: Macrophages or cancer cells are treated with the test compounds and/or LPS. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (activated) forms of key signaling proteins, such as p-p65 (NF-κB), p-ERK, and p-p38 (MAPK). Antibodies against the total forms of these proteins are used as loading controls.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
Anti-inflammatory Signaling Pathways
Conclusion
4-Nitrobenzanilide derivatives represent a versatile class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated antimicrobial, anticancer, and anti-inflammatory activities warrant further investigation. This technical guide provides a foundational understanding of the biological evaluation of these compounds, offering detailed methodologies and summarizing key data to aid researchers in this field. Future studies should focus on elucidating detailed structure-activity relationships, optimizing lead compounds for enhanced potency and selectivity, and conducting in vivo studies to validate their therapeutic potential.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Albumin-Binding and Tumor Vasculature Determine the Antitumor Effect of 15-Deoxy-Δ12,14-Prostaglandin-J2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Data of 4'-Nitrobenzanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4'-Nitrobenzanilide, a key chemical intermediate. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with the experimental protocols for these analyses. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Data Presentation
The quantitative spectral data for 4'-Nitrobenzanilide is summarized in the tables below for ease of reference and comparison.
Mass Spectrometry Data
Mass spectrometry of 4'-Nitrobenzanilide was conducted using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI-B). The key fragments are detailed below.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 242 | 11.12 | [M]+ (Molecular Ion) |
| 105 | 99.99 | [C6H5CO]+ (Benzoyl cation) |
| 77 | 46.66 | [C6H5]+ (Phenyl cation) |
| 106 | 7.87 | Not Specified |
| 51 | 10.73 | Not Specified |
Infrared (IR) Spectroscopy Data
The following table outlines the characteristic infrared absorption bands for 4'-Nitrobenzanilide, obtained via the KBr-Pellet technique.[1] The assignments are based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 | Strong | N-H Stretch (Amide) |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1590 | Medium | C=C Stretch (Aromatic) |
| ~1540 | Strong | N-H Bend (Amide II) |
| ~1500 & ~1340 | Strong | Asymmetric & Symmetric N-O Stretch (Nitro group) |
| ~750-700 | Strong | C-H Bending (Aromatic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectral data presented below are predicted values generated using advanced algorithms and are intended to provide a close approximation of experimental results. The data was obtained using online prediction tools.
¹H NMR Predicted Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | Doublet | 2H | Protons ortho to the nitro group |
| ~7.90 | Doublet | 2H | Protons meta to the nitro group |
| ~7.85 | Doublet | 2H | Protons ortho to the carbonyl group |
| ~7.55 | Triplet | 1H | Proton para to the carbonyl group |
| ~7.50 | Triplet | 2H | Protons meta to the carbonyl group |
| ~10.5 | Singlet | 1H | Amide N-H |
¹³C NMR Predicted Data
| Chemical Shift (ppm) | Assignment |
| ~166 | C=O (Amide Carbonyl) |
| ~145 | Aromatic C-NO₂ |
| ~143 | Aromatic C-NH |
| ~134 | Aromatic C-C=O |
| ~132 | Aromatic CH (para to C=O) |
| ~129 | Aromatic CH (meta to C=O) |
| ~128 | Aromatic CH (ortho to C=O) |
| ~125 | Aromatic CH (meta to NO₂) |
| ~120 | Aromatic CH (ortho to NO₂) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Mass Spectrometry (Electron Ionization)
-
Sample Preparation : A small quantity of 4'-Nitrobenzanilide is introduced into the mass spectrometer, typically via a direct insertion probe or after separation using a gas chromatograph. The sample must be volatile enough to be vaporized under the high vacuum of the instrument.
-
Ionization : In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation : The excess energy from the electron bombardment causes the molecular ions to fragment into smaller, characteristic charged species.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that shows the relative intensity of each fragment.
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation : Approximately 1-2 mg of finely ground 4'-Nitrobenzanilide is mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture is thoroughly ground in an agate mortar to ensure homogeneity.
-
Pellet Formation : The powdered mixture is transferred to a pellet die and compressed under high pressure (several tons) using a hydraulic press. This process forms a thin, transparent, or translucent pellet.
-
Analysis : The KBr pellet is placed in a sample holder within the FT-IR spectrometer. A beam of infrared radiation is passed through the pellet.
-
Data Acquisition : The detector measures the amount of light that is transmitted through the sample at each wavelength. The resulting data is transformed into an infrared spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State)
-
Sample Preparation : A solid sample of 4'-Nitrobenzanilide is finely ground and packed into a solid-state NMR rotor.
-
Data Acquisition : The rotor is placed in the NMR probe and spun at a high speed at the magic angle (54.7°) with respect to the main magnetic field. This technique, known as Magic Angle Spinning (MAS), is used to average out anisotropic interactions and obtain higher resolution spectra for solid samples. A series of radiofrequency pulses are applied to the sample to excite the nuclei.
-
Signal Detection : The resulting NMR signal (Free Induction Decay or FID) is detected, amplified, and digitized.
-
Data Processing : The FID is converted into a spectrum using a Fourier transform. The resulting spectrum displays the chemical shifts of the different nuclei, providing information about the chemical environment of the atoms in the molecule. For solution-state NMR, the solid sample would first be dissolved in a suitable deuterated solvent.
Mandatory Visualization
The following diagram illustrates the logical workflow of spectral analysis for the structural elucidation of 4'-Nitrobenzanilide.
Caption: Workflow of spectral analysis for 4'-Nitrobenzanilide.
References
An In-depth Technical Guide to the Isomers of Nitrobenzanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isomers of nitrobenzanilide, a group of compounds with significant potential in medicinal chemistry and materials science. Understanding the distinct properties of each isomer is crucial for their effective application and development. This document details their physicochemical properties, synthesis, and spectroscopic characterization, presenting data in a clear and accessible format for researchers.
Introduction to Nitrobenzanilide Isomers
Nitrobenzanilide (C₁₃H₁₀N₂O₃, Molar Mass: approx. 242.23 g/mol ) is an aromatic amide containing a nitro group (-NO₂) substituent. The position of the nitro group on either the benzoyl or the anilide ring gives rise to six primary positional isomers. These are:
-
Nitro group on the benzoyl ring: 2-nitrobenzanilide, 3-nitrobenzanilide, and 4-nitrobenzanilide.
-
Nitro group on the anilide ring: 2'-nitrobenzanilide, 3'-nitrobenzanilide, and 4'-nitrobenzanilide.
The different substitution patterns significantly influence the electronic and steric properties of the molecules, leading to variations in their physical, chemical, and biological characteristics. The study of these isomers is of particular interest in drug discovery, as subtle changes in molecular structure can lead to profound differences in pharmacological activity.
Physicochemical Properties
The physicochemical properties of the nitrobenzanilide isomers are summarized in the tables below. These properties are critical for predicting the behavior of the compounds in various experimental and biological systems.
Isomers with Nitro Group on the Benzoyl Ring
| Property | 2-Nitrobenzanilide | 3-Nitrobenzanilide | 4-Nitrobenzanilide |
| CAS Number | 2385-27-5 | 2243-73-4 | 3460-11-5 |
| Molecular Formula | C₁₃H₁₀N₂O₃ | C₁₃H₁₀N₂O₃ | C₁₃H₁₀N₂O₃ |
| Molecular Weight | 242.23 g/mol | 242.23 g/mol | 242.23 g/mol |
| Melting Point (°C) | 97-99 | 154-156 | 199-201 |
| Boiling Point (°C) | Decomposes | 415.3 (predicted) | 396.4 (predicted) |
| Density (g/cm³) | 1.39 (predicted) | 1.39 (predicted) | 1.40 (predicted) |
| Solubility | Insoluble in water, soluble in organic solvents. | Insoluble in water, soluble in organic solvents. | Slightly soluble in ethanol, ether; soluble in acetone. |
| LogP | 2.85 (predicted) | 2.91 (predicted) | 2.88 (predicted) |
Isomers with Nitro Group on the Anilide Ring
| Property | 2'-Nitrobenzanilide | 3'-Nitrobenzanilide | 4'-Nitrobenzanilide |
| CAS Number | 728-90-5 | 4771-08-8 | 3393-96-2 |
| Molecular Formula | C₁₃H₁₀N₂O₃ | C₁₃H₁₀N₂O₃ | C₁₃H₁₀N₂O₃ |
| Molecular Weight | 242.23 g/mol | 242.23 g/mol | 242.23 g/mol |
| Melting Point (°C) | 155-157 | 155 | 202-204 |
| Boiling Point (°C) | 316.6 | 309.8 | 327 |
| Density (g/cm³) | 1.344 | 1.344 | 1.344 |
| Solubility | Insoluble in water. | 9.6 µg/mL in water | Insoluble in water. |
| LogP | 3.44 | 3.44 | 3.44 |
Synthesis of Nitrobenzanilide Isomers
The synthesis of nitrobenzanilide isomers can be broadly categorized into two main strategies, depending on the desired position of the nitro group.
General Synthetic Pathways
Method A: Acylation of a Nitroaniline
This method is employed for the synthesis of isomers where the nitro group is on the anilide ring (2'-, 3'-, and 4'-nitrobenzanilide). It involves the reaction of the corresponding nitroaniline with benzoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Method B: Nitration of Benzanilide
This approach can be used to introduce a nitro group onto the benzoyl or anilide ring of the parent benzanilide molecule. However, this method often leads to a mixture of ortho, meta, and para isomers, necessitating challenging separation and purification steps. The directing effects of the amide group influence the position of nitration.
Method C: Amidation of a Nitrobenzoic Acid
For isomers with the nitro group on the benzoyl ring (2-, 3-, and 4-nitrobenzanilide), the corresponding nitrobenzoic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with aniline.
Below is a diagram illustrating these general synthetic approaches.
Caption: General synthetic routes to nitrobenzanilide isomers.
Detailed Experimental Protocols
While general methods are outlined above, specific reaction conditions are crucial for successful synthesis. The following are representative protocols, and researchers should consult primary literature for detailed procedures and safety precautions.
Synthesis of 4'-Nitrobenzanilide (Illustrative Protocol for Method A)
-
Materials: 4-Nitroaniline, benzoyl chloride, pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-nitroaniline in dry DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Add pyridine to the solution.
-
Add a solution of benzoyl chloride in dry DCM dropwise to the cooled reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding dilute hydrochloric acid to neutralize excess pyridine.
-
Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4'-nitrobenzanilide.
-
Synthesis of 4-Nitrobenzanilide (Illustrative Protocol for Method C)
-
Materials: 4-Nitrobenzoic acid, thionyl chloride, aniline, toluene.
-
Procedure:
-
In a fume hood, reflux a mixture of 4-nitrobenzoic acid and an excess of thionyl chloride for 2-3 hours.
-
Distill off the excess thionyl chloride to obtain crude 4-nitrobenzoyl chloride.
-
Dissolve the crude 4-nitrobenzoyl chloride in a dry, inert solvent like toluene.
-
In a separate flask, dissolve aniline in toluene.
-
Slowly add the 4-nitrobenzoyl chloride solution to the aniline solution with stirring.
-
Heat the reaction mixture at reflux for 1-2 hours.
-
Cool the mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration, wash with cold toluene, and then with water to remove any aniline hydrochloride.
-
Dry the product and recrystallize from a suitable solvent like glacial acetic acid or ethanol.
-
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification and characterization of the nitrobenzanilide isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the substitution pattern on the aromatic rings. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the nitro group and the amide linkage.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will typically show a complex pattern of doublets, triplets, and multiplets corresponding to the protons on the two benzene rings. The integration of these signals confirms the number of protons in each environment. The position of the nitro group can be deduced from the splitting patterns and chemical shifts of the adjacent protons.
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the nitro group will be significantly deshielded and appear at a downfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the nitrobenzanilide isomers.
-
N-H Stretch: A characteristic absorption band is observed in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide.
-
C=O Stretch (Amide I band): A strong absorption band appears around 1650-1680 cm⁻¹, which is characteristic of the carbonyl stretching vibration in the amide group.
-
N-H Bend (Amide II band): An absorption is typically found near 1510-1550 cm⁻¹.
-
NO₂ Stretch: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All isomers will exhibit a molecular ion peak (M⁺) corresponding to their molecular weight. The fragmentation pattern can provide clues about the structure, although it may be similar for positional isomers.
Logical Relationships of Isomers
The six primary isomers of nitrobenzanilide are structurally related by the position of the single nitro group on the two aromatic rings of the benzanilide core. The following diagram illustrates this relationship.
Caption: Relationship between the core benzanilide structure and its nitro isomers.
Applications in Drug Development
While specific biological activities for each nitrobenzanilide isomer are subjects of ongoing research, the benzanilide scaffold and the nitroaromatic moiety are present in numerous biologically active compounds.
-
Antimicrobial and Anticancer Agents: Nitroaromatic compounds have a long history in medicine, particularly as antimicrobial agents. The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors and certain bacteria, to form reactive cytotoxic species. This makes nitrobenzanilide isomers interesting candidates for the development of novel anticancer and antimicrobial drugs.
-
Enzyme Inhibitors: The benzanilide structure can serve as a scaffold for designing enzyme inhibitors. The specific substitution pattern of the nitro group and other functional groups can be tailored to achieve high affinity and selectivity for a particular enzyme target.
-
Prodrugs: The nitro group can be used as a handle for prodrug design. Reduction of the nitro group to an amine can unmask a pharmacologically active compound, potentially in a targeted manner within specific tissues or cells.
Further research is needed to fully elucidate the structure-activity relationships (SAR) of the nitrobenzanilide isomers and to identify promising lead compounds for drug development.
Conclusion
The isomers of nitrobenzanilide represent a versatile class of compounds with distinct physicochemical properties that are a direct consequence of the position of the nitro group. A thorough understanding of their synthesis and characterization is fundamental for their exploration in various scientific disciplines, particularly in the quest for new therapeutic agents. This guide provides a foundational resource for researchers, enabling a more informed approach to the study and application of these intriguing molecules.
An In-depth Technical Guide to the Safety and Handling of 4-Nitrobenzanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Nitrobenzanilide (CAS No. 3393-96-2), a nitro-substituted benzanilide derivative. Due to its application as an intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic compounds, a thorough understanding of its hazard profile and proper handling procedures is essential for ensuring laboratory safety.[1][2]
Chemical and Physical Properties
4-Nitrobenzanilide is a solid, appearing as a white to orange to green powder or crystal.[3][4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-Nitrobenzanilide
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [5][6] |
| Molecular Weight | 242.23 g/mol | [5][6] |
| Melting Point | 199.0 to 204.0 °C | [1][2] |
| Boiling Point | 327 °C at 760 mmHg | [1][2] |
| Flash Point | 151.5 °C | [1][2] |
| Density | 1.344 g/cm³ | [1][3] |
| Solubility | 2.2 µg/mL in water at pH 7.4 | [5] |
| Appearance | White to Orange to Green powder to crystal | [3][4] |
Hazard Identification and Classification
4-Nitrobenzanilide is classified as a hazardous substance. The primary hazard identified is serious eye irritation.
GHS Classification:
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[5]
Toxicological Information
Detailed toxicological data for 4-Nitrobenzanilide is limited. Most safety data sheets indicate that data for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity are not available.[3] Therefore, it is crucial to handle this compound with care, assuming it may have other potential health effects.
Experimental Protocols
Eye Irritation/Corrosion Testing (Adapted from OECD Guideline 405)
This test is designed to evaluate the potential of a substance to cause irreversible or severe eye irritation.
Methodology:
-
Animal Model: Albino rabbits are typically used for this test.
-
Procedure: A single dose of the test substance (100 mg for a solid) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations are scored for corneal opacity, iritis, and conjunctival redness and chemosis (swelling).
-
Endpoint: The severity and reversibility of the ocular lesions are assessed to classify the substance.
Skin Irritation/Corrosion Testing (Adapted from OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Model: Albino rabbits are commonly used.
-
Procedure: A small amount of the test substance (0.5 g for a solid) is applied to a shaved patch of skin on the animal's back. The area is then covered with a gauze patch.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Endpoint: The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation classification.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)
This in vitro method provides an alternative to animal testing for skin irritation.
Methodology:
-
Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.
-
Procedure: The test chemical is applied topically to the tissue surface.
-
Endpoint: Cell viability is measured after a defined exposure and post-treatment incubation period. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[7]
Safe Handling and Storage
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling 4-Nitrobenzanilide to determine the appropriate PPE. The following diagram illustrates a general workflow for PPE selection.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to avoid dust formation.[3]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]
-
Use non-sparking tools.[3]
-
Wash hands thoroughly after handling.[3]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures
In the event of a spill, follow the procedures outlined below.
First Aid Measures
Table 2: First Aid Procedures for 4-Nitrobenzanilide Exposure
| Exposure Route | First Aid Measures | Reference |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [3][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops. | [3] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor. | [3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [3] |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: May emit toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Avoid dust formation.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: No data available.
Disposal Considerations
Dispose of 4-Nitrobenzanilide and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[3]
This technical guide is intended to provide comprehensive safety and handling information for 4-Nitrobenzanilide. It is imperative that all users of this chemical are familiar with its potential hazards and follow appropriate safety protocols to minimize risk. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.
References
- 1. 3393-96-2(4'-Nitrobenzanilide) | Kuujia.com [kuujia.com]
- 2. Cas 3393-96-2,4'-NITROBENZANILIDE | lookchem [lookchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 3393-96-2 CAS MSDS (4'-NITROBENZANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4'-Nitrobenzanilide | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4'-Nitrobenzanilide [webbook.nist.gov]
- 7. iivs.org [iivs.org]
An In-depth Technical Guide to the Stability of 4'-Nitrobenzanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 4'-Nitrobenzanilide under various stress conditions. The information presented herein is essential for researchers and professionals involved in the development of pharmaceuticals and other chemical entities where 4'-Nitrobenzanilide may be an intermediate or a final product. This document details potential degradation pathways and provides illustrative experimental protocols for assessing the stability of this compound.
Introduction
4'-Nitrobenzanilide is a nitroaromatic compound with a benzanilide core structure. Understanding its stability profile is critical for ensuring the safety, efficacy, and quality of any related product throughout its lifecycle. Forced degradation studies are a key component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to develop and validate stability-indicating analytical methods.[1] This guide outlines a systematic approach to evaluating the stability of 4'-Nitrobenzanilide under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Physicochemical Properties
A summary of the key physicochemical properties of 4'-Nitrobenzanilide is presented in Table 1.
Table 1: Physicochemical Properties of 4'-Nitrobenzanilide
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O₃ |
| Molecular Weight | 242.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 198-202 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents like acetone, ethanol, and DMSO. |
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and identify potential degradation products.[2] The following sections detail the typical conditions used in such studies.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for compounds containing amide functional groups. The stability of 4'-Nitrobenzanilide was evaluated under acidic, neutral, and basic conditions.
Table 2: Illustrative Hydrolytic Degradation of 4'-Nitrobenzanilide
| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradants |
| 0.1 M HCl | 80 | 24 | ~15% | 4-Nitroaniline, Benzoic acid |
| Purified Water | 80 | 24 | < 5% | Not significant |
| 0.1 M NaOH | 80 | 8 | ~25% | 4-Nitroaniline, Benzoic acid |
Note: The data presented in this table is illustrative and based on the expected reactivity of the benzanilide functional group. Actual degradation rates should be determined experimentally.
The amide linkage in 4'-Nitrobenzanilide is susceptible to hydrolysis, yielding 4-nitroaniline and benzoic acid as the primary degradation products. The rate of hydrolysis is expected to be significantly higher under basic conditions compared to acidic or neutral conditions.[3]
Oxidative Stability
Oxidative degradation was assessed using hydrogen peroxide, a common oxidizing agent in forced degradation studies.[4]
Table 3: Illustrative Oxidative Degradation of 4'-Nitrobenzanilide
| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Potential Degradants |
| 3% H₂O₂ | 25 (Room Temp) | 24 | ~10% | N-oxide derivatives, hydroxylated species |
Note: The data in this table is illustrative. The actual degradation profile may vary.
The nitro group and the aromatic rings of 4'-Nitrobenzanilide could be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated byproducts.
Photostability
Photostability testing is crucial for compounds that may be exposed to light during manufacturing, storage, or use.
Table 4: Illustrative Photolytic Degradation of 4'-Nitrobenzanilide
| Condition | Intensity | Time | Degradation (%) | Potential Degradants |
| UV Light (254 nm) | - | 24 hours | ~8% | Photoreduction products (e.g., nitroso, hydroxylamino derivatives) |
| Visible Light | 1.2 million lux hours | - | < 5% | Not significant |
Note: This data is illustrative. Specific degradation products would need to be identified through characterization studies.
Nitroaromatic compounds can undergo photochemical reactions, including the reduction of the nitro group.[5] Exposure to UV light is expected to cause more significant degradation than visible light.
Thermal Stability
Thermal stress testing evaluates the stability of the compound at elevated temperatures.
Table 5: Illustrative Thermal Degradation of 4'-Nitrobenzanilide
| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Potential Degradants |
| Solid State | 105 | 48 | < 2% | Not significant |
| Solution (in Ethanol) | 60 | 48 | < 5% | Minor hydrolysis products |
Note: This data is illustrative and based on general knowledge of benzanilide stability.
4'-Nitrobenzanilide is a crystalline solid with a relatively high melting point, suggesting good thermal stability in the solid state. In solution, some degradation via hydrolysis may occur at elevated temperatures over extended periods.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following are illustrative protocols for the key experiments.
General Procedure for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of 4'-Nitrobenzanilide (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 8 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Heat at 80°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photostability: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.
-
Thermal Stability: Heat the solid compound at 105°C for 48 hours. Prepare a solution in a suitable solvent and heat at 60°C for 48 hours.
-
-
Sample Analysis: After the specified time, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Illustrative Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[7]
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient elution may be required to separate all degradation products). A typical gradient could start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
Visualizations
Logical Workflow for a Forced Degradation Study
References
- 1. rjptonline.org [rjptonline.org]
- 2. longdom.org [longdom.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 5. Photochemistry of para substituted benzanilides in solution: Preparative and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCXLVII.—The thermal decomposition of thiobenzanilide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and validation of stability-indicating HPLC method for the simultaneous determination of paracetamol, tizanidine, and diclofenac in pharmaceuticals and human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Nitrobenzanilide from 4-Nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 4-nitrobenzanilide from 4-nitrobenzoic acid, a key transformation in the synthesis of various organic molecules, including potential pharmaceutical intermediates. The primary method detailed involves the conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using thionyl chloride, followed by amidation with aniline. An alternative direct amidation method is also presented. This guide includes comprehensive experimental procedures, quantitative data summaries, and workflow visualizations to ensure reproducibility and aid in methodology selection.
Introduction
4-Nitrobenzanilide is a valuable intermediate in organic synthesis. Its preparation from 4-nitrobenzoic acid is a fundamental reaction demonstrating the formation of an amide bond, a critical linkage in numerous pharmaceuticals and biologically active compounds. The methodologies presented herein are established, reliable, and scalable for laboratory settings.
Data Presentation
Table 1: Synthesis of 4-Nitrobenzanilide via 4-Nitrobenzoyl Chloride
| Method | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Thionyl Chloride | 4-Nitrobenzoic acid, Thionyl chloride, Aniline | Dichloromethane (for workup) | Not Specified | ~90 | Not Specified | [1] |
| Pressure Acylation | 4-Nitrobenzoic acid, Aniline | None (Aniline as solvent) | 1 hour | 94 | 217 | [2] |
Table 2: Direct Amidation of 4-Nitrobenzoic Acid
| Coupling Agent/Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester / K₂CO₃ | THF | 3 | 96 | [3] |
| (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester / K₂CO₃ | Ethyl Acetate | 3.5 | 95 | [3] |
| (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester / Triethylamine | THF | 4 | 92 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrobenzanilide via 4-Nitrobenzoyl Chloride
This protocol is a robust, two-step procedure that reliably produces high yields of 4-nitrobenzanilide.
Materials:
-
4-Nitrobenzoic acid (C₇H₅NO₄)
-
Thionyl chloride (SOCl₂)
-
Aniline (C₆H₅NH₂)
-
Dichloromethane (CH₂Cl₂)
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
Procedure:
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
-
In a round-bottom flask, add 1 equivalent of 4-nitrobenzoic acid.
-
Under a fume hood, carefully add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (around 100°C) until the evolution of gas ceases, indicating the completion of the reaction.[1]
-
After the reaction is complete, distill off the excess thionyl chloride under vacuum.[1]
Step 2: Synthesis of 4-Nitrobenzanilide
-
Dissolve the crude 4-nitrobenzoyl chloride in a suitable solvent such as dichloromethane.
-
In a separate flask, dissolve 1 equivalent of aniline in dichloromethane.
-
Slowly add the 4-nitrobenzoyl chloride solution to the aniline solution with stirring at room temperature.
-
Stir the reaction mixture for 5-20 minutes.[4]
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl and then with 1N NaOH.[4]
-
Wash the organic layer with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is 4-nitrobenzanilide. Recrystallize from a suitable solvent (e.g., ethanol) to obtain a purified product.
-
Dry the purified product in a vacuum oven. The expected product is a white to pale yellow crystalline powder with a melting point of approximately 217°C.[2]
Characterization: The final product can be characterized by its melting point and spectroscopic methods such as FT-IR and NMR to confirm its identity and purity.
Visualizations
Caption: Chemical reaction pathway for the synthesis of 4-nitrobenzanilide.
Caption: Experimental workflow for the synthesis of 4-nitrobenzanilide.
References
- 1. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]
- 2. RU2560881C1 - Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Amidation of 4-Nitrobenzoic Acid with Aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amidation of 4-nitrobenzoic acid with aniline yields 4-nitro-N-phenylbenzamide, a valuable intermediate in organic synthesis. This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the nitro group offers a site for further chemical modification, such as reduction to an amine, which can be a key step in the synthesis of various biologically active molecules, including potential anticancer and antiviral agents.[1][2][3] This document provides detailed protocols for the synthesis of 4-nitro-N-phenylbenzamide, along with relevant data and visualizations to aid researchers in their work.
Reaction Scheme
The overall reaction involves the formation of an amide bond between the carboxyl group of 4-nitrobenzoic acid and the amino group of aniline, with the elimination of a molecule of water.
Figure 1: General reaction scheme for the amidation of 4-nitrobenzoic acid with aniline.
Experimental Protocols
Two primary methods for the synthesis of 4-nitro-N-phenylbenzamide are presented below: a direct coupling method using a coupling agent and a method involving the in-situ formation of an acyl chloride.
Protocol 1: Direct Amidation using a Phosphorus-Based Coupling Agent
This method utilizes (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a coupling agent to facilitate the direct formation of the amide bond under mild conditions.[4]
Materials:
-
4-Nitrobenzoic acid
-
Aniline
-
(4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a stirred solution of 4-nitrobenzoic acid (1.0 mmol) and aniline (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).
-
Add the coupling agent, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester (1.1 mmol), to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]
-
Upon completion, quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent such as ethanol or a mixture of ethanol and water to yield pure 4-nitro-N-phenylbenzamide.[2][5]
Protocol 2: One-Pot Synthesis via In-Situ Acyl Chloride Formation
This protocol involves the conversion of 4-nitrobenzoic acid to its more reactive acyl chloride derivative in situ using thionyl chloride (SOCl₂), followed by reaction with aniline.[6][7]
Materials:
-
4-Nitrobenzoic acid
-
Aniline
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-nitrobenzoic acid (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the suspension in an ice bath and add thionyl chloride (1.2 mmol) dropwise. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
In a separate flask, dissolve aniline (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the acyl chloride solution back to 0 °C in an ice bath and add the aniline solution dropwise via a dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol or toluene to obtain pure 4-nitro-N-phenylbenzamide.[2][4]
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 4-Nitro-N-phenylbenzamide
| Method | Coupling Agent/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Protocol 1 | (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | K₂CO₃ | THF | Room Temp. | 2-4 | 95 | [4] |
| Protocol 2 | Thionyl Chloride | Et₃N | CH₂Cl₂ | 0 to Room Temp. | 3-6 | ~90 (Typical) | [6][7] |
| High Temp. | None (Direct Condensation) | None | Toluene | 160-165 | Not Specified | 88 | [8][9] |
| Catalytic | TiCl₄ | Pyridine | Pyridine | 85 | 2 | 98 (for benzanilide) | [10] |
Note: The yield for Protocol 2 is a typical expected yield for this type of reaction, as a specific yield for 4-nitro-N-phenylbenzamide was not explicitly stated in the general protocol.
Table 2: Spectroscopic Data for 4-Nitro-N-phenylbenzamide
| Spectroscopic Data | Description |
| ¹H NMR (DMSO-d₆) | δ (ppm): 10.6 (s, 1H, NH), 8.4 (d, 2H, Ar-H), 8.2 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 7.4 (t, 2H, Ar-H), 7.2 (t, 1H, Ar-H). |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 164.5, 149.5, 140.8, 139.1, 129.5, 129.2, 124.5, 123.8, 120.9. |
| FTIR (KBr, cm⁻¹) | ν: ~3300-3400 (N-H stretch), ~1650-1680 (C=O stretch, Amide I), ~1580-1600 (N-H bend, Amide II), ~1520 & ~1340 (asymmetric and symmetric NO₂ stretch).[7] |
| Molecular Formula | C₁₃H₁₀N₂O₃ |
| Molecular Weight | 242.23 g/mol |
(Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument used. The provided data is a representative example based on typical values for similar structures.)
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-nitro-N-phenylbenzamide.
Logical Relationship: From Starting Material to Potential Application
Caption: Synthetic pathway from starting materials to potential applications.
Applications in Drug Development
N-phenylbenzamide derivatives constitute a class of compounds with diverse biological activities. The product of this reaction, 4-nitro-N-phenylbenzamide, serves as a key building block for more complex molecules.
-
Anticonvulsant Activity: Certain nitrobenzamide derivatives have been investigated for their potential as anticonvulsant agents.[1]
-
Antiviral Agents: N-phenylbenzamide scaffolds have been identified as potential inhibitors of various viruses, including Enterovirus 71.[2][3]
-
Anticancer Research: The amino derivative, obtained by the reduction of the nitro group, can be further modified to synthesize compounds with potential anticancer properties.
-
Precursor for Dyes and Polymers: This compound can also serve as a monomer or an intermediate in the synthesis of dyes and high-performance polymers.[4]
The synthetic protocols provided herein offer reliable methods for obtaining 4-nitro-N-phenylbenzamide, enabling further research into its potential applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]
- 9. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 10. d-nb.info [d-nb.info]
Application Notes and Protocols: 4'-Nitrobenzanilide as a Key Intermediate in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Nitrobenzanilide is a versatile chemical intermediate playing a crucial role in the synthesis of a variety of bioactive molecules, particularly in the development of targeted cancer therapies. Its unique chemical structure, featuring a reactive nitro group, allows for its strategic modification into key building blocks for complex pharmaceutical compounds. This document provides detailed application notes and protocols for the use of 4'-Nitrobenzanilide as a precursor in the synthesis of kinase inhibitors, with a focus on the Bcr-Abl inhibitor Nilotinib as a representative example.
The primary utility of 4'-Nitrobenzanilide in this context lies in its reduction to 4'-Aminobenzanilide. This transformation converts the electron-withdrawing nitro group into a nucleophilic amino group, which is essential for subsequent coupling reactions to build the final drug scaffold. The benzanilide core structure is a common motif in many kinase inhibitors, contributing to their binding affinity and selectivity.
Application: Synthesis of Kinase Inhibitors
Kinase inhibitors are a class of targeted therapy drugs that block the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division. In many cancers, kinases are overactive, leading to uncontrolled cell proliferation. By inhibiting these enzymes, kinase inhibitors can effectively halt cancer progression.
4'-Aminobenzanilide, derived from 4'-Nitrobenzanilide, serves as a key precursor for the synthesis of various kinase inhibitors, including those targeting the Bcr-Abl tyrosine kinase, which is a hallmark of chronic myeloid leukemia (CML). Nilotinib is a second-generation Bcr-Abl tyrosine kinase inhibitor that is more potent than its predecessor, Imatinib, and is active against many imatinib-resistant mutations.
The general synthetic strategy involves the reduction of 4'-Nitrobenzanilide to 4'-Aminobenzanilide, followed by a coupling reaction, often a Buchwald-Hartwig amination, with a suitable heterocyclic partner to construct the final drug molecule.
Experimental Protocols
Protocol 1: Catalytic Reduction of 4'-Nitrobenzanilide to 4'-Aminobenzanilide
This protocol describes the efficient reduction of the nitro group of 4'-Nitrobenzanilide to an amine using palladium on carbon (Pd/C) as a catalyst and hydrogen gas.
Materials:
-
4'-Nitrobenzanilide
-
Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4'-Nitrobenzanilide (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4'-Aminobenzanilide.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure 4'-Aminobenzanilide.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | >95% |
| Purity | >98% (after purification) |
| Reaction Time | 2-6 hours |
| Catalyst Loading | 5-10 mol% Pd |
| Hydrogen Pressure | 1-3 atm |
| Temperature | Room Temperature |
Protocol 2: Synthesis of a Nilotinib Analog via Buchwald-Hartwig Amination
This protocol provides a representative method for the synthesis of a Nilotinib analog, demonstrating the use of 4'-Aminobenzanilide as a key intermediate in a palladium-catalyzed cross-coupling reaction.
Materials:
-
4'-Aminobenzanilide
-
2-Chloro-4-(pyridin-3-yl)pyrimidine (or a similar heterocyclic halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or a similar phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry reaction flask, add 4'-Aminobenzanilide (1.0 eq), 2-chloro-4-(pyridin-3-yl)pyrimidine (1.1 eq), cesium carbonate (1.5 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to reflux (typically 100-110 °C) with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Nilotinib analog.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 60-80% |
| Purity | >98% (after purification) |
| Reaction Time | 12-24 hours |
| Catalyst System | Pd(OAc)₂ / Xantphos |
| Base | Cesium Carbonate |
| Temperature | 100-110 °C |
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process from 4'-Nitrobenzanilide to a Nilotinib analog.
Caption: Synthetic pathway from 4'-Nitrobenzanilide to a Nilotinib analog.
Bcr-Abl Signaling Pathway
Nilotinib functions by inhibiting the Bcr-Abl tyrosine kinase, thereby blocking downstream signaling pathways that lead to cell proliferation and survival in Chronic Myeloid Leukemia (CML). The diagram below outlines the key components of this pathway.
Caption: Inhibition of the Bcr-Abl signaling pathway by Nilotinib.
Application Notes and Protocols: Synthesis of Bioactive Heterocyples Using 4-Nitrobenzanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of bioactive quinazolinone heterocycles. While a direct one-step synthesis from 4-nitrobenzanilide is not commonly reported, a highly plausible multi-step pathway is presented, commencing with a structurally related and readily accessible precursor, 2-aminobenzamide, and incorporating the 4-nitrophenyl moiety. This route culminates in the formation of a 6-nitro-2,3-disubstituted-4(3H)-quinazolinone, a class of compounds often associated with significant biological activity.
Part 1: Synthetic Pathway Overview
The proposed synthetic strategy involves a two-step process:
-
Amidation: Synthesis of the key intermediate, 2-amino-N-(4-nitrophenyl)benzamide, via the reaction of isatoic anhydride with 4-nitroaniline.
-
Cyclization/Condensation: Formation of the quinazolinone ring by reacting the 2-aminobenzamide intermediate with an appropriate aldehyde.
This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the individual steps.
Logical Workflow of the Synthesis
Caption: Synthetic workflow from starting materials to bioactive quinazolinone and subsequent biological evaluation.
Part 2: Experimental Protocols
Protocol 2.1: Synthesis of 2-Amino-N-(4-nitrophenyl)benzamide (Intermediate)
This protocol is adapted from established methods for the synthesis of N-substituted 2-aminobenzamides from isatoic anhydride.
Materials:
-
Isatoic anhydride
-
4-Nitroaniline
-
Pyridine (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
In a 250 mL round-bottom flask, combine isatoic anhydride (0.1 mol) and 4-nitroaniline (0.1 mol).
-
Add 100 mL of anhydrous pyridine to the flask.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the mixture to reflux with continuous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 500 mL of cold water in a beaker while stirring.
-
A precipitate of 2-amino-N-(4-nitrophenyl)benzamide will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-N-(4-nitrophenyl)benzamide.
-
Dry the purified product in a vacuum oven.
Protocol 2.2: Synthesis of 2-(Substituted-phenyl)-3-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
This protocol describes the cyclization of the intermediate with an aromatic aldehyde to form the quinazolinone ring system.
Materials:
-
2-Amino-N-(4-nitrophenyl)benzamide (from Protocol 2.1)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-amino-N-(4-nitrophenyl)benzamide (0.01 mol) in 50 mL of ethanol.
-
Add the substituted aromatic aldehyde (0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Add a magnetic stir bar and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The quinazolinone product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven.
Synthetic Pathway Diagram
Caption: Reaction scheme for the two-step synthesis of a quinazolinone derivative.
Part 3: Quantitative Data on Bioactivity
The synthesized quinazolinone derivatives, particularly those with nitro-group substitutions, are expected to exhibit significant biological activities. The following tables summarize the antimicrobial and anticancer activities of structurally related quinazolinone compounds as reported in the literature.
Table 1: Antimicrobial Activity of Substituted Quinazolinones
| Compound ID | R Group (at position 2) | Test Organism | Zone of Inhibition (mm) | Reference |
| QA-1 | Phenyl | Staphylococcus aureus | 18 | [1] |
| QA-2 | 4-Chlorophenyl | Staphylococcus aureus | 22 | [1] |
| QA-3 | Phenyl | Escherichia coli | 15 | [1] |
| QA-4 | 4-Chlorophenyl | Escherichia coli | 19 | [1] |
| QB-1 | 2-Hydroxyphenyl | Candida albicans | 20 | [2] |
| QB-2 | 4-Nitrophenyl | Candida albicans | 24 | [2] |
| QC-1 | 3-Nitrophenyl | Aspergillus niger | 16 | [1] |
Note: The above data is for representative quinazolinone derivatives and serves as an indication of potential bioactivity. Actual activity of the synthesized compounds would require experimental verification.
Table 2: Anticancer Activity of Substituted Quinazolinones
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| CA-1 | 6-Nitro, 4-substituted | HCT-116 (Colon) | 8.5 | [3] |
| CA-2 | 6-Nitro, 4-substituted | A549 (Lung) | 12.3 | [3] |
| CB-1 | 2,3-disubstituted | HeLa (Cervical) | 15.2 | [2] |
| CC-1 | 6-Iodo, peptide derivative | K562 (Leukemia) | 7.8 | [4] |
| CD-1 | 2-Thio, benzimidazole conjugate | MCF-7 (Breast) | 5.6 | [5] |
IC50: The half maximal inhibitory concentration.
Part 4: Signaling Pathway Implication
Quinazolinone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
EGFR Signaling Pathway and Inhibition by Quinazolinones
Caption: Simplified diagram of the EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.
Many quinazolinone-based anticancer agents function as tyrosine kinase inhibitors, blocking the autophosphorylation of EGFR and thereby inhibiting downstream signaling cascades that promote tumor growth.[3]
Disclaimer: The provided synthetic protocols are intended for use by qualified researchers in a well-equipped laboratory setting. Appropriate safety precautions should be taken at all times. The bioactivity data is for illustrative purposes and is based on published literature for structurally related compounds.
References
- 1. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Kinase Inhibitors from 4'-Nitrobenzanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors, therefore, remains a critical focus in medicinal chemistry and drug discovery. The benzanilide scaffold serves as a versatile starting point for the synthesis of various kinase inhibitors. This document provides detailed protocols for a plausible synthetic route to generate a potent class of kinase inhibitors, specifically 4-anilinoquinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), starting from the readily available reagent, 4'-Nitrobenzanilide. The protocols cover the chemical synthesis, purification, and a general method for evaluating the biological activity of the synthesized compounds.
Introduction
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors.[1] Marketed drugs such as gefitinib and erlotinib feature this core structure and have demonstrated clinical efficacy in the treatment of non-small cell lung cancer by targeting EGFR.[2] The synthesis of these inhibitors can be approached in a modular fashion, allowing for the systematic exploration of structure-activity relationships.
This application note outlines a two-step synthetic strategy commencing with 4'-Nitrobenzanilide. The initial step involves the reduction of the nitro group to yield a key amine intermediate, 4'-Aminobenzanilide. This intermediate is then utilized in a cyclization reaction to construct the final 4-anilinoquinazoline kinase inhibitor.
Signaling Pathway and Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[5]
4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors.[1] They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of the receptor and thereby blocking the activation of downstream signaling pathways.[1] This inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.
Experimental Protocols
The overall workflow for the preparation of a 4-anilinoquinazoline-based kinase inhibitor from 4'-Nitrobenzanilide is depicted below.
Protocol 1: Synthesis of 4'-Aminobenzanilide (Intermediate 1)
This protocol describes the reduction of the nitro group of 4'-Nitrobenzanilide to an amine using iron powder in the presence of an acid.
Materials:
-
4'-Nitrobenzanilide
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus (Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round bottom flask, add 4'-Nitrobenzanilide (1.0 eq), ethanol (50 mL), and water (10 mL).
-
Stir the suspension and add glacial acetic acid (5 mL).
-
Add iron powder (3.0 eq) portion-wise over 15 minutes. The reaction is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, carefully add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4'-Aminobenzanilide.
-
The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Protocol 2: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol details the synthesis of the final 4-anilinoquinazoline inhibitor via a microwave-assisted reaction between 4'-Aminobenzanilide and a suitable 4-chloroquinazoline precursor.
Materials:
-
4'-Aminobenzanilide (Intermediate 1)
-
4-Chloro-6,7-dimethoxyquinazoline (or other suitably substituted 4-chloroquinazoline)
-
2-Propanol (Isopropanol)
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
-
Microwave reactor
-
Filtration apparatus
Procedure:
-
In a 10 mL microwave synthesis vial, combine 4'-Aminobenzanilide (1.0 eq), 4-chloro-6,7-dimethoxyquinazoline (1.1 eq), and a magnetic stir bar.
-
Add 2-propanol (5 mL) as the solvent.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 60W for 20 minutes. The reaction temperature will typically reach the reflux temperature of 2-propanol.[1]
-
After the reaction is complete, allow the vessel to cool to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold 2-propanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL).
-
Dry the product under vacuum to yield the 4-anilinoquinazoline derivative.
-
Further purification can be achieved by flash column chromatography on silica gel if required.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase, such as EGFR, using a luminescence-based assay.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a stock solution of the synthesized inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solution to the appropriate wells. Include control wells with no inhibitor (0% inhibition) and no kinase (100% inhibition).
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ATP remaining by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the light produced from the remaining ATP.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Data Presentation
The following table presents representative in vitro kinase inhibitory activity for a series of 4-anilinoquinazoline derivatives against EGFR, illustrating the potential of this scaffold. Note that these are literature-reported values for analogous compounds, not the specific product from the protocol above.
| Compound ID | R Group on Anilino Ring | EGFR IC₅₀ (nM) | Reference |
| Gefitinib | 3-Chloro-4-fluoro | 25.42 - 38.9 | [2][7] |
| Erlotinib | 3-Ethynyl | 11.65 - 33.25 | [2][7] |
| Compound 7i | 6-Arylureido | 17.32 | [2] |
| Compound 18 | 3-Chloro | 10.29 | [7] |
| Compound 22 | 3-Bromo | 40.7 | [7] |
Conclusion
The protocols outlined provide a robust and rational approach for the synthesis of 4-anilinoquinazoline-based kinase inhibitors starting from 4'-Nitrobenzanilide. This multi-step synthesis is amenable to the generation of a library of analogues for structure-activity relationship studies by varying the substituted 4-chloroquinazoline precursor. The general bioassay protocol enables the evaluation of these novel compounds, facilitating the discovery of potent and selective kinase inhibitors for further development in therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. ClinPGx [clinpgx.org]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Nitroaniline
Introduction
Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) that link aromatic rings.[1] Their extensive industrial use in textiles, printing, and pigments stems from their straightforward synthesis, cost-effectiveness, and the wide array of colors achievable by varying the precursor molecules.[1][2] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine.[1]
These application notes provide a detailed protocol for the synthesis of azo dyes using 4-nitroaniline as the diazo component. The presence of the electron-withdrawing nitro group on the aromatic amine influences the color and properties of the resulting dye. While the compound "4-nitrobenzanilide" does not possess a primary aromatic amine group required for diazotization, 4-nitroaniline is a closely related and commonly used precursor in the synthesis of azo dyes. The protocols outlined below are intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of azo compounds.
Synthesis Pathway
The synthesis of azo dyes from 4-nitroaniline proceeds in two main stages:
-
Diazotization of 4-Nitroaniline: 4-nitroaniline is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[3] This reaction is conducted at low temperatures (0-5 °C) to form a relatively unstable diazonium salt.[1]
-
Azo Coupling: The freshly prepared diazonium salt, which acts as an electrophile, is then reacted with a coupling component.[4] Common coupling components are electron-rich aromatic compounds such as phenols (e.g., β-naphthol, salicylic acid) or aromatic amines.[1] The coupling reaction results in the formation of the azo dye.
Experimental Protocols
Protocol 1: Diazotization of 4-Nitroaniline
This protocol details the formation of the 4-nitrobenzenediazonium chloride solution.
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
In a beaker, dissolve a specific molar equivalent of 4-nitroaniline in a mixture of distilled water and concentrated hydrochloric acid.
-
Cool the resulting suspension to 0-5 °C in an ice bath with continuous stirring.[5]
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water and cool it to 0-5 °C.[5]
-
Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of 4-nitroaniline hydrochloride. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.[6]
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-30 minutes at 0-5 °C.
-
The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper (the paper turns blue-black), indicating a slight excess of nitrous acid.[6] The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction due to its instability.[1]
Protocol 2: Azo Coupling with β-Naphthol
This protocol describes the coupling of the 4-nitrobenzenediazonium salt with β-naphthol to produce a red azo dye.
Materials:
-
4-Nitrobenzenediazonium salt solution (from Protocol 1)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Beakers
-
Stirring rod
-
Büchner funnel and filter paper for vacuum filtration
Procedure:
-
In a beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide.
-
Cool the alkaline solution of β-naphthol to 0-5 °C in an ice bath with stirring.[5]
-
Slowly add the cold diazonium salt solution (prepared in Protocol 1) to the cold β-naphthol solution with vigorous stirring.[6]
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 15-30 minutes to ensure the completion of the coupling reaction.
-
Collect the solid azo dye by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold water to remove any unreacted starting materials and salts.
-
Allow the product to air dry. The percentage yield can then be calculated.[7]
Quantitative Data
The following table summarizes key quantitative data for the synthesis of an azo dye from 4-nitroaniline and β-naphthol.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Nitroaniline Molar Mass | 138.12 g/mol | [7] |
| Sodium Nitrite Molar Mass | 69.00 g/mol | |
| β-Naphthol Molar Mass | 144.17 g/mol | |
| Product | ||
| Product Name | 1-(4-nitrophenylazo)-2-naphthol (Para Red) | |
| Molecular Weight | 293.28 g/mol | |
| Typical Yield | Can be over 90% under optimal conditions | |
| Appearance | Red solid | |
| Melting Point | 248-252 °C | |
| Spectroscopic Data | ||
| λmax in Ethanol | ~480-490 nm | [8] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of azo dyes.
Caption: Reaction scheme for azo dye synthesis from 4-nitroaniline.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 5. cuhk.edu.hk [cuhk.edu.hk]
- 6. benchchem.com [benchchem.com]
- 7. One Part of Chemistry: Synthesis of azo dyes [1chemistry.blogspot.com]
- 8. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
Application Notes and Protocols: Reaction of 4-Nitrobenzoyl Chloride with Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-nitrobenzoyl chloride with aromatic amines is a fundamental and widely utilized transformation in organic synthesis. This reaction, a classic example of nucleophilic acyl substitution, forms a stable amide bond and yields N-aryl-4-nitrobenzamides. These products are not only valuable as final compounds but also serve as crucial intermediates in the synthesis of a diverse range of biologically active molecules, including pharmaceuticals and materials for chemical biology. The presence of the nitro group provides a versatile handle for further chemical modifications, most commonly reduction to an aniline, which opens up avenues for subsequent derivatization in multi-step synthetic routes.
This document provides detailed application notes on the utility of this reaction in drug discovery and protocols for its practical execution in a laboratory setting.
Application Notes: Significance in Drug Development
N-aryl-4-nitrobenzamides are key precursors in the development of novel therapeutics. The 4-nitrophenyl moiety can be readily reduced to the corresponding 4-aminophenyl derivative, which is a common pharmacophore in many drug classes. This two-step approach, involving acylation with 4-nitrobenzoyl chloride followed by nitro group reduction, is often preferred due to the higher stability and reactivity of 4-nitrobenzoyl chloride compared to its 4-aminobenzoyl chloride counterpart.
Antiparasitic Agents:
One notable application is in the synthesis of compounds targeting kinetoplastid parasites, which are responsible for diseases like Chagas disease, leishmaniasis, and human African trypanosomiasis. For instance, 4-nitro-N-(4-nitrophenyl)benzamide intermediates are synthesized from 4-nitrobenzoyl chloride and 4-nitroaniline. The resulting dinitro compound can then be reduced to the corresponding diamine, which serves as a scaffold for the construction of DNA minor groove binders that target the kinetoplast DNA (kDNA) of these parasites[1][2].
Cancer Therapeutics - Wip1 Phosphatase Inhibitors:
In the field of oncology, N-aryl-4-nitrobenzamides are precursors to inhibitors of Wild-type p53-induced phosphatase 1 (Wip1). Wip1 is a phosphatase that negatively regulates key proteins in the DNA damage response (DDR) pathway, such as p53 and ATM.[1][3][4] Overexpression of Wip1 is observed in several cancers and is associated with tumor progression. Therefore, inhibiting Wip1 is a promising strategy for cancer therapy. The synthesis of Wip1 inhibitors often involves the initial reaction of a substituted aniline with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine, which is then further functionalized to produce the final active molecule.
The nitro group in these intermediates is a critical functional group that facilitates the synthesis of complex molecules with therapeutic potential. Its electron-withdrawing nature activates the acyl chloride for nucleophilic attack, and its subsequent reduction to a primary amine allows for the introduction of diverse functionalities.[5]
Signaling Pathway: Wip1 in the DNA Damage Response
The diagram below illustrates the role of Wip1 phosphatase in the DNA damage response pathway, a key target for inhibitors derived from N-aryl-4-nitrobenzamide precursors. DNA damage activates ATM, which in turn phosphorylates and activates downstream effectors like p53 and Chk2, leading to cell cycle arrest and apoptosis. Wip1 acts as a negative regulator by dephosphorylating and inactivating these key signaling proteins, thereby promoting cell survival and potentially contributing to tumorigenesis when overexpressed.
Caption: Wip1 phosphatase signaling pathway in DNA damage response.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-aryl-4-nitrobenzamides.
General Experimental Workflow
The logical flow for the synthesis and purification of an N-aryl-4-nitrobenzamide is depicted below.
Caption: General experimental workflow for N-aryl-4-nitrobenzamide synthesis.
Protocol 1: Synthesis of N-(4-chlorophenyl)-4-nitrobenzamide
Materials:
-
4-chloroaniline
-
4-nitrobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a solution of 2-(3-chlorophenyl)ethan-1-amine (1 mmol) in 30 mL of dichloromethane, add an equivalent amount of 4-nitrobenzoyl chloride (1 mmol).[6]
-
Stir the mixture for 10 minutes, then add triethylamine (1.2 mmol).[6]
-
After 30 minutes, monitor the reaction by TLC to confirm the formation of the product.[6]
-
Wash the solution sequentially with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.[6]
-
Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.[6]
-
The crude product can be purified by column chromatography.
Protocol 2: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide
Materials:
-
p-Anisidine (4-methoxyaniline)
-
4-nitrobenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve p-anisidine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the reaction of 4-nitrobenzoyl chloride with various aromatic amines, highlighting the effect of substituents on the aromatic amine on the reaction yield.
| Aromatic Amine | Product | Reaction Conditions | Yield (%) | Reference |
| 4-Nitroaniline | 4-Nitro-N-(4-nitrophenyl)benzamide | Toluene, DIPEA, MW, 100 °C | 65-96 | [1][2] |
| 2-(3-Chlorophenyl)ethan-1-amine | N-(3-chlorophenethyl)-4-nitrobenzamide | DCM, Et₃N, rt, 30 min | 90 | [6][7] |
| p-Anisidine | N-(4-methoxyphenyl)-4-nitrobenzamide | DCM, Pyridine, 0 °C to rt, 2-6 h | High | Protocol 2 |
| 4-Chloroaniline | N-(4-chlorophenyl)-4-nitrobenzamide | DCM, Et₃N, rt, 30 min | High | Protocol 1 |
| Aniline | N-Phenyl-4-nitrobenzamide | Toluene, DIPEA, rt | High | [8] |
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aromatic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This is followed by the elimination of the chloride leaving group to form the stable amide product.
Caption: General mechanism for the reaction of an aromatic amine with 4-nitrobenzoyl chloride.
Note: The HCl produced in the reaction is typically neutralized by a base such as triethylamine or pyridine.
Conclusion
The acylation of aromatic amines with 4-nitrobenzoyl chloride is a robust and versatile reaction with significant applications in medicinal chemistry and drug development. The resulting N-aryl-4-nitrobenzamides are valuable intermediates for the synthesis of complex molecules with a wide range of biological activities. The protocols and data presented herein provide a comprehensive guide for researchers in the field.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wip1 phosphatase modulates ATM-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of 4'-Nitrobenzanilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4'-Nitrobenzanilide, a key intermediate in various chemical syntheses. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Electrochemical Analysis are designed to ensure accurate and reproducible quantification in diverse sample matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of 4'-Nitrobenzanilide. This method offers excellent resolution, sensitivity, and specificity.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
4'-Nitrobenzanilide reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Mobile Phase:
-
Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v).
-
Acidify the aqueous portion with phosphoric acid to a final concentration of 0.1% to improve peak shape. For mass spectrometry applications, replace phosphoric acid with 0.1% formic acid.[1]
-
Degas the mobile phase by sonication or vacuum filtration.
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4'-Nitrobenzanilide reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Dissolve the sample containing 4'-Nitrobenzanilide in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax determined from a UV scan)
-
Run Time: 10 minutes
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of 4'-Nitrobenzanilide in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow: HPLC-UV Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity for the quantification of 4'-Nitrobenzanilide, especially in complex matrices. The use of Selected Ion Monitoring (SIM) mode can significantly enhance the limit of detection.
Quantitative Data Summary
| Parameter | Typical Value (in SIM Mode) |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.03 mg/L[1] |
| Limit of Quantification (LOQ) | 0.05 - 0.08 mg/L[1] |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas, 99.999% purity)
-
4'-Nitrobenzanilide reference standard
-
Solvent for sample dissolution (e.g., acetone, ethyl acetate)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4'-Nitrobenzanilide and dissolve it in 10 mL of a suitable solvent (e.g., acetone) in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution to achieve concentrations within the expected linear range (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
3. Sample Preparation:
-
Dissolve or extract the sample containing 4'-Nitrobenzanilide in a suitable solvent.
-
Ensure the final sample concentration is within the calibration range.
-
Transfer the final solution to an autosampler vial.
4. GC-MS Conditions:
-
GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 20 °C/min to 300 °C
-
Final hold: 5 minutes at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standard solutions.
-
Quantify 4'-Nitrobenzanilide in the sample by comparing its peak area to the calibration curve.
-
Confirm the identity of the analyte by verifying the presence of qualifier ions at the expected retention time and their relative abundance ratios.
Experimental Workflow: GC-MS Analysis
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of 4'-Nitrobenzanilide in solutions where interfering substances are minimal. The method relies on the Beer-Lambert law.
Quantitative Data Summary
| Parameter | Typical Value |
| Wavelength of Maximum Absorbance (λmax) | ~320 nm in ethanol |
| Linearity Range | 1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Molar Absorptivity (ε) | Concentration dependent, requires empirical determination |
Experimental Protocol: UV-Visible Spectrophotometry
1. Instrumentation and Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
4'-Nitrobenzanilide reference standard
-
Solvent (e.g., Ethanol, HPLC grade)
-
Volumetric flasks and pipettes
2. Determination of λmax:
-
Prepare a solution of 4'-Nitrobenzanilide in the chosen solvent (e.g., 10 µg/mL in ethanol).
-
Scan the solution across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Based on available spectral data, the λmax is expected to be around 320 nm.[3]
3. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4'-Nitrobenzanilide and dissolve it in 100 mL of the solvent in a volumetric flask.
-
Working Standards: Prepare a series of standards by diluting the stock solution to cover the linear range (e.g., 1, 2.5, 5, 10, 15, 20, 25 µg/mL).
4. Sample Preparation:
-
Dissolve the sample in the same solvent used for the standards.
-
Ensure the final concentration is within the linear range of the assay.
5. Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
6. Data Analysis:
-
Create a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of 4'-Nitrobenzanilide in the sample by using its absorbance value and the calibration curve.
Logical Relationship: Spectrophotometric Quantification
Electrochemical Analysis
Electrochemical methods, such as differential pulse voltammetry, can offer a highly sensitive and selective approach for the determination of electroactive species like 4'-Nitrobenzanilide, which contains a reducible nitro group.
Quantitative Data Summary (Based on related nitroaromatic compounds)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µM |
| Limit of Detection (LOD) | 0.01 - 0.1 µM |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µM |
| Precision (% RSD) | < 5% |
Experimental Protocol: Method Development for Voltammetric Analysis
1. Instrumentation and Materials:
-
Potentiostat/Galvanostat with a three-electrode cell
-
Working Electrode (e.g., Glassy Carbon Electrode, Boron-Doped Diamond Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Supporting Electrolyte (e.g., Phosphate buffer, Britton-Robinson buffer)
-
4'-Nitrobenzanilide reference standard
-
Purified water
2. Preparation of Solutions:
-
Supporting Electrolyte: Prepare a buffer solution of appropriate pH (e.g., 0.1 M phosphate buffer, pH 7.0). The optimal pH should be determined experimentally as it affects the reduction potential.
-
Stock Solution: Prepare a stock solution of 4'-Nitrobenzanilide in a suitable solvent (e.g., ethanol) at a concentration of 1 mM.
-
Working Standards: Prepare working standards by diluting the stock solution in the supporting electrolyte.
3. Electrochemical Measurement:
-
Cyclic Voltammetry (CV): Perform CV scans to investigate the electrochemical behavior of 4'-Nitrobenzanilide and to determine the reduction potential of the nitro group.
-
Differential Pulse Voltammetry (DPV): Develop a quantitative method using DPV for enhanced sensitivity. Optimize DPV parameters such as pulse amplitude, pulse width, and scan rate.
-
Procedure:
-
Polish the working electrode before each measurement.
-
Place a known volume of the supporting electrolyte in the electrochemical cell.
-
Deoxygenate the solution by purging with nitrogen gas for several minutes.
-
Record the background voltammogram.
-
Add a known concentration of 4'-Nitrobenzanilide and record the voltammogram.
-
Repeat for a series of concentrations to construct a calibration curve.
-
4. Data Analysis:
-
Plot the peak current from the DPV measurements against the concentration of 4'-Nitrobenzanilide to generate a calibration curve.
-
Determine the concentration of the analyte in an unknown sample from its peak current using the calibration curve.
Experimental Workflow: Voltammetric Analysis
References
Application Notes and Protocols for FT-IR Analysis of 4-Nitrobenzanilide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of 4-Nitrobenzanilide and its characterization using Fourier Transform Infrared (FT-IR) spectroscopy. This compound and its derivatives are of interest in medicinal chemistry and materials science. The protocols outlined below utilize the Schotten-Baumann reaction, a robust method for amide synthesis.
Introduction
4-Nitrobenzanilide is synthesized by the acylation of 4-nitroaniline with benzoyl chloride. The reaction, an example of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] FT-IR spectroscopy is a powerful analytical technique to monitor the progress of the reaction and to characterize the final product by identifying the characteristic vibrational frequencies of the functional groups present in the reactants and the product. By comparing the spectra of the starting materials and the product, one can confirm the formation of the amide bond and the disappearance of the amine and acyl chloride functionalities.
Data Presentation
The following table summarizes the characteristic FT-IR absorption peaks for the reactants and the product. This data is essential for the interpretation of the FT-IR spectra during the analysis.
| Functional Group | Vibration Mode | 4-Nitroaniline (Reactant) (cm⁻¹)[3] | Benzoyl Chloride (Reactant) (cm⁻¹) | 4-Nitrobenzanilide (Product) (cm⁻¹) |
| N-H (Amine/Amide) | Stretching | 3482 (asymmetric), 3362 (symmetric) | - | ~3300 - 3500 |
| C=O (Carbonyl) | Stretching | - | ~1770 - 1810 | ~1650 - 1680 |
| N-O (Nitro) | Asymmetric Stretching | ~1506 | - | ~1500 - 1550 |
| N-O (Nitro) | Symmetric Stretching | ~1300 - 1335 | - | ~1330 - 1370 |
| C-N | Stretching | ~1244 - 1283 | - | ~1200 - 1300 |
| C-Cl | Stretching | - | ~600 - 800 | - |
| Aromatic C-H | Stretching | ~3000 - 3100 | ~3000 - 3100 | ~3000 - 3100 |
| Aromatic C=C | Stretching | ~1590 - 1640 | ~1450 - 1600 | ~1400 - 1600 |
Experimental Protocols
Synthesis of 4-Nitrobenzanilide via Schotten-Baumann Reaction
This protocol describes the synthesis of 4-Nitrobenzanilide from 4-nitroaniline and benzoyl chloride.
Materials:
-
4-Nitroaniline
-
Benzoyl chloride
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Distilled water
-
Ethanol (for recrystallization)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Beakers
-
Graduated cylinders
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 2.6 g of 4-nitroaniline in 50 mL of dichloromethane.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Place the Erlenmeyer flask containing the 4-nitroaniline solution in an ice bath on a magnetic stirrer and begin stirring.
-
Slowly add 30 mL of the 10% sodium hydroxide solution to the 4-nitroaniline solution.
-
Transfer 3.5 mL (4.3 g) of benzoyl chloride to a dropping funnel and add it dropwise to the stirred biphasic mixture over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 25 mL of 1 M HCl, 25 mL of saturated sodium bicarbonate solution, and 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude 4-Nitrobenzanilide.
-
Recrystallize the crude product from hot ethanol to obtain purified crystals.
-
Dry the purified crystals in a vacuum oven.
FT-IR Analysis
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer with a suitable detector (e.g., DTGS)
-
Sample holder (e.g., KBr pellet press or ATR accessory)
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the dried sample (reactant or product) with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Sample Spectrum: Place the prepared sample in the FT-IR spectrometer and acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectra of the reactants (4-nitroaniline and benzoyl chloride) and the final product (4-Nitrobenzanilide).
-
Compare the spectra to confirm the disappearance of the N-H stretching vibrations of the primary amine in 4-nitroaniline and the C=O stretching vibration of the acyl chloride.
-
Confirm the appearance of the N-H stretching vibration of the secondary amide and the C=O stretching vibration of the amide in the product spectrum.
-
Verify the presence of the characteristic nitro group absorptions in both the reactant and the product.
-
Visualizations
Reaction Scheme
References
Application Notes and Protocols for the Large-Scale Synthesis of 4'-Nitrobenzanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 4'-Nitrobenzanilide, a key intermediate in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. The protocols focus on scalable and efficient methods, primarily the Schotten-Baumann reaction, which is well-suited for industrial production. This guide includes comprehensive experimental procedures, quantitative data summaries, purification techniques, and safety considerations to facilitate the transition from laboratory-scale to large-scale production.
Introduction
4'-Nitrobenzanilide (CAS No: 3393-96-2) is an important organic compound utilized as a precursor in various synthetic pathways.[1] Its molecular structure, featuring a nitro group, makes it a versatile building block for introducing nitro or amino functionalities into more complex molecules.[2] The demand for high-purity 4'-Nitrobenzanilide necessitates robust and scalable synthetic methods. This document outlines two primary, scalable methods for its synthesis: the acylation of 4-nitroaniline with benzoyl chloride and the reaction of aniline with 4-nitrobenzoyl chloride.
Synthetic Pathways
The most common and industrially viable methods for the synthesis of 4'-Nitrobenzanilide involve the formation of an amide bond between an aniline derivative and a benzoyl chloride derivative. The two principal routes are:
-
Method A: Reaction of 4-nitroaniline with benzoyl chloride.
-
Method B: Reaction of aniline with 4-nitrobenzoyl chloride.[3]
Both methods can be performed under Schotten-Baumann conditions, which utilize an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][5]
Chemical Reaction Scheme
Figure 1. Primary synthetic routes to 4'-Nitrobenzanilide.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of 4'-Nitrobenzanilide.
Table 1: Reactant Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 |
| Aniline | C₆H₇N | 93.13 |
| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 |
| 4'-Nitrobenzanilide | C₁₃H₁₀N₂O₃ | 242.23[1] |
Table 2: Comparison of Synthetic Protocols
| Parameter | Method A (Lab Scale) | Method B (Reported) | Method C (Acylation with Acid) |
| Starting Materials | 4-Nitroaniline, Benzoyl Chloride | Aniline, 4-Nitrobenzoyl Chloride | Aniline, 4-Nitrobenzoic Acid |
| Solvent/Base | 10% Aqueous NaOH | Benzene | None (excess aniline as solvent) |
| Reaction Time | 15-20 minutes | Not specified | 1.5 hours |
| Reaction Temperature | Room Temperature | Reflux | Elevated Temperature and Pressure |
| Reported Yield | ~70-80% (typical for benzanilides)[6] | Near quantitative[7] | 98-99%[8] |
| Purity (post-recrystallization) | >98% | High | High |
| Key Advantage | Readily available starting materials | High reported yield | Avoids use of acyl chlorides |
| Key Disadvantage | Exothermic reaction requires control | 4-Nitrobenzoyl chloride is less common | Requires higher temperature and pressure |
Detailed Experimental Protocols
Method A: Large-Scale Synthesis from 4-Nitroaniline and Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol is an adaptation of the standard Schotten-Baumann reaction for large-scale production.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
4-Nitroaniline
-
Benzoyl Chloride
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Large Buchner funnel and filtration flask
-
Vacuum oven
Protocol:
-
Reactor Setup: In a clean, dry, jacketed glass reactor, prepare a 10% (w/v) aqueous solution of sodium hydroxide. For a 1 kg scale synthesis of 4'-Nitrobenzanilide, start with approximately 10 L of 10% NaOH.
-
Charge 4-Nitroaniline: To the stirred NaOH solution at room temperature (20-25°C), add 570 g (4.13 mol) of 4-nitroaniline. Stir until a uniform slurry is formed.
-
Addition of Benzoyl Chloride: Slowly add 600 g (4.27 mol, 1.03 eq) of benzoyl chloride to the reaction mixture via an addition funnel over a period of 1-2 hours.
-
Scale-up Consideration: The reaction is exothermic. Maintain the internal temperature between 20-30°C using the reactor jacket. The addition rate should be controlled to prevent a temperature spike.
-
-
Reaction: After the addition is complete, continue to stir the mixture vigorously for an additional 2-3 hours at room temperature to ensure the reaction goes to completion. The disappearance of the characteristic odor of benzoyl chloride is an indicator of reaction completion.
-
Product Isolation: The crude 4'-Nitrobenzanilide will precipitate as a solid. Isolate the product by filtration using a large Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the pH of the filtrate is neutral. This removes excess NaOH and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 80-100°C until a constant weight is achieved.[8]
Purification: Large-Scale Recrystallization
Protocol:
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of 4'-Nitrobenzanilide.[9]
-
Dissolution: In a large reactor equipped with a reflux condenser, add the crude 4'-Nitrobenzanilide and the minimum amount of hot ethanol required for complete dissolution.
-
Scale-up Consideration: For 1 kg of crude product, start with approximately 5-7 L of ethanol and add more if necessary. The use of a reflux condenser is crucial to prevent solvent loss.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 80-100°C.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the large-scale synthesis and purification of 4'-Nitrobenzanilide.
References
- 1. 4'-Nitrobenzanilide | 3393-96-2 | DAA39396 | Biosynth [biosynth.com]
- 2. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RU2560881C1 - Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols for 4-Nitrobenzanilide as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic use of protecting groups is paramount. An ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and should not interfere with transformations at other sites of the molecule. The 4-nitrobenzoyl group, which forms a 4-nitrobenzamide upon reaction with an amine, serves as a robust protecting group for primary and secondary amines. The term "4-Nitrobenzanilide" in the context of a protecting group generally refers to the N-aryl-4-nitrobenzamide moiety formed when protecting an aniline or its derivative. This document provides detailed application notes and experimental protocols for the use of the 4-nitrobenzoyl group in organic synthesis.
The 4-nitrobenzoyl group offers distinct advantages, including its stability under both acidic and basic conditions, allowing for orthogonal protection strategies in the presence of acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1][2] Deprotection is typically achieved under reductive conditions, which adds another layer of orthogonality to synthetic routes.
Applications in Organic Synthesis
The 4-nitrobenzoyl group is primarily utilized for the protection of primary and secondary amines. Its electron-withdrawing nature decreases the nucleophilicity of the protected amine, preventing it from participating in unwanted side reactions. Key applications include:
-
Peptide Synthesis: While less common than Fmoc or Boc, it can be used for the protection of the N-terminus or amine-containing side chains where orthogonality is required.
-
Complex Molecule Synthesis: In the synthesis of natural products and pharmaceutical intermediates, the 4-nitrobenzoyl group can mask an amine functionality while other parts of the molecule undergo extensive transformations.
-
Library Synthesis: Its stability and specific cleavage conditions make it suitable for the parallel synthesis of compound libraries.
Data Presentation: Protection and Deprotection Yields
The following tables summarize typical yields for the protection of amines with 4-nitrobenzoyl chloride and the deprotection of the resulting 4-nitrobenzamides under various conditions.
Table 1: Amine Protection with 4-Nitrobenzoyl Chloride
| Amine Substrate | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| n-Butylamine | Triethylamine | Dichloromethane | 0 °C to RT | High (not specified) | [3] |
| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 0 °C to RT | High (not specified) | |
| General Primary/Secondary Amines | Pyridine | Dichloromethane | 0 °C to RT | Typically >90 | General Procedure |
Table 2: Deprotection of N-(4-Nitrobenzoyl) Amines
| Deprotection Method | Reagents | Solvent | Reaction Conditions | Substrate | Yield (%) | Reference |
| Electrochemical Cleavage | Bu₄NBF₄ (electrolyte) | DMF | -1.5 to -2.0 V vs. SCE | N-n-Butyl-4-nitrobenzamide | >50 | [3][4] |
| Reductive Cleavage | Sodium Dithionite (Na₂S₂O₄) | DMF/Water | 45 °C, 24h | p-Nitrobenzoylhydroxypropyl cellulose | 76 | [5] |
| Reductive Cleavage | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | DMF | 50 °C, 16h | p-Nitrobenzoylhydroxypropyl cellulose | Not specified | [5] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with 4-Nitrobenzoyl Chloride
This protocol describes a general procedure for the N-acylation of a primary amine using 4-nitrobenzoyl chloride.
Materials:
-
Primary amine
-
4-Nitrobenzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Dissolve the primary amine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 4-nitrobenzoyl chloride (1.1 equiv.) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the pure N-(4-nitrobenzoyl) protected amine.
Protocol 2: Deprotection of N-(4-Nitrobenzoyl) Amines via Reductive Cleavage with Sodium Dithionite
This protocol is adapted from the reduction of a nitro-functionalized polymer and can be applied to small molecules.[5]
Materials:
-
N-(4-nitrobenzoyl) protected amine
-
Sodium dithionite (Na₂S₂O₄)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-(4-nitrobenzoyl) protected amine (1.0 equiv.) in DMF in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium dithionite (excess, e.g., 10-20 equiv.) in water.
-
Add the aqueous sodium dithionite solution dropwise to the solution of the protected amine.
-
Add sodium bicarbonate to maintain a basic pH (8-9).
-
Heat the reaction mixture to 45-50 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or other suitable methods.
Protocol 3: Deprotection of N-(4-Nitrobenzoyl) Amines via Electrochemical Cleavage
This protocol is based on the cathodic cleavage of N-alkyl-4-nitrobenzamides.[3][4] This method requires specialized electrochemical equipment.
Materials and Equipment:
-
N-(4-nitrobenzoyl) protected amine
-
Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) as the supporting electrolyte
-
N,N-Dimethylformamide (DMF), anhydrous
-
Three-compartment electrochemical cell
-
Glassy carbon plate cathode
-
Platinum gauze anode
-
Saturated Calomel Electrode (SCE) as the reference electrode
-
Potentiostat
Procedure:
-
Prepare a 0.1 M solution of Bu₄NBF₄ in anhydrous DMF.
-
Dissolve the N-(4-nitrobenzoyl) protected amine (e.g., 10 mmol dm⁻³) in the electrolyte solution.
-
Set up the three-compartment electrochemical cell with the glassy carbon cathode, platinum anode, and SCE reference electrode. The catholyte and anolyte are separated by a fine glass sinter.
-
Carry out the controlled potential electrolysis at a potential between -1.5 and -2.0 V vs. SCE.
-
Monitor the progress of the reaction by cyclic voltammetry or by analyzing aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the electrolysis, the resulting solution contains the deprotected amine.
-
Work-up involves standard extraction procedures to isolate the amine from the electrolyte solution. The product yield can be determined by comparison with a standard using GC or HPLC.
Orthogonality and Stability
The 4-nitrobenzoyl protecting group demonstrates excellent orthogonality with commonly used protecting groups in organic synthesis.
-
Acid Stability: The 4-nitrobenzamide linkage is stable to the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups (e.g., trifluoroacetic acid in dichloromethane).[1]
-
Base Stability: It is also stable to the basic conditions required for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group (e.g., piperidine in DMF).[1]
-
Stability to Hydrogenolysis: While the nitro group can be reduced under certain catalytic hydrogenation conditions, the amide bond itself is generally stable. This allows for selective deprotection of other groups like benzyloxycarbonyl (Cbz) if appropriate catalysts and conditions are chosen.
This orthogonality makes the 4-nitrobenzoyl group a valuable tool for complex synthetic strategies where multiple protecting groups are required.
Visualizations
Caption: General workflow for the protection of amines with the 4-nitrobenzoyl group and its subsequent reductive deprotection.
Caption: Orthogonal relationship of the 4-nitrobenzoyl protecting group with Boc and Fmoc groups.
This document is for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitrobenzanilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 4-Nitrobenzanilide synthesis.
Troubleshooting Guide
Users frequently encounter challenges during the synthesis of 4-Nitrobenzanilide. This guide addresses the most common issues in a question-and-answer format.
Question: Why is my 4-Nitrobenzanilide yield consistently low?
Answer: Low yields in 4-Nitrobenzanilide synthesis, typically performed via a Schotten-Baumann reaction, can stem from several factors. The primary culprits are often the hydrolysis of the 4-nitrobenzoyl chloride starting material and incomplete reaction.
To troubleshoot, consider the following:
-
Purity and Handling of Reactants: Ensure that the 4-nitrobenzoyl chloride is of high purity and has been stored under anhydrous (dry) conditions to prevent premature hydrolysis. Use freshly distilled aniline to avoid impurities that can interfere with the reaction.
-
Reaction Conditions: The reaction is often carried out in a biphasic system, with an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (like sodium hydroxide).[1] Vigorous stirring is crucial to maximize the interfacial area between the two phases, facilitating the reaction.
-
Base Concentration and Addition: An adequate amount of base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] The HCl can protonate the aniline, rendering it non-nucleophilic and halting the reaction. A 10% aqueous sodium hydroxide solution is commonly used.
-
Temperature Control: The reaction of 4-nitrobenzoyl chloride with aniline is exothermic. It is advisable to control the temperature, especially during the addition of the acyl chloride, to minimize side reactions.
Question: My final product is impure, showing multiple spots on a TLC plate. What are the likely impurities and how can I remove them?
Answer: Common impurities in 4-Nitrobenzanilide synthesis include unreacted starting materials (aniline and 4-nitrobenzoyl chloride), the hydrolysis product (4-nitrobenzoic acid), and potential side-products from di-acylation.
Here's how to address these impurities:
-
Unreacted Aniline: Can be removed by washing the crude product with a dilute acid solution (e.g., 1 M HCl) during the workup.
-
4-Nitrobenzoic Acid: This acidic impurity can be removed by washing the organic layer with a saturated sodium bicarbonate solution.
-
Purification: Recrystallization from a suitable solvent, such as ethanol, is a highly effective method for purifying the crude 4-Nitrobenzanilide.
Question: The reaction seems to stall and does not go to completion. What could be the cause?
Answer: An incomplete reaction is often due to the deactivation of the aniline nucleophile. As the reaction proceeds, HCl is formed as a byproduct. If not neutralized, the HCl will protonate the amino group of the unreacted aniline, forming an ammonium salt which is no longer nucleophilic and cannot react with the 4-nitrobenzoyl chloride.
Solution: Ensure that a sufficient excess of a suitable base (e.g., 10% aqueous NaOH) is present in the reaction mixture to neutralize the HCl as it is formed. This maintains the aniline in its free, nucleophilic state.[2]
Frequently Asked Questions (FAQs)
Q1: What is the role of the biphasic solvent system in the Schotten-Baumann synthesis of 4-Nitrobenzanilide?
A1: The Schotten-Baumann reaction for 4-Nitrobenzanilide synthesis typically employs a two-phase system, consisting of an organic solvent (e.g., dichloromethane) and an aqueous phase containing a base.[1] The organic solvent dissolves the reactants (aniline and 4-nitrobenzoyl chloride), while the aqueous base neutralizes the HCl produced during the reaction. This prevents the protonation and deactivation of the aniline.
Q2: Which base is most suitable for this synthesis?
A2: A 10% aqueous solution of sodium hydroxide (NaOH) is commonly used and effective for neutralizing the HCl byproduct. Other bases can be used, but NaOH is inexpensive and readily available.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized.
Q4: What are the key safety precautions to consider during this synthesis?
A4: 4-Nitrobenzoyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Aniline is toxic and can be absorbed through the skin. Dichloromethane is a volatile and potentially carcinogenic solvent. Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Experimental Protocol: Schotten-Baumann Synthesis of 4-Nitrobenzanilide
This protocol provides a detailed methodology for the synthesis of 4-Nitrobenzanilide.
Materials:
-
Aniline
-
4-Nitrobenzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and flask
-
Beakers and graduated cylinders
-
Rotary evaporator (optional)
Procedure:
-
Preparation of Amine Solution: In a flask, dissolve aniline (1.0 equivalent) in dichloromethane.
-
Addition of Base: To the aniline solution, add a 10% aqueous sodium hydroxide solution (2.0-3.0 equivalents).
-
Addition of Acyl Chloride: While vigorously stirring the biphasic mixture, slowly add a solution of 4-nitrobenzoyl chloride (1.0-1.1 equivalents) in dichloromethane. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: Continue to stir the mixture vigorously at room temperature for 1-2 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Isolation of Product: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude 4-Nitrobenzanilide.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure 4-Nitrobenzanilide as a solid.
Data Summary
While specific yields can vary based on the scale and precision of the experiment, the following table summarizes the expected impact of key parameters on the synthesis of 4-Nitrobenzanilide.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Purity of 4-Nitrobenzoyl Chloride | High (Anhydrous) | High | Minimizes premature hydrolysis, maximizing the amount of acyl chloride available for the reaction. |
| Low (Exposed to moisture) | Low | Hydrolysis of the acyl chloride to the unreactive carboxylic acid. | |
| Stirring Rate | Vigorous | High | Increases the interfacial surface area in the biphasic system, enhancing the reaction rate. |
| Slow/Inadequate | Low | Poor mixing leads to a slower reaction and potential for side reactions. | |
| Base | Sufficient (e.g., 2-3 eq. NaOH) | High | Effectively neutralizes the HCl byproduct, preventing the deactivation of aniline. |
| Insufficient | Low | Protonation of aniline by HCl stops the reaction. | |
| Temperature | Room Temperature (controlled addition) | Optimal | Balances reaction rate with minimizing side reactions. |
| High (uncontrolled exotherm) | Can Decrease | May promote side reactions and degradation of products. |
Visualizations
Experimental Workflow for 4-Nitrobenzanilide Synthesis
Caption: Workflow for the synthesis of 4-Nitrobenzanilide.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Synthesis of 4'-Nitrobenzanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Nitrobenzanilide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 4'-Nitrobenzanilide?
A1: 4'-Nitrobenzanilide is typically synthesized via a Schotten-Baumann reaction.[1] This involves the acylation of an amine with an acid chloride in the presence of a base.[2][3] The two most common routes are:
-
Route A: The reaction of 4-nitroaniline with benzoyl chloride.
-
Route B: The reaction of aniline with 4-nitrobenzoyl chloride.[4]
Both reactions are generally carried out in a two-phase system consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous basic solution (typically sodium hydroxide) to neutralize the hydrochloric acid byproduct.[1]
Q2: What are the primary byproducts I should expect in the synthesis of 4'-Nitrobenzanilide?
A2: The most common byproducts in the synthesis of 4'-Nitrobenzanilide arise from side reactions of the starting materials and intermediates. These include:
-
Hydrolysis of the Acid Chloride: Benzoyl chloride or 4-nitrobenzoyl chloride can react with water or hydroxide ions to form the corresponding carboxylic acid (benzoic acid or 4-nitrobenzoic acid).[5] This is more likely to occur if the reaction temperature is too high or if the acid chloride is added too slowly to the aqueous basic solution.
-
Diacylation of the Amine: It is possible for the amine to react with two molecules of the acid chloride, leading to the formation of a diacylated byproduct (N,N-dibenzoyl-4-nitroaniline or 4-nitro-N,N-bis(4-nitrobenzoyl)aniline). However, this is generally less common with less nucleophilic aromatic amines.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted 4-nitroaniline/aniline and benzoyl chloride/4-nitrobenzoyl chloride in the crude product.
Q3: Can the nitro group participate in side reactions under Schotten-Baumann conditions?
A3: Aromatic nitro compounds can react with bases, but typically the conditions of the Schotten-Baumann reaction (aqueous sodium hydroxide at or below room temperature) are not harsh enough to cause significant side reactions involving the nitro group.[6] Reactions of nitroarenes with strong bases often require higher temperatures or non-aqueous conditions to proceed at a significant rate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4'-Nitrobenzanilide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4'-Nitrobenzanilide | 1. Incomplete reaction: Insufficient reaction time or inadequate mixing of the biphasic system. 2. Hydrolysis of the acid chloride: The acid chloride is reacting with water/hydroxide instead of the amine. This can be caused by adding the acid chloride too slowly or at too high a temperature.[5] 3. Loss of product during workup: The product may be partially soluble in the aqueous layer or washing solvents. | 1. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. Monitor the reaction by TLC to confirm the consumption of the starting amine. 2. Add the acid chloride solution relatively quickly to the well-stirred, cold reaction mixture (0-5 °C). 3. Minimize the volume of water used for washing. If the product is found to be significantly soluble, back-extract the aqueous washes with a small amount of the organic solvent. |
| Product is an oil or fails to crystallize | 1. Presence of significant impurities: Unreacted starting materials or byproducts can lower the melting point and inhibit crystallization. 2. Insufficient product concentration: The concentration of 4'-Nitrobenzanilide in the recrystallization solvent may be too low. | 1. Wash the crude product thoroughly to remove water-soluble impurities. Consider an additional purification step like column chromatography if significant impurities are detected by TLC. 2. Concentrate the recrystallization solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. |
| Product is contaminated with a white, water-soluble solid | 1. Precipitation of the carboxylic acid byproduct: Hydrolysis of the acid chloride forms benzoic acid or 4-nitrobenzoic acid, which can precipitate from the aqueous layer upon acidification during workup. | 1. Ensure the aqueous layer remains basic (pH > 8) during the initial extraction to keep the carboxylic acid dissolved as its carboxylate salt. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. |
| Product shows an extra spot on TLC analysis | 1. Unreacted starting amine or acid chloride. 2. Formation of the diacylated byproduct. 3. Formation of the hydrolyzed carboxylic acid. | 1. Compare the Rf value of the extra spot with authentic samples of the starting materials. If it matches, consider extending the reaction time or ensuring stoichiometric balance. 2. The diacylated product will likely have a different Rf value. Its formation can be minimized by using a slight excess of the amine. 3. The carboxylic acid will have a different Rf and can be removed by washing with a basic solution. |
Summary of Potential Byproducts
| Byproduct | Chemical Structure | Formation Pathway | Physical Properties | Removal Method |
| Benzoic Acid | C₆H₅COOH | Hydrolysis of benzoyl chloride | White crystalline solid, sparingly soluble in cold water, soluble in hot water and organic solvents. | Extraction with aqueous sodium bicarbonate solution. |
| 4-Nitrobenzoic Acid | O₂NC₆H₄COOH | Hydrolysis of 4-nitrobenzoyl chloride | Yellowish crystalline solid, slightly soluble in water, soluble in ethanol and ether. | Extraction with aqueous sodium bicarbonate solution. |
| N,N-Dibenzoyl-4-nitroaniline | C₆H₅CON(C₆H₅NO₂)COC₆H₅ | Diacylation of 4-nitroaniline | - | Column chromatography. |
| 4-Nitro-N,N-bis(4-nitrobenzoyl)aniline | (O₂NC₆H₄CO)₂NC₆H₄NO₂ | Diacylation of aniline with 4-nitrobenzoyl chloride | - | Column chromatography. |
Experimental Protocol: Synthesis of 4'-Nitrobenzanilide (Route A)
This protocol is a representative example for the synthesis of 4'-Nitrobenzanilide from 4-nitroaniline and benzoyl chloride.
Materials:
-
4-Nitroaniline
-
Benzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (for recrystallization)
-
Distilled water
-
Ice
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 4-nitroaniline (e.g., 2.76 g, 0.02 mol) in dichloromethane (50 mL).
-
Add 10% aqueous sodium hydroxide solution (40 mL) to the flask.
-
Cool the mixture in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (e.g., 2.81 g, 2.3 mL, 0.02 mol) dropwise to the cold, stirred mixture over a period of 5-10 minutes.
-
After the addition is complete, continue to stir the mixture vigorously in the ice bath for 30 minutes, then at room temperature for another 30 minutes.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 5% aqueous HCl (2 x 25 mL), water (2 x 25 mL), and saturated aqueous sodium bicarbonate solution (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the dichloromethane by rotary evaporation to yield the crude 4'-Nitrobenzanilide.
-
Recrystallize the crude product from ethanol to obtain pure 4'-Nitrobenzanilide as a solid.
Visualizations
Synthesis Pathway and Byproduct Formation
Caption: Synthesis of 4'-Nitrobenzanilide and common byproducts.
Troubleshooting Workflow
Caption: Troubleshooting workflow for 4'-Nitrobenzanilide synthesis.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. [PDF] Vogel's Textbook of Practical Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Reactions of Aromatic Nitro Compounds with Bases | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Crude 4-Nitrobenzanilide
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Nitrobenzanilide. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-Nitrobenzanilide?
A1: The primary impurities in crude 4-Nitrobenzanilide typically stem from the starting materials and potential side reactions. These include:
-
Unreacted 4-nitroaniline: A common starting material that can persist if the reaction does not go to completion.
-
Unreacted benzoyl chloride: The other key reactant, which is often used in slight excess. It can hydrolyze to benzoic acid.
-
Benzoic acid: Formed from the hydrolysis of unreacted benzoyl chloride.
-
Di-acylated products: Although less common, side reactions can sometimes lead to the formation of di-acylated aniline derivatives.
-
Colored impurities: Often resulting from side reactions or the degradation of starting materials, giving the crude product a yellowish or brownish tint.[1]
Q2: Which purification method is most suitable for 4-Nitrobenzanilide?
A2: The most common and effective methods for purifying crude 4-Nitrobenzanilide are recrystallization and column chromatography.
-
Recrystallization is generally the preferred method for removing small amounts of impurities from a solid product and is often more straightforward for larger quantities. Ethanol is a commonly used and effective solvent for the recrystallization of benzanilides.[2][3]
-
Column chromatography is highly effective for separating compounds with different polarities and is particularly useful when dealing with a complex mixture of impurities or when a very high degree of purity is required.[4]
Q3: How can I assess the purity of my 4-Nitrobenzanilide sample?
A3: Several analytical techniques can be employed to determine the purity of your 4-Nitrobenzanilide sample:
-
Melting Point Analysis: Pure 4-Nitrobenzanilide has a sharp melting point. A broad melting range or a melting point lower than the literature value indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess the number of components in your sample. By comparing the crude and purified samples against a standard, you can monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is suitable for analyzing 4-Nitrobenzanilide.[5]
-
Spectroscopic Methods (NMR, IR): ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the desired product and identify the presence of any impurities with distinct spectral signatures.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | Insufficient solvent. The solvent is not hot enough. The chosen solvent is unsuitable. | Add more hot solvent in small portions until the solid dissolves. Ensure the solvent is at its boiling point. If the compound remains insoluble, a different solvent or a solvent mixture may be necessary.[6] |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool slowly. Using a solvent with a lower boiling point can also resolve this issue.[7] |
| No crystals form upon cooling. | The solution is too dilute. The cooling process is too rapid. Lack of nucleation sites. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Let the solution cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 4-Nitrobenzanilide.[6] |
| The purified crystals are still colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[8] Be aware that using too much charcoal can reduce your yield. |
| Low yield of purified product. | Too much solvent was used during recrystallization. Premature crystallization occurred during hot filtration. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. Cool the filtrate in an ice bath to minimize the amount of product lost in the mother liquor.[7] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | The chosen eluent is too polar. The column was not packed properly. The sample was loaded improperly. | Start with a less polar eluent and gradually increase the polarity. Ensure the silica gel is packed uniformly without any cracks or air bubbles. Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| Cracks appear in the silica gel bed. | The column has run dry. | Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [9] |
| Molecular Weight | 242.23 g/mol | [9] |
| Melting Point | 202-204 °C | [3] |
| Appearance | White to pale yellow crystalline solid | [10] |
Note: Solubility data for 4-Nitrobenzanilide in various organic solvents is not extensively tabulated in the literature. However, it is known to be soluble in hot ethanol and sparingly soluble in cold ethanol, making ethanol a suitable solvent for recrystallization.[2][3]
Experimental Protocols
Protocol 1: Purification of Crude 4-Nitrobenzanilide by Recrystallization from Ethanol
Materials:
-
Crude 4-Nitrobenzanilide
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude 4-Nitrobenzanilide in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate while swirling. Add more hot ethanol in small portions until all the solid dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the hot solution for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.
Protocol 2: Purification of Crude 4-Nitrobenzanilide by Column Chromatography
Materials:
-
Crude 4-Nitrobenzanilide
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Glass wool
-
Collection tubes
Procedure:
-
Column Packing: Place a small plug of glass wool at the bottom of the chromatography column. Add a thin layer of sand. Prepare a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude 4-Nitrobenzanilide in a minimal amount of a suitable solvent (e.g., dichloromethane or a 1:1 mixture of hexane and ethyl acetate). Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as a 9:1 mixture of hexane and ethyl acetate.
-
Fraction Collection: Collect the eluent in fractions using test tubes or small flasks.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 8:2, then 7:3 hexane:ethyl acetate) to elute the more polar components.
-
Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Isolation: Combine the fractions containing the pure 4-Nitrobenzanilide and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: General workflow for the purification of crude 4-Nitrobenzanilide.
References
- 1. RU2560881C1 - Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. uoanbar.edu.iq [uoanbar.edu.iq]
- 4. hopemaxchem.com [hopemaxchem.com]
- 5. Separation of 4’-Nitrobenzanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. 4'-Nitrobenzanilide | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3393-96-2(4'-Nitrobenzanilide) | Kuujia.com [kuujia.com]
Technical Support Center: Recrystallization of 4'-Nitrobenzanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4'-Nitrobenzanilide.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 4'-Nitrobenzanilide?
Recrystallization is a purification technique used to remove impurities from a solid compound.[1][2] For 4'-Nitrobenzanilide, this process is essential to obtain a product with high purity, which is critical for subsequent analytical characterization, biological assays, or synthetic steps. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Q2: How do I select an appropriate solvent for the recrystallization of 4'-Nitrobenzanilide?
The ideal solvent for recrystallization should dissolve 4'-Nitrobenzanilide sparingly or not at all at room temperature but should dissolve it completely at an elevated temperature (near the solvent's boiling point).[3] Conversely, the impurities should either be completely soluble at room temperature or insoluble at high temperatures.
Given that 4'-Nitrobenzanilide is a polar molecule due to the presence of the nitro and amide groups, polar solvents are generally a good starting point.[4] Ethanol is often a suitable choice for nitroaromatic compounds.[4] A mixed solvent system, such as ethanol-water, can also be effective.[5][6] In this system, 4'-Nitrobenzanilide is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "bad" solvent (water) is added dropwise until the solution becomes cloudy, indicating the saturation point.[6]
Q3: Can I use activated charcoal during the recrystallization of 4'-Nitrobenzanilide?
Yes, activated charcoal can be used to remove colored impurities.[7][8] If your solution of 4'-Nitrobenzanilide is colored, you can add a small amount of activated charcoal to the hot solution, swirl it for a few minutes to allow the impurities to adsorb onto the charcoal, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).[9] 2. The solution has cooled too rapidly.[7] | 1. Boil off some of the solvent to increase the concentration of 4'-Nitrobenzanilide and then allow the solution to cool again.[7] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure 4'-Nitrobenzanilide.[10] 3. Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath.[11] |
| "Oiling out" occurs (a liquid separates instead of crystals). | 1. The melting point of 4'-Nitrobenzanilide is lower than the boiling point of the solvent.[9] 2. The solution is cooling too quickly.[7] 3. High concentration of impurities.[9] | 1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7] 2. Consider using a different solvent with a lower boiling point or a mixed solvent system.[9] |
| Low yield of purified crystals. | 1. Too much solvent was used, leading to product loss in the mother liquor.[1][10] 2. Premature crystallization occurred during hot filtration. 3. Incomplete crystallization before filtration. 4. Crystals were washed with solvent that was not ice-cold.[1] | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[10] 2. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[7] 3. Ensure the solution has been thoroughly cooled, preferably in an ice bath, for at least 30 minutes before filtration.[7] 4. Wash the collected crystals with a minimal amount of ice-cold solvent.[10] |
| The purified product is colored. | 1. Colored impurities were present in the starting material. 2. The product may have degraded due to prolonged heating. | 1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[7] 2. Minimize the time the solution is kept at high temperatures. |
Experimental Protocol: Recrystallization of 4'-Nitrobenzanilide
This protocol provides a general methodology for the recrystallization of 4'-Nitrobenzanilide. The optimal solvent and volumes should be determined empirically.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of crude 4'-Nitrobenzanilide into several test tubes.
-
Add a few drops of different potential solvents (e.g., ethanol, methanol, acetone, ethanol/water mixtures) to each test tube at room temperature to assess solubility. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath. A suitable solvent will dissolve the compound completely at an elevated temperature.
-
Allow the test tubes to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.
2. Dissolution:
-
Place the crude 4'-Nitrobenzanilide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary.[10]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes while swirling.[7]
4. Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a funnel with filter paper by pouring hot solvent through them.
-
Quickly filter the hot solution into the preheated flask to remove the activated charcoal or any insoluble impurities.[7]
5. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
6. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]
7. Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them for some time.
-
For complete drying, the crystals can be placed in a desiccator or a drying oven at a temperature well below the melting point of 4'-Nitrobenzanilide.
Visualizations
Caption: Experimental workflow for the recrystallization of 4'-Nitrobenzanilide.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting Low Yield in Amidation Reactions
Welcome to the technical support center for amidation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in an amidation reaction?
Low yields in amidation reactions can stem from several factors:
-
Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be suitable for the specific substrates.[1]
-
Poor nucleophilicity of the amine: Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[1]
-
Formation of unreactive salts: Direct mixing of a carboxylic acid and an amine at room temperature can form an ammonium carboxylate salt, which is unreactive.[1]
-
Side reactions: Undesirable side reactions can consume starting materials or the desired product.[1] Common side reactions include racemization of chiral carboxylic acids and formation of an anhydride from the carboxylic acid.[1]
-
Suboptimal reaction conditions: Factors like solvent, temperature, and stoichiometry may not be optimized for the reaction.[1]
-
Poor Substrate Quality: Impurities in the starting materials or solvent can poison the catalyst or interfere with the reaction. It is crucial to ensure all reagents are pure and the solvent is anhydrous and degassed.[2]
-
Catalyst Deactivation: In catalyzed reactions, such as nickel-catalyzed amidations, the catalyst can be sensitive to air and moisture, leading to deactivation.[2]
Q2: How do I choose the right coupling reagent for my amidation reaction?
The choice of coupling reagent is crucial for optimizing purity and yield.[1] Consider the following factors:
-
Reactivity: For sterically hindered or electron-deficient substrates, a more powerful coupling reagent like HATU or COMU may be necessary.[1][3]
-
Side Reactions: To avoid racemization of chiral amino acids, consider phosphonium- or aminium-based reagents and additives like HOBt or HOAt.[1][4]
-
Byproducts: Some coupling reagents, like DCC, produce insoluble byproducts (dicyclohexylurea) that can complicate purification.[1] Reagents like EDC produce water-soluble byproducts, simplifying the work-up.[1]
Q3: My starting materials are not fully consumed. What should I do?
Incomplete conversion can be due to several factors:
-
Insufficient activation of the carboxylic acid: Try switching to a more potent coupling reagent (e.g., from EDC/HOBt to HATU).[1] Ensure your current coupling reagent is not degraded by using a fresh batch.[1]
-
Steric hindrance: Increasing the reaction temperature or time may help overcome steric barriers.[1]
-
Poor amine nucleophilicity: For weakly nucleophilic amines, consider using a stronger base or a more reactive acylating agent, such as an acyl fluoride.[5]
Q4: I am observing significant side product formation. How can I minimize this?
-
Racemization: If you are using a chiral carboxylic acid, add a racemization suppressant like HOBt or HOAt.[1] Performing the reaction at a lower temperature can also help.[1]
-
Anhydride Formation: This can occur with certain activation methods. Ensure your reaction conditions favor the formation of the desired activated species over the symmetric anhydride.[1]
-
Reaction with Solvent: Ensure the chosen solvent is inert under the reaction conditions.[1] For example, DMF can sometimes participate in side reactions.
Troubleshooting Guide
Problem 1: Low to no product formation.
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Possible Cause: Ineffective carboxylic acid activation.
-
Possible Cause: Poor quality of starting materials or solvent.
-
Possible Cause: Suboptimal reaction temperature.
Problem 2: Difficulty in purifying the final product.
Purification can be challenging due to byproducts from the coupling reaction or unreacted starting materials.
-
Possible Cause: Insoluble byproducts from the coupling reagent.
-
Possible Cause: Unreacted starting materials are difficult to separate from the product.
-
Solution: Consider an extractive work-up. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove basic impurities like unreacted amine and some bases (e.g., DIPEA). Washing with a dilute base (e.g., 1M NaOH or saturated NaHCO₃) will remove acidic impurities like unreacted carboxylic acid and additives like HOBt.
-
Data Presentation
Table 1: Common Coupling Reagents and their Characteristics
| Coupling Reagent | Class | Byproduct | Key Features |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | Dicyclohexylurea (DCU) - Insoluble | Inexpensive, but DCU can be difficult to remove.[1][7] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble urea derivative | Easy purification via aqueous work-up.[1][8] |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Aminium Salt | Water-soluble | Highly efficient, especially for hindered systems, but more expensive.[3] |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Water-soluble | High reactivity, good for sterically hindered couplings.[3] |
| T3P® (n-Propylphosphonic anhydride) | Phosphonic Anhydride | Water-soluble phosphonic acids | Broadly applicable, byproducts are easily removed.[9] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | Water-soluble | High efficiency, considered a greener alternative to HATU in some cases.[9] |
Table 2: Influence of Solvent on Amidation Reaction Conversion
| Solvent | Class | Typical Conversion | Notes |
| DCM (Dichloromethane) | Chlorinated | Often high | Common, but has environmental and safety concerns.[9] |
| DMF (N,N-Dimethylformamide) | Polar Aprotic | Often high | Widely used, but can participate in side reactions and is a substance of very high concern.[9] |
| THF (Tetrahydrofuran) | Ether | Variable | A common choice, can be used for a wide range of temperatures.[6] |
| Acetonitrile | Nitrile | Good to high | Good alternative to DCM and DMF. |
| 2-MeTHF (2-Methyltetrahydrofuran) | Ether | Good to high | Considered a greener alternative to DCM and THF.[9][10] |
| EtOAc (Ethyl Acetate) | Ester | Good to high | Another greener solvent alternative.[9] |
Conversion rates are highly substrate-dependent. This table provides a general guideline.
Experimental Protocols
Protocol 1: General Amidation using EDC and HOBt
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.1 eq), and the amine (1.0 eq) in a suitable solvent (e.g., DMF or DCM).[1]
-
Cool the mixture to 0 °C in an ice bath.[1]
-
Add EDC (1.1 eq) portion-wise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).[1]
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization if necessary.
-
Protocol 2: General Amidation using HATU
-
To a solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM), add HATU (1.1 eq) and a suitable non-nucleophilic base (e.g., DIPEA, 2.0 eq).[1]
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.[1]
-
Add the amine (1.0 eq) to the reaction mixture.[1]
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).[1]
-
Work-up: Follow the same procedure as described in Protocol 1.
Visualizations
Caption: A decision tree for troubleshooting low amidation yield.
Caption: General workflow for an amidation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to choose Amidation Reagents? | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]
- 4. hepatochem.com [hepatochem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 4-nitrobenzoyl chloride.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems encountered in reactions with 4-nitrobenzoyl chloride.
Issue 1: Low or No Product Yield
A common issue in reactions involving 4-nitrobenzoyl chloride is a lower-than-expected or no yield of the desired product. This can often be attributed to the degradation of the starting material or suboptimal reaction conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product yield.
Possible Causes and Solutions
| Possible Cause | Verification | Recommended Solution |
| Degradation of 4-Nitrobenzoyl Chloride | Analyze the starting material by ¹H NMR or melting point. The presence of a broad peak around 8.3 ppm and a melting point lower than 71-74°C may indicate the presence of 4-nitrobenzoic acid. | Use a fresh bottle of 4-nitrobenzoyl chloride or purify the existing stock by recrystallization from hexane or carbon tetrachloride.[1] Always store in a desiccator under an inert atmosphere. |
| Hydrolysis during Reaction | Monitor the reaction by TLC or HPLC and look for a spot/peak corresponding to 4-nitrobenzoic acid.[2] | Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under a dry inert atmosphere (e.g., nitrogen or argon).[3][4] |
| Suboptimal Reaction Conditions | Review the literature for optimal temperature, reaction time, solvent, and base for the specific transformation. | Perform small-scale optimization experiments to find the ideal conditions for your specific substrate. |
| Product Loss during Work-up | Analyze the aqueous layer after extraction to check for product solubility. | If the product has some water solubility, perform multiple extractions with the organic solvent. Consider a non-aqueous work-up if hydrolysis is a major issue.[3] |
| Competing Side Reactions | Analyze the crude reaction mixture using ¹H NMR, LC-MS, or other appropriate analytical techniques to identify byproducts.[5][6] | Adjust reaction conditions to disfavor the side reaction (e.g., change the base, solvent, or temperature). |
Issue 2: Presence of Impurities in the Final Product
Even when the desired product is formed, it may be contaminated with byproducts from various side reactions.
Common Impurities and Their Mitigation
| Impurity | Origin | Mitigation Strategy |
| 4-Nitrobenzoic Acid | Hydrolysis of 4-nitrobenzoyl chloride before or during the reaction.[7] | Implement strict anhydrous techniques. During work-up, wash the organic layer with a cold, dilute solution of sodium bicarbonate to remove the acidic impurity.[3] |
| 4-Nitrobenzoic Anhydride | Reaction of 4-nitrobenzoyl chloride with carboxylate ions (from hydrolysis or the starting carboxylic acid if the synthesis of the acid chloride was incomplete). | Ensure the starting 4-nitrobenzoyl chloride is free of 4-nitrobenzoic acid. Use a non-nucleophilic base to scavenge HCl. |
| N-(4-Nitrobenzoyl)pyridinium Chloride | Reaction with pyridine when it is used as a base or catalyst.[8] | Use a non-nucleophilic, sterically hindered base if this side reaction is problematic. Alternatively, use pyridine at low temperatures and add the 4-nitrobenzoyl chloride slowly. |
| Diacylated Product (in acylation of amines) | Reaction of the initially formed amide with another molecule of 4-nitrobenzoyl chloride. | Use a slight excess of the amine or add the 4-nitrobenzoyl chloride slowly to the amine solution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction of 4-nitrobenzoyl chloride and how can I prevent it?
A1: The most prevalent side reaction is hydrolysis to 4-nitrobenzoic acid.[7] 4-Nitrobenzoyl chloride is highly sensitive to moisture.[9] To prevent this, it is crucial to employ strict anhydrous techniques throughout your experiment. This includes using oven- or flame-dried glassware, anhydrous solvents, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4] Storing 4-nitrobenzoyl chloride in a desiccator is also essential.
Q2: I am performing a Friedel-Crafts acylation with 4-nitrobenzoyl chloride and getting very low yields. Why is this happening?
A2: The nitro group (-NO₂) on the benzoyl chloride is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation makes Friedel-Crafts acylation with 4-nitrobenzoyl chloride inherently difficult and often results in low yields. The reaction requires harsh conditions and a highly activated aromatic substrate.
Q3: Can I use pyridine as a base in my acylation reaction with 4-nitrobenzoyl chloride?
A3: Yes, pyridine can be used as a base to neutralize the HCl generated during the acylation. However, pyridine is also a nucleophile and can react with 4-nitrobenzoyl chloride to form an N-(4-nitrobenzoyl)pyridinium chloride intermediate.[8] This intermediate is itself a potent acylating agent, but its formation is a potential side reaction. To minimize this, you can add the 4-nitrobenzoyl chloride slowly to the reaction mixture containing your substrate and pyridine, preferably at a low temperature (e.g., 0 °C).
Q4: How can I monitor the progress of my reaction and detect the formation of the 4-nitrobenzoic acid byproduct?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials. The formation of a new, more polar spot is indicative of product formation. 4-Nitrobenzoic acid is significantly more polar than 4-nitrobenzoyl chloride and will have a lower Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the starting material, product, and 4-nitrobenzoic acid.[2] ¹H NMR spectroscopy of the crude reaction mixture can also be used to identify the characteristic peaks of the starting material, product, and any significant byproducts.[5][10]
Q5: What is the best way to purify my product from unreacted 4-nitrobenzoyl chloride and 4-nitrobenzoic acid?
A5: A standard aqueous work-up is often effective. Washing the organic layer with a dilute aqueous solution of sodium bicarbonate will convert the acidic 4-nitrobenzoic acid into its water-soluble sodium salt, which will be removed into the aqueous phase.[3] Unreacted 4-nitrobenzoyl chloride will be more soluble in the organic layer. Subsequent purification by recrystallization or column chromatography can then be used to isolate the pure product.
Experimental Protocols
Protocol 1: Minimizing Hydrolysis in a General Acylation Reaction (Esterification Example)
This protocol outlines the esterification of an alcohol with 4-nitrobenzoyl chloride, with a focus on minimizing the hydrolysis side reaction.
Reaction Scheme:
R-OH + 4-NO₂-C₆H₄-COCl → 4-NO₂-C₆H₄-COOR + HCl
Materials:
-
4-Nitrobenzoyl chloride (freshly opened or purified)
-
Anhydrous alcohol (R-OH)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous pyridine or triethylamine (as a base)
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of inert gas.
-
Reagent Setup: In the flask, dissolve the alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.
-
In the dropping funnel, dissolve 4-nitrobenzoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Reaction: Cool the alcohol solution to 0 °C using an ice bath.
-
Slowly add the 4-nitrobenzoyl chloride solution from the dropping funnel to the stirred alcohol solution over 20-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting alcohol is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution (to remove any 4-nitrobenzoic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Workflow Diagram for Acylation
Caption: General workflow for an acylation reaction using 4-nitrobenzoyl chloride.
Protocol 2: Quantitative Analysis of Hydrolysis by HPLC
This protocol provides a method to quantify the amount of 4-nitrobenzoic acid in a sample of 4-nitrobenzoyl chloride or a reaction mixture.[2]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Reference standards for 4-nitrobenzoyl chloride and 4-nitrobenzoic acid
Procedure:
-
Standard Preparation: Prepare stock solutions of known concentrations of 4-nitrobenzoyl chloride and 4-nitrobenzoic acid in acetonitrile. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dissolve a accurately weighed amount of your 4-nitrobenzoyl chloride or crude reaction product in acetonitrile to a known volume.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid (or formic acid). A typical starting condition could be 30:70 acetonitrile:water, ramping to 90:10 acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution.
-
Quantification: Determine the peak areas for 4-nitrobenzoyl chloride and 4-nitrobenzoic acid in your sample chromatogram and use the calibration curves to calculate their respective concentrations and the percentage of hydrolysis.
Data Presentation
Table 1: Influence of Reaction Conditions on Side Reactions
| Condition | Effect on Hydrolysis | Effect on Diacylation (Amines) | Effect on N-Acylpyridinium Salt Formation |
| Presence of Water | Significantly Increases | No Direct Effect | No Direct Effect |
| Elevated Temperature | Increases Rate | May Increase Rate | May Increase Rate |
| Use of Protic Solvents | Increases | No Direct Effect | No Direct Effect |
| Use of Pyridine as Base | No Direct Effect | No Direct Effect | Increases |
| Slow Addition of Reagent | No Direct Effect | Decreases | Decreases |
| Anhydrous Conditions | Significantly Decreases | No Direct Effect | No Direct Effect |
Signaling Pathways and Logical Relationships
Diagram: Hydrolysis of 4-Nitrobenzoyl Chloride
Caption: Mechanism of hydrolysis for 4-nitrobenzoyl chloride.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Separation of 4-Nitrobenzoyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solved Describe the H NMR spectrum of 4-nitrobenzoyl | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 4-Nitrobenzoyl chloride(122-04-3) 1H NMR [m.chemicalbook.com]
managing solubility issues of 4-Nitrobenzanilide in reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing solubility issues of 4-Nitrobenzanilide in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving 4-Nitrobenzanilide?
A1: Based on the solubility of structurally similar compounds like 4-nitrobenzaldehyde, polar aprotic solvents are excellent choices for dissolving 4-Nitrobenzanilide. These include N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), acetone, and tetrahydrofuran (THF). Protic solvents such as ethanol and methanol can also be used, though the solubility may be lower.
Q2: I am observing precipitation of 4-Nitrobenzanilide during my reaction. What are the likely causes?
A2: Precipitation during a reaction can be caused by several factors:
-
Change in Solvent Composition: If the reaction produces a co-product that alters the polarity of the solvent mixture, the solubility of 4-Nitrobenzanilide may decrease.
-
Temperature Fluctuation: The solubility of 4-Nitrobenzanilide, like most organic solids, is temperature-dependent. A decrease in reaction temperature can lead to precipitation.
-
Reaction Consumption: As 4-Nitrobenzanilide is consumed, if it is part of a complex equilibrium, a shift in equilibrium could favor the solid state.
-
Common Ion Effect: If your reaction generates an ion that is also present in a salt form of one of the reactants, it could decrease solubility.
Q3: Can I use heat to dissolve 4-Nitrobenzanilide?
A3: Yes, in many cases, gently heating the solvent can significantly increase the solubility of 4-Nitrobenzanilide. However, it is crucial to consider the thermal stability of your reactants and the boiling point of your chosen solvent. For instance, the solubility of the related compound 4-nitrobenzaldehyde increases with temperature in solvents like DMF and various alcohols.[1][2]
Q4: Are there any known incompatibilities of 4-Nitrobenzanilide with common laboratory reagents that might affect its solubility?
A4: While 4-Nitrobenzanilide is a relatively stable amide, strong acids or bases can catalyze its hydrolysis, especially at elevated temperatures. This chemical degradation would not be a solubility issue but a reactivity problem. The nitro group can be reduced by strong reducing agents. These reactions would consume the starting material and could lead to the precipitation of the product.
Troubleshooting Guide
Problem: My 4-Nitrobenzanilide is not dissolving sufficiently in my chosen reaction solvent.
-
Solution 1: Solvent Selection. If you are using a non-polar solvent, switch to a polar aprotic solvent such as DMF, DMSO, or THF. If you are already using a polar solvent, consider a solvent with a higher solubilizing power for similar compounds, like DMF.
-
Solution 2: Co-solvency. Introduce a small amount of a strong, miscible co-solvent in which 4-Nitrobenzanilide has high solubility. For example, if your primary solvent is ethanol, adding a portion of DMF or DMSO can significantly enhance solubility.
-
Solution 3: Temperature Adjustment. Gently warm the reaction mixture. Ensure the temperature is well below the boiling point of the solvent and does not negatively impact the stability of your reactants.
Problem: 4-Nitrobenzanilide precipitates out of the reaction mixture upon addition of another reagent.
-
Solution 1: Slow Addition. Add the reagent dropwise to the solution of 4-Nitrobenzanilide with vigorous stirring. This can prevent localized high concentrations that may cause precipitation.
-
Solution 2: Dissolve the Reagent Separately. Dissolve the second reagent in a small amount of the reaction solvent before adding it to the 4-Nitrobenzanilide solution.
-
Solution 3: Increase Solvent Volume. A more dilute reaction mixture may keep all components in solution.
Problem: I am performing an amide synthesis and my product is precipitating along with unreacted 4-Nitrobenzanilide.
-
Solution 1: Optimize Reaction Conditions. Ensure your reaction has gone to completion by monitoring it via TLC or HPLC. If the reaction is incomplete, unreacted starting material will be present. Consider adjusting the reaction time, temperature, or catalyst loading.
-
Solution 2: Purification Strategy. If the reaction has gone to completion, the issue is one of purification. A carefully chosen recrystallization solvent system should allow for the separation of the desired product from any remaining starting material.
Quantitative Solubility Data
While specific quantitative solubility data for 4-Nitrobenzanilide is not extensively published, the following table provides data for the structurally similar compound, 4-nitrobenzaldehyde, which can serve as a useful guide for solvent selection. It is highly recommended to experimentally determine the solubility of 4-Nitrobenzanilide in your specific solvent system using the protocol provided below.
| Solvent | Temperature (°C) | Solubility of 4-Nitrobenzaldehyde (mole fraction) |
| N,N-Dimethylformamide (DMF) | 20 | 0.4351 |
| Acetone | 20 | 0.2875 |
| 2-Butanone | 20 | 0.2541 |
| Ethyl Acetate | 20 | 0.1764 |
| Methanol | 20 | 0.1042 |
| Toluene | 20 | 0.0891 |
| Ethanol | 20 | 0.0618 |
| n-Propanol | 20 | 0.0463 |
| n-Butanol | 20 | 0.0358 |
| Isopropanol | 20 | 0.0321 |
Data for 4-nitrobenzaldehyde extracted from a study by Zhang et al. (2017).
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This method is the gold standard for determining the thermodynamic solubility of a compound in a specific solvent.[3][4]
-
Preparation of a Saturated Solution:
-
Add an excess amount of 4-Nitrobenzanilide to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature using a shaker or stirrer for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, separate the undissolved solid from the saturated solution by centrifugation or filtration. Use a chemically inert filter (e.g., PTFE) to avoid absorption of the solute.
-
-
Quantification:
-
Analyze the clear filtrate to determine the concentration of dissolved 4-Nitrobenzanilide. High-Performance Liquid Chromatography (HPLC) is a common and accurate method.
-
Prepare a calibration curve with standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Report the solubility in units such as g/100 mL or mol/L at the specified temperature.
-
Protocol 2: Enhancing Solubility with a Co-solvent
-
Co-solvent Selection: Choose a co-solvent in which 4-Nitrobenzanilide is highly soluble and that is miscible with your primary reaction solvent. DMF, DMSO, and NMP are good candidates.[5]
-
Titration Method for Determining Optimal Ratio:
-
Prepare a stock solution of 4-Nitrobenzanilide in the chosen co-solvent.
-
In separate vials, add increasing amounts of the stock solution to a fixed volume of your primary reaction solvent.
-
Observe the point at which the solution remains clear versus when precipitation occurs. This will help you determine the minimum amount of co-solvent needed.
-
-
Reaction Setup:
-
Dissolve the 4-Nitrobenzanilide in the determined minimal volume of the co-solvent first.
-
Slowly add this solution to the primary reaction solvent with good stirring.
-
Proceed with the addition of other reagents.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Troubleshooting for 4'-Nitrobenzanilide Peak Tailing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing for 4'-Nitrobenzanilide in High-Performance Liquid Chromatography (HPLC). The following question-and-answer format directly addresses specific issues you may encounter during your experiments, offering detailed methodologies and practical solutions to achieve optimal peak symmetry.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak tailing for my 4'-Nitrobenzanilide peak?
A1: The most common cause of peak tailing for a neutral compound like 4'-Nitrobenzanilide is secondary interactions with the stationary phase.[1] These are unwanted interactions between the analyte and active sites on the silica-based column packing, particularly residual silanol groups (Si-OH).[1][2] Even on a C18 column, where the primary retention mechanism is hydrophobic interaction, these silanol groups can interact with polar functional groups on the analyte, such as the amide and nitro groups of 4'-Nitrobenzanilide, leading to a distorted peak shape.
Q2: How does the mobile phase pH affect the peak shape of 4'-Nitrobenzanilide?
A2: While 4'-Nitrobenzanilide is generally considered a neutral compound, the pH of the mobile phase can still significantly impact its peak shape. The ionization state of the residual silanol groups on the silica stationary phase is pH-dependent. At a low pH (typically below 3), these silanol groups are protonated (Si-OH) and thus less likely to interact with the analyte through ion-exchange mechanisms.[3][4] Therefore, maintaining a low pH mobile phase is a common strategy to minimize peak tailing for polar and neutral compounds.[3] A recommended starting point for 4'-Nitrobenzanilide analysis is a mobile phase containing a small amount of acid, such as phosphoric acid or formic acid.[5]
Q3: Can the choice of HPLC column influence peak tailing for 4'-Nitrobenzanilide?
A3: Absolutely. The choice of column is critical in preventing peak tailing. For polar analytes like 4'-Nitrobenzanilide, it is advisable to use a modern, high-purity, end-capped C18 column.[6] End-capping is a process that chemically derivatizes the majority of residual silanol groups, making them less accessible for secondary interactions. Columns with low silanol activity are specifically designed to improve peak shape for polar compounds.[5]
Q4: I'm still observing peak tailing even after optimizing the mobile phase pH and using an end-capped column. What else could be the cause?
A4: If peak tailing persists, other factors could be at play:
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause tailing.
-
Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at high temperatures, exposing more active silanol sites.
-
Extra-column Effects: Issues within the HPLC system itself, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and peak tailing.[6]
-
Sample Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.[2]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
This guide provides a step-by-step protocol to optimize your mobile phase to reduce peak tailing of 4'-Nitrobenzanilide.
Experimental Protocol: Mobile Phase pH Optimization
-
Prepare a series of aqueous mobile phase components with varying pH values. A good starting point is to prepare 0.1% (v/v) solutions of formic acid (pH ~2.7) and phosphoric acid in HPLC-grade water.
-
Prepare your organic mobile phase component , which is typically acetonitrile (ACN) for reversed-phase HPLC.
-
Begin with a mobile phase composition of 50:50 (v/v) aqueous component:acetonitrile.
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved (typically 10-15 column volumes).
-
Inject a standard solution of 4'-Nitrobenzanilide and record the chromatogram.
-
Systematically decrease the pH of the aqueous component and repeat steps 4 and 5.
-
Analyze the resulting chromatograms for peak shape (asymmetry factor). A tailing factor close to 1.0 is ideal.[6]
-
If peak tailing persists at low pH , consider the addition of a mobile phase modifier.
Experimental Protocol: Using a Mobile Phase Modifier (Triethylamine - TEA)
Caution: Triethylamine is a volatile and corrosive base. Handle with appropriate personal protective equipment in a well-ventilated area.
-
Prepare your optimized low-pH aqueous mobile phase as determined in the previous protocol.
-
Add a small, precise amount of triethylamine (TEA) to the aqueous component. A typical starting concentration is 0.05% to 0.1% (v/v). TEA acts as a competing base, binding to active silanol sites and preventing them from interacting with your analyte.
-
Re-adjust the pH of the aqueous component to the desired low pH using your chosen acid (e.g., phosphoric acid).
-
Prepare the final mobile phase by mixing the TEA-containing aqueous component with acetonitrile.
-
Thoroughly equilibrate the column with the new mobile phase. Equilibration may take longer with TEA.
-
Inject your 4'-Nitrobenzanilide standard and evaluate the peak shape.
Guide 2: Column Selection and Care
This guide focuses on the proper selection and maintenance of your HPLC column to minimize peak tailing.
Experimental Protocol: Column Evaluation
-
Ensure you are using a high-purity, end-capped C18 column. If you are unsure about your column's specifications, consult the manufacturer's documentation.
-
If you suspect column contamination or degradation , perform a column wash. A general procedure for a C18 column is to flush sequentially with:
-
HPLC-grade water
-
Isopropanol
-
n-Hexane
-
Isopropanol
-
HPLC-grade water
-
Your mobile phase Always check the column manufacturer's recommendations for specific washing procedures and solvent compatibility.
-
-
After washing, re-equilibrate the column with your mobile phase and inject a standard to assess peak shape.
-
If peak tailing is still present , consider replacing the column with a new one of the same type to rule out column degradation.
-
For persistent issues , it may be beneficial to try a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduce secondary interactions.[6]
Quantitative Data Summary
| Parameter | Recommended Value/Action | Expected Outcome |
| Mobile Phase pH | 2.5 - 3.5 | Protonation of silanol groups, minimizing secondary interactions. |
| Mobile Phase Modifier | 0.05% - 0.1% Triethylamine (TEA) | TEA competitively binds to active silanol sites, improving peak symmetry. |
| Column Type | High-purity, end-capped C18 | Reduced number of active silanol sites available for secondary interactions. |
| Sample Concentration | Dilute sample if peak shape improves with lower concentration | Avoids column overload, which can cause peak distortion. |
| Injection Volume | Keep to a minimum (e.g., 5-10 µL) | Prevents band broadening and peak distortion due to injection effects. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of 4'-Nitrobenzanilide.
Caption: Troubleshooting workflow for 4'-Nitrobenzanilide peak tailing in HPLC.
References
Technical Support Center: Synthesis and Purification of 4-Nitrobenzanilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-Nitrobenzanilide.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and purification of 4-Nitrobenzanilide.
Q1: My final product has a low melting point and appears discolored. What are the likely impurities?
A low or broad melting point range for your 4-Nitrobenzanilide suggests the presence of impurities. The most common impurities are unreacted starting materials. Depending on your synthetic route, these could include 4-nitroaniline, benzoyl chloride, aniline, or 4-nitrobenzoic acid. Discoloration, often a yellow or brownish tint, can be due to residual 4-nitroaniline or oxidation byproducts.
Q2: How can I remove unreacted 4-nitroaniline or aniline from my crude product?
Unreacted 4-nitroaniline or aniline can be removed by washing the crude product with a dilute acidic solution, such as 5% hydrochloric acid. The basic amino group of the aniline derivative will be protonated, forming a water-soluble salt that can be washed away from the water-insoluble 4-Nitrobenzanilide.
Q3: My product is contaminated with 4-nitrobenzoic acid. How can I purify it?
If your synthesis involved 4-nitrobenzoic acid or a derivative that could hydrolyze back to it, you can remove this acidic impurity by washing the crude product with a dilute basic solution, such as 5% sodium bicarbonate. The 4-nitrobenzoic acid will be deprotonated to form a water-soluble carboxylate salt, which can then be separated from the desired product.
Q4: I am having trouble with the recrystallization of 4-Nitrobenzanilide. What is a suitable solvent?
Ethanol is a commonly used and effective solvent for the recrystallization of 4-Nitrobenzanilide. Other potential solvents include ethyl acetate and toluene. The key is to use a solvent in which 4-Nitrobenzanilide is soluble when hot but sparingly soluble at room temperature. A mixed solvent system, such as ethanol and water, can also be effective.
Q5: My yield of 4-Nitrobenzanilide is lower than expected. What are some possible reasons?
Low yields can result from several factors. Incomplete reaction due to insufficient reaction time or temperature is a common cause. Additionally, loss of product during workup and purification steps, such as transfers and filtration, can contribute to a lower yield. Ensure your starting materials are pure and dry, as moisture can react with acyl chlorides, reducing their effectiveness.
Data Presentation
The following table summarizes the melting points of 4-Nitrobenzanilide and its common starting materials, which can be potential impurities. This data is crucial for assessing the purity of the synthesized product.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Nitrobenzanilide | 242.23 | 199 - 204 | Pale yellow to white solid |
| 4-Nitroaniline | 138.12 | 146 - 149[1] | Yellow solid[1] |
| Aniline | 93.13 | -6[2][3][4] | Colorless to yellowish oily liquid[3][4] |
| Benzoyl Chloride | 140.57 | -1[5][6][7] | Colorless, fuming liquid[5] |
| 4-Nitrobenzoic Acid | 167.12 | 237 - 240[8] | Pale yellow solid[9] |
Experimental Protocols
Synthesis of 4-Nitrobenzanilide from 4-Nitroaniline and Benzoyl Chloride
This protocol details a common laboratory-scale synthesis of 4-Nitrobenzanilide.
Materials:
-
4-Nitroaniline
-
Benzoyl chloride
-
10% Sodium hydroxide solution
-
Deionized water
-
Ethanol
Procedure:
-
In a conical flask, dissolve 2.0 g of 4-nitroaniline in 30 mL of 10% sodium hydroxide solution. Stopper the flask and shake until the solid is fully dissolved.
-
Slowly add 3.0 mL of benzoyl chloride to the solution in 1.0 mL portions, shaking vigorously after each addition.
-
After the complete addition of benzoyl chloride, stopper the flask securely and shake for an additional 15-20 minutes, or until the characteristic odor of benzoyl chloride is no longer detectable.
-
Dilute the reaction mixture with cold deionized water to precipitate the crude 4-Nitrobenzanilide.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any water-soluble impurities.
Purification by Recrystallization
This protocol describes the purification of crude 4-Nitrobenzanilide using ethanol.
Materials:
-
Crude 4-Nitrobenzanilide
-
Ethanol
-
Deionized water
Procedure:
-
Transfer the crude 4-Nitrobenzanilide to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid completely. Keep the solution heated on a hot plate.
-
If the solution is colored, a small amount of activated charcoal can be added to decolorize it. Heat the solution with the charcoal for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature. As the solution cools, pure crystals of 4-Nitrobenzanilide will form.
-
To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals completely to obtain pure 4-Nitrobenzanilide.
Purification by Column Chromatography
For challenging separations or to achieve very high purity, column chromatography can be employed.
Materials:
-
Crude 4-Nitrobenzanilide
-
Silica gel (for column chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexane
-
Ethyl acetate
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Carefully pour the silica gel slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude 4-Nitrobenzanilide in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a suitable solvent system. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 ratio), gradually increasing the polarity by increasing the proportion of ethyl acetate. The separation can be monitored by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure 4-Nitrobenzanilide.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
The following diagrams illustrate the chemical reaction pathway for the synthesis of 4-Nitrobenzanilide and a logical workflow for troubleshooting its purification.
Caption: Reaction scheme for the synthesis of 4-Nitrobenzanilide.
Caption: A logical workflow for purifying synthesized 4-Nitrobenzanilide.
References
- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. Benzoyl chloride | 98-88-4 [chemicalbook.com]
- 7. Benzoyl Chloride, 99% for synthesis [itwreagents.com]
- 8. 4-Nitrobenzoic acid , Melting point standard , 62-23-7 - CookeChem [cookechem.com]
- 9. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
Catalyst Selection for 4-Nitrobenzoic Acid Amidation: A Technical Support Guide
Welcome to the Technical Support Center for the amidation of 4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for this challenging chemical transformation. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, comparative data on catalyst selection, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the amidation of 4-nitrobenzoic acid particularly challenging?
A1: The amidation of 4-nitrobenzoic acid is challenging primarily due to the electronic properties of the aromatic ring. The potent electron-withdrawing nature of the para-nitro group deactivates the carboxylic acid.[1] This deactivation reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the amine. Consequently, the reaction often requires more forceful conditions or highly efficient activation methods compared to amidation of electron-rich or neutral benzoic acids.[2]
Q2: What are the main strategies for achieving amidation of 4-nitrobenzoic acid?
A2: There are two primary strategies:
-
Stoichiometric Activation: This is the most common and often most reliable method for difficult substrates. It involves using a "coupling reagent" in at least a 1:1 molar ratio with the carboxylic acid. These reagents activate the carboxyl group to facilitate amine attack. Common examples include carbodiimides (EDC, DCC) and uronium/aminium salts (HATU, HBTU).[2][3][4] While effective, these methods generate stoichiometric byproducts that must be removed.[5]
-
Direct Catalytic Amidation: This "greener" approach uses a sub-stoichiometric amount of a catalyst to promote the direct condensation of the carboxylic acid and amine, with water as the only byproduct.[3][5] Catalysts for this transformation are often based on boron, titanium, or other metals.[2][3][6] However, finding an effective catalyst for a deactivated substrate like 4-nitrobenzoic acid can be difficult.[7]
Q3: Can the nitro group interfere with the amidation reaction?
A3: Yes. The nitro group is susceptible to reduction under certain reaction conditions, which can lead to the formation of 4-aminobenzoic acid derivatives as a significant side product.[8][9] This is particularly a risk when using catalytic hydrogenation conditions (e.g., with catalysts like Palladium on carbon) or certain metal catalysts that can facilitate nitro group reduction.[8][9] Therefore, the chosen catalyst and reaction conditions must be chemoselective for amide formation.
Q4: What are the advantages of using a catalytic method over a stoichiometric coupling reagent?
A4: The primary advantages of catalytic methods are rooted in the principles of green chemistry. They offer better atom economy by minimizing waste, as the only theoretical byproduct is water.[2][3] This avoids the formation of large quantities of urea (from carbodiimides) or other byproducts from coupling reagents, simplifying purification and reducing environmental impact.[5]
Catalyst and Coupling Reagent Selection Guide
Choosing the right catalyst or coupling reagent is critical for successfully synthesizing 4-nitrobenzamides. The following table summarizes various options, with performance data tailored to electron-deficient aromatic acids.
| Method Type | Catalyst / Reagent System | Base | Typical Solvent | Temperature (°C) | Typical Yield Range (%) | Key Considerations |
| Catalytic | Boric Acid / Polyethylene Glycol | None specified | o-dichlorobenzene | Reflux | 90-97% | A patented, high-yield catalytic system specifically for 4-nitrobenzoic acid and ammonia.[6] |
| Catalytic | TiF₄ | None | Toluene | Reflux | 0% | This specific titanium catalyst was reported to be ineffective for 4-nitrobenzoic acid, highlighting catalyst specificity.[7] |
| Stoichiometric | HATU | DIPEA or Collidine | DMF, NMP | Room Temp | 85-98% | Highly effective for challenging, electron-deficient acids. Often the reagent of choice when other methods fail.[4] |
| Stoichiometric | EDC / HOBt | DIPEA or Et₃N | DMF, DCM | 0 to Room Temp | 40-75% | A common, cost-effective method, but can be sluggish and result in lower yields for this substrate.[4][10] |
| Stoichiometric | T3P® (Propylphosphonic Anhydride) | Pyridine or Et₃N | Ethyl Acetate, MeCN | 0 to Room Temp | 70-95% | A versatile reagent with water-soluble byproducts, simplifying workup.[11][12] |
| Stoichiometric | Isobutyl Chloroformate / NMM | NMM | THF | -15 to Room Temp | 60-85% | The mixed anhydride method is a classic and effective activation strategy.[4] |
Yields are estimates based on data for 4-nitrobenzoic acid or analogous electron-deficient substrates and may vary based on the specific amine used.
Troubleshooting Guide
Encountering issues during the amidation of 4-nitrobenzoic acid is common. This guide provides a structured approach to diagnosing and solving these problems.
| Problem | Potential Causes | Recommended Solutions |
| Low to No Product Formation | 1. Insufficient activation of the carboxylic acid due to the deactivating nitro group. 2. Poor nucleophilicity of the amine. 3. Inappropriate choice of catalyst or coupling reagent.[7] 4. Reaction conditions (time, temperature) are insufficient. | 1. Switch to a more powerful coupling reagent like HATU or COMU .[4] 2. If using a catalytic method, screen different catalysts (e.g., boronic acids, T3P®).[3][11] 3. Increase reaction temperature or prolong the reaction time. Monitor progress by TLC or LC-MS. 4. Ensure the base used is appropriate and non-nucleophilic (e.g., DIPEA). |
| Unreacted Starting Material | 1. Incomplete reaction (see above). 2. Deactivation of the coupling reagent or catalyst by moisture. | 1. Follow solutions for "Low to No Product Formation". 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Argon). |
| Multiple Spots on TLC/LC-MS (Side Products) | 1. Reduction of the nitro group to an amino group, especially with certain metal catalysts.[8] 2. Side reactions involving the coupling reagent (e.g., N-acylurea formation with EDC). 3. Decomposition of starting materials or product under harsh conditions (e.g., high heat). | 1. Select a catalyst or reagent known not to reduce nitro groups. Avoid hydrogenation catalysts. 2. When using EDC, add an auxiliary nucleophile like HOBt or Oxyma Pure to suppress N-acylurea formation.[5] 3. Use the mildest possible reaction conditions. For example, run HATU couplings at room temperature.[4] |
| Difficult Purification | 1. Byproducts from stoichiometric reagents (e.g., dicyclohexylurea from DCC, HOBt). 2. Product and starting material have similar polarities. | 1. For water-soluble byproducts (from EDC, T3P®), perform an aqueous workup with acidic and basic washes.[13][14] 2. If using DCC, the DCU byproduct is often insoluble in solvents like DCM or ethyl acetate and can be removed by filtration. 3. Optimize chromatography conditions (e.g., different solvent systems) or consider recrystallization to purify the final product. |
Visualizations
Caption: General experimental workflow for the amidation of 4-nitrobenzoic acid.
Caption: Decision tree for troubleshooting common amidation issues.
Detailed Experimental Protocols
Protocol 1: High-Yield Amidation using HATU (Recommended for Difficult Substrates)
This protocol is highly reliable for the amidation of electron-deficient carboxylic acids like 4-nitrobenzoic acid.[4]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-nitrobenzoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1-0.5 M.
-
Pre-activation: Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. A color change may be observed as the active ester is formed.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in DMF.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.
Protocol 2: Catalytic Amidation with Boric Acid (for Amide Synthesis with Ammonia)
This protocol is based on a patented method demonstrating a successful catalytic approach for the synthesis of 4-nitrobenzamide.[6]
-
Preparation: In a flask equipped with a reflux condenser and a Dean-Stark trap (or soxhlet extractor with molecular sieves), combine 4-nitrobenzoic acid (1.0 eq), boric acid (0.01-0.4 eq, e.g., 5 mol%), and polyethylene glycol (PEG-400, ~0.01 eq) in a suitable high-boiling solvent such as o-dichlorobenzene.
-
Ammonia Addition: Introduce ammonia into the reaction mixture. This can be done by bubbling ammonia gas through the solution or by using an ammonia source compatible with the reaction conditions.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically via the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: Wash the crude product with a suitable solvent to remove residual catalyst and starting material. If necessary, further purification can be achieved by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Borate-catalysed direct amidation reactions of coordinating substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]
- 7. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 8. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 12. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 14. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
Technical Support Center: 4'-Nitrobenzanilide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning temperature control during the synthesis of 4'-Nitrobenzanilide.
Troubleshooting Guide: Temperature Control
Question: My 4'-Nitrobenzanilide synthesis is resulting in a low yield. How can I troubleshoot this issue with respect to temperature?
Answer: Low yields in 4'-Nitrobenzanilide synthesis are frequently linked to improper temperature control. Depending on the synthetic route employed, the optimal temperature will vary. Here are common scenarios and troubleshooting steps:
-
Scenario 1: Incomplete Reaction (Temperature is too low)
-
Symptom: A significant amount of starting material (e.g., aniline, 4-nitroaniline, benzoyl chloride, or 4-nitrobenzoyl chloride) remains in the crude product mixture, as identified by TLC or LC-MS analysis.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress. For the acylation of aniline or 4-nitroaniline, reactions are often initially performed at a low temperature (e.g., 0-5°C) during the addition of the acyl chloride to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to ensure completion. Some procedures may even require higher temperatures, such as refluxing in an appropriate solvent.
-
-
Scenario 2: Formation of Side Products (Temperature is too high)
-
Symptom: The presence of multiple spots on a TLC plate of the crude product, or unexpected masses in an LC-MS analysis, indicates the formation of impurities. High temperatures can lead to side reactions.
-
Potential Side Reactions:
-
Diacylation: The primary amine of aniline or 4-nitroaniline can be acylated twice. This is more likely at higher temperatures.
-
Poly-nitration: In syntheses starting from benzanilide followed by nitration, excessive temperatures can lead to the formation of dinitro or trinitro derivatives. The nitration of 4-nitrobenzanilide should be performed at low temperatures, for instance between 5-10°C.
-
Degradation: Starting materials or the product itself may degrade at elevated temperatures, often indicated by a darkening of the reaction mixture.
-
-
Solution:
-
Maintain a lower reaction temperature. For the Schotten-Baumann reaction, which is a common method for this synthesis, the reaction is often carried out at or below room temperature.
-
Ensure controlled, dropwise addition of the acylating agent while monitoring the internal temperature of the reaction.
-
For nitration reactions, it is crucial to maintain the temperature below 25°C.
-
-
-
Scenario 3: Exothermic Reaction Runaway
-
Symptom: A rapid, uncontrolled increase in the reaction temperature upon addition of a reagent. This can lead to a sudden boiling of the solvent and the formation of multiple byproducts.
-
Solution:
-
Perform the initial addition of the most reactive reagent (typically the acyl chloride) at a lower temperature using an ice bath (0-5°C).
-
Add the reagent slowly and dropwise to allow for efficient heat dissipation.
-
Ensure vigorous stirring to maintain a uniform temperature throughout the reaction mixture.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of 4'-Nitrobenzanilide via the Schotten-Baumann reaction?
A1: The Schotten-Baumann reaction, which typically involves reacting an amine with an acid chloride in the presence of a base, is often exothermic. Therefore, it is crucial to control the temperature, especially during the initial addition of the acid chloride. A common approach is to start the reaction at a low temperature (0-5°C) and then allow it to proceed at room temperature. Some variations may require gentle heating to drive the reaction to completion, but this should be monitored carefully to avoid side reactions.
Q2: My reaction mixture turned dark brown/black after heating. What could be the cause?
A2: A dark coloration often indicates decomposition or the formation of polymeric side products. This is typically a result of excessive heating. It is advisable to repeat the reaction at a lower temperature and monitor for any color changes.
Q3: How does temperature affect the purity of the final 4'-Nitrobenzanilide product?
A3: Temperature is a critical factor influencing the purity of 4'-Nitrobenzanilide. Higher temperatures can increase the rate of side reactions, leading to a less pure product that may require extensive purification. Conversely, a temperature that is too low may result in an incomplete reaction, leaving unreacted starting materials as impurities. Careful control of the reaction temperature is therefore essential for obtaining a high-purity product.
Q4: Can microwave irradiation be used for this synthesis, and how does it affect temperature control?
A4: Yes, microwave-assisted synthesis can be employed and may reduce reaction times significantly. In one documented procedure, a reaction involving 4-nitrobenzoyl chloride was carried out at 100°C using microwave irradiation[1]. It is important to use a dedicated microwave reactor that allows for precise temperature monitoring and control to prevent overheating and potential side reactions.
Experimental Protocols
General Protocol for 4'-Nitrobenzanilide Synthesis (Schotten-Baumann Conditions)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the amine (aniline or 4-nitroaniline) in a suitable solvent (e.g., dichloromethane, toluene, or a biphasic system with water).
-
Cooling: Cool the flask in an ice bath to 0-5°C.
-
Reagent Addition: Dissolve the acyl chloride (benzoyl chloride or 4-nitrobenzoyl chloride) in the same solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution while maintaining the temperature between 0-10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified time (e.g., 1-3 hours), monitoring the progress by TLC.
-
Workup: Quench the reaction with water or a dilute acid/base solution as appropriate. Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4'-Nitrobenzanilide.
Quantitative Data
| Parameter | Recommended Range | Consequence of Deviation |
| Initial Reagent Addition Temperature | 0 - 10°C | Too High: Uncontrolled exotherm, side reactions. |
| Reaction Temperature (Acylation) | Room Temperature (approx. 20-25°C) to 100°C | Too Low: Incomplete reaction, low yield. Too High: Increased impurity formation. |
| Reaction Temperature (Nitration) | 5 - 10°C (dissolving at 15-20°C) | Too High: Over-nitration, reduced yield of the desired product. |
| High-Temperature Synthesis (Aniline + 4-Nitrobenzoic Acid) | 220 - 230°C | Note: This is a specific, high-temperature method that may lead to different side products if not controlled precisely. |
Visualization
References
Technical Support Center: 4-Nitrobenzanilide Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4-Nitrobenzanilide to prevent its chemical decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-Nitrobenzanilide to ensure its long-term stability?
To maintain the integrity of 4-Nitrobenzanilide, it should be stored in a tightly sealed container, protected from light and moisture.[1] For short-term storage (days to weeks), a cool, dark, and dry place at 0 - 4°C is recommended.[2] For long-term storage (months to years), the compound should be kept at -20°C.[2] Several suppliers also indicate that storage at room temperature is acceptable.[3][4] The key is to keep the container well-sealed in a dry, cool, and well-ventilated area.[5]
Q2: What are the visible signs of 4-Nitrobenzanilide decomposition?
The primary visual indicator of decomposition is a change in color. Pure 4-Nitrobenzanilide is a white to light-colored crystalline powder.[3] If the compound degrades, particularly through hydrolysis to form 4-nitroaniline, a yellow or brownish tint may appear. This is because arylamines are prone to discoloration from atmospheric oxidation.[6] Other signs include a change in texture, clumping (indicating moisture absorption), or a noticeable deviation from its reported melting point of 202-204°C.[3]
Q3: What primary factors can induce the decomposition of 4-Nitrobenzanilide?
Several factors can compromise the stability of 4-Nitrobenzanilide:
-
Moisture: As an amide, 4-Nitrobenzanilide is susceptible to hydrolysis, which breaks the amide bond to form 4-nitroaniline and benzoic acid. Storing it in a dry environment is critical.[1][7]
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Using amber or opaque containers is recommended to protect the compound.[1]
-
Incompatible Materials: Avoid storage near strong oxidizing agents or strong bases, as these can react with and degrade the compound.[9]
Q4: How can I verify the purity of my 4-Nitrobenzanilide sample if I suspect decomposition?
If you suspect degradation, you can assess the purity of your sample using several standard laboratory techniques:
-
Melting Point Analysis: A broadened melting point range or a depression from the literature value (202-204°C) suggests the presence of impurities from decomposition.[3]
-
Thin-Layer Chromatography (TLC): This is a quick method to check for the presence of impurities. A degraded sample will likely show multiple spots, corresponding to the parent compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC can be used to separate and quantify 4-Nitrobenzanilide and any impurities present.
-
Spectroscopy (IR or NMR): Comparing the spectrum of your sample to a reference spectrum of pure 4-Nitrobenzanilide can reveal the presence of functional groups associated with decomposition products.
Q5: What are the likely decomposition products of 4-Nitrobenzanilide?
The most probable decomposition pathway under typical storage conditions is hydrolysis of the amide linkage. This reaction would yield 4-nitroaniline and benzoic acid .[10] Under conditions of high heat, thermal decomposition may occur, leading to the release of hazardous gases such as nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[7][9]
Data Presentation
Table 1: Summary of Recommended Storage Conditions for 4-Nitrobenzanilide
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Short-Term (days-weeks): 0 - 4°C Long-Term (months-years): -20°C General: Cool place / Room Temp. | Minimizes thermal degradation and slows chemical reactions. | [2],[5],[3] |
| Light | Store in a dark place or use amber/opaque containers. | Prevents light-induced (photochemical) degradation. | [1],[2] |
| Atmosphere | Store in a tightly closed container in a dry, well-ventilated place. | Prevents moisture absorption leading to hydrolysis and protects from atmospheric oxidation. | [5],[1],[7] |
| Incompatibilities | Store away from strong oxidizing agents and strong bases. | Prevents chemical reactions that could degrade the compound. | [9] |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a method to quickly assess the purity of a 4-Nitrobenzanilide sample and detect potential degradation products like 4-nitroaniline.
Materials:
-
4-Nitrobenzanilide sample (to be tested)
-
4-Nitrobenzanilide reference standard (known pure)
-
4-nitroaniline reference standard
-
TLC plates (e.g., silica gel 60 F254)
-
Mobile Phase: e.g., a 7:3 mixture of Hexane:Ethyl Acetate (solvent ratio may need optimization)
-
Developing chamber
-
Spotting capillaries
-
UV lamp (254 nm)
-
Solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Prepare Samples: Dissolve a small amount of the test sample, the 4-Nitrobenzanilide standard, and the 4-nitroaniline standard in a suitable solvent to create dilute solutions (~1 mg/mL).
-
Spot the TLC Plate: Using a capillary tube, carefully spot each of the three solutions onto the baseline of the TLC plate. Keep the spots small and ensure they are well-separated.
-
Develop the Plate: Place the spotted TLC plate into the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.
-
Analyze Results:
-
The 4-Nitrobenzanilide reference standard should show a single spot.
-
Compare the spot(s) from your test sample to the standards. If the sample is pure, it should show a single spot with the same retention factor (Rf) as the pure standard.
-
The presence of a second spot corresponding to the Rf of the 4-nitroaniline standard is a strong indication of hydrolytic decomposition. Any other additional spots indicate other impurities.
-
Protocol 2: Melting Point Determination
Materials:
-
Melting point apparatus
-
Capillary tubes (closed at one end)
-
4-Nitrobenzanilide sample
Procedure:
-
Prepare Sample: Ensure the 4-Nitrobenzanilide sample is completely dry and finely powdered.
-
Load Capillary Tube: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Determine Melting Point: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat and Observe: Heat the sample rapidly to about 15-20°C below the expected melting point (202°C). Then, decrease the heating rate to 1-2°C per minute.
-
Record Range: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
Analyze Results: A pure sample will have a sharp melting range that falls close to the literature value of 202-204°C.[3] A wide melting range (>2°C) or a value significantly lower than the literature value indicates the presence of impurities.
Mandatory Visualizations
Caption: Troubleshooting workflow for suspected 4-Nitrobenzanilide decomposition.
Caption: Potential hydrolysis decomposition pathway for 4-Nitrobenzanilide.
References
- 1. 3393-96-2(4'-Nitrobenzanilide) | Kuujia.com [kuujia.com]
- 2. medkoo.com [medkoo.com]
- 3. 4'-NITROBENZANILIDE | 3393-96-2 [chemicalbook.com]
- 4. 4'-NITROBENZANILIDE CAS#: 3393-96-2 [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. carlroth.com [carlroth.com]
- 8. embibe.com [embibe.com]
- 9. fishersci.com [fishersci.com]
- 10. Cas 3393-96-2,4'-NITROBENZANILIDE | lookchem [lookchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Aminobenzanilide: Traditional vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Pharmacophore
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the benzanilide scaffold is a cornerstone. 4-Aminobenzanilide, a key intermediate, is prized for its role in the synthesis of various bioactive molecules, including compounds with anticonvulsant properties. The traditional synthetic route to this valuable compound has historically relied on the use of 4-nitrobenzanilide as a precursor. However, the evolution of synthetic methodologies has introduced a host of alternatives that promise greater efficiency, safety, and sustainability.
This guide provides a detailed comparison of the traditional, nitro-intermediate-based synthesis of 4-aminobenzanilide with modern, alternative approaches. We present a side-by-side analysis of experimental data, detailed protocols, and visual workflows to empower researchers with the information needed to select the optimal synthetic strategy for their specific needs.
At a Glance: Comparing Synthetic Strategies
The following table summarizes the key quantitative data for the traditional synthesis of a 4-aminobenzanilide derivative and a representative modern alternative involving direct amidation.
| Parameter | Traditional Method: Reduction of a 4-Nitrobenzanilide Derivative | Modern Alternative: Direct Amidation using a Coupling Reagent |
| Target Molecule | N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-aminobenzamide | N-Aryl-α-Aryl glycinamide |
| Starting Materials | N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-nitrobenzamide, Iron powder, Acetic acid | N-aryl glycine, N-aryl hydroxylamine, Coupling Reagent (EDC/HOAt or DEPBT) |
| Reaction Time | 15 hours | Not explicitly stated, but typically 1-4 hours for coupling reactions. |
| Reaction Temperature | Reflux | Room Temperature |
| Yield | Not explicitly stated for the final amino derivative, but the methodology is established. | 57% (with EDC/HOAt), 83% (with DEPBT) |
| Key Advantages | Well-established, reliable method. | Milder reaction conditions, avoids high-energy nitro intermediates, potentially higher yielding. |
| Key Disadvantages | Use of a high-energy nitro intermediate, potentially harsh reducing conditions, longer reaction time. | Cost of coupling reagents, potential for side reactions and epimerization in chiral systems. |
Traditional Synthesis: The Nitro-Reduction Pathway
The conventional approach to synthesizing 4-aminobenzanilides involves a two-step process: the formation of a 4-nitrobenzanilide intermediate, followed by the reduction of the nitro group to the desired amine. This method is robust and has been widely used for decades.
Experimental Protocol: Reduction of a 4-Nitrobenzanilide Derivative
The following protocol is adapted from the synthesis of N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-aminobenzamide, a complex derivative that illustrates the general principle of nitro group reduction in the final step of a synthesis.[1]
Reaction:
A refluxing suspension of N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-nitrobenzamide (1.07 g, 2.9 mmol) in a mixture of ethanol and water (13 mL/6.5 mL) was treated with iron powder (654 mg, 11.7 mmol) and acetic acid (1.3 mL). The resulting dark brown suspension was heated at reflux for 15 hours.
Work-up:
After the reaction was complete, the mixture was filtered through a pad of silica gel using a 7N solution of ammonia in methanol to elute the product.
Visualizing the Traditional Pathway
Caption: Traditional two-step synthesis of a 4-aminobenzanilide derivative.
Modern Alternatives: Direct Amidation Strategies
Modern organic synthesis emphasizes atom economy, milder reaction conditions, and the avoidance of hazardous reagents. In the context of 4-aminobenzanilide synthesis, this translates to methods that forge the amide bond directly, without the need for a nitro-group activation and subsequent reduction strategy. These methods often employ coupling reagents or catalytic systems.
The Power of Coupling Reagents
Coupling reagents activate the carboxylic acid, facilitating its reaction with the amine under mild conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxy-7-azabenzotriazole (HOAt), and 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are powerful tools for direct amidation.
Experimental Protocol: Direct Amidation of an N-Aryl Glycine
The following protocol is based on the synthesis of an N-Aryl-α-Aryl glycinamide, which highlights the challenges and successes of modern coupling methods, particularly in the context of maintaining stereochemical integrity.[2]
Reaction using EDC/HOAt:
To a solution of the N-aryl glycine (1.0 eq) and N-aryl hydroxylamine (1.0 eq) in DMF, EDC (1.2 eq) and HOAt (1.2 eq) are added. The reaction is stirred at room temperature.
Reaction using DEPBT:
To a solution of the N-aryl glycine (1.0 eq) and N-aryl hydroxylamine (1.0 eq) in DMF, DEPBT (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq) are added. The reaction is stirred at room temperature.
Work-up:
The reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine to remove the coupling agent byproducts and any unreacted starting materials. The final product is then isolated by chromatography.
Visualizing the Modern Direct Amidation Workflow
Caption: A modern, one-step approach to 4-aminobenzanilides via direct amidation.
Catalytic Alternatives: The Future of Amide Bond Formation
Beyond stoichiometric coupling reagents, the field is rapidly advancing towards catalytic methods for direct amide synthesis. These approaches, often employing catalysts based on elements like boron or titanium, offer the promise of even greener and more cost-effective processes by reducing waste and using sub-stoichiometric amounts of activators. While a direct comparative protocol for 4-aminobenzanilide was not identified in the immediate literature, these methods represent the cutting edge of amide bond formation and are a critical area of ongoing research.
Conclusion: A Shift Towards Greener Synthesis
The synthesis of 4-aminobenzanilide and its derivatives is a prime example of the evolution of synthetic strategy in organic chemistry. While the traditional nitro-reduction pathway remains a viable and well-understood method, modern alternatives, particularly direct amidation using advanced coupling reagents, offer significant advantages in terms of milder reaction conditions, shorter reaction times, and the avoidance of energetic and potentially hazardous nitro intermediates. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including cost, scale, and the specific functional groups present in the target molecule. However, the trend is undeniably towards more efficient and sustainable methods, making a thorough understanding of these modern alternatives essential for contemporary organic synthesis.
References
- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101691332B - Method for preparing 4-amino diphenylamine by catalytic hydrogenation - Google Patents [patents.google.com]
A Comparative Guide to Amidation Reagents for 4-Nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry, pivotal to the development of pharmaceuticals and other functional molecules. The choice of a suitable coupling reagent is critical, especially for challenging substrates such as 4-nitrobenzoic acid. The electron-withdrawing nature of the nitro group deactivates the carboxyl group, making it less susceptible to nucleophilic attack and complicating the amidation process. This guide provides an objective comparison of common amidation reagents for 4-nitrobenzoic acid, supported by representative experimental data and detailed protocols.
Performance Comparison of Amidation Reagents
The selection of an appropriate amidation reagent is a balance of reactivity, yield, reaction time, and ease of purification. Below is a summary of quantitative data for several popular reagents, compiled from studies on electron-deficient benzoic acids. The data presented is representative and may vary based on the specific amine and reaction conditions.
| Reagent/System | Typical Yield (%) | Typical Reaction Time (h) | Typical Temperature (°C) | Key Considerations |
| HATU | 85-95% | 2-12 | Room Temperature | High efficiency, especially for hindered substrates. Low racemization. |
| HBTU | 80-90% | 4-16 | Room Temperature | Effective and widely used, but can be slightly less reactive than HATU. |
| PyBOP | 80-90% | 4-16 | 0 to Room Temperature | A good alternative to BOP, avoiding the carcinogenic byproduct HMPA. |
| EDC/HOBt | 70-85% | 12-24 | 0 to Room Temperature | Cost-effective and common, but may require longer reaction times and can be less effective for challenging substrates.[1][2] |
Experimental Protocols
Detailed methodologies for the amidation of 4-nitrobenzoic acid using the compared reagents are provided below. These protocols are starting points and may require optimization for specific amine substrates.
Protocol 1: Amidation using HATU
This protocol is recommended for achieving high yields, particularly with sterically hindered or electron-deficient amines.
Materials:
-
4-Nitrobenzoic acid
-
Amine (1.1 equiv.)
-
HATU (1.1 equiv.)
-
Diisopropylethylamine (DIPEA) (2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 4-nitrobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.[1]
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within a few hours.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amidation using PyBOP
PyBOP is a versatile reagent that offers a good balance of reactivity and safety.
Materials:
-
4-Nitrobenzoic acid
-
Amine (1.2 equiv.)
-
PyBOP (1.2 equiv.)
-
DIPEA or Triethylamine (Et₃N) (1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-nitrobenzoic acid (1 eq) and the amine (1.2 eq) in anhydrous DMF (10 vol) at 0 °C, add DIPEA or Et₃N (1.5 eq).
-
Add PyBOP (1.2 eq) to the mixture.[3]
-
Allow the reaction to warm to room temperature and stir overnight.[3]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the organic layer with CH₂Cl₂ (20 vol) and wash successively with 10% citric acid (10 vol), water (2 x 10 vol), saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Amidation using EDC/HOBt
This is a widely used and cost-effective one-pot procedure.
Materials:
-
4-Nitrobenzoic acid
-
Amine (1.1 equiv.)
-
EDC·HCl (1.2 equiv.)
-
HOBt (1.2 equiv.)
-
DIPEA (2.0-3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).[1]
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine (1.1 eq) to the mixture.[1]
-
Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is sluggish after 24 hours, consider gentle heating to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanisms and Workflows
The following diagrams illustrate the activation pathways and experimental workflows for the described amidation reactions.
References
A Comparative Guide to the Synthetic Advantages of 4-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of an acylating agent is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. Among the array of options, 4-nitrobenzoyl chloride emerges as a highly versatile and reactive reagent. This guide provides an objective comparison of 4-nitrobenzoyl chloride with its common alternatives, supported by experimental data, to inform the selection of the most suitable reagent for various synthetic applications, particularly in the realms of pharmaceuticals, agrochemicals, and materials science.
Enhanced Reactivity: The Electron-Withdrawing Advantage
The primary advantage of 4-nitrobenzoyl chloride lies in its heightened reactivity compared to unsubstituted benzoyl chloride and its analogs with electron-donating substituents. The presence of the nitro group at the para-position exerts a strong electron-withdrawing effect on the benzoyl moiety. This effect significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack. This enhanced reactivity translates to faster reaction times and often milder reaction conditions, which are crucial for the synthesis of complex and sensitive molecules.[1]
While direct kinetic comparisons are not always available under identical conditions, the principles of physical organic chemistry predict a significantly faster reaction rate for 4-nitrobenzoyl chloride in nucleophilic acyl substitution reactions. For instance, in reactions with amines (acylation), the increased electrophilicity of the carbonyl carbon in 4-nitrobenzoyl chloride leads to a more rapid formation of the tetrahedral intermediate and, consequently, a faster overall reaction rate.
Comparison with Alternative Acylating Agents
The selection of an acylating agent often extends beyond simple benzoyl chlorides, especially in applications such as pre-column derivatization for High-Performance Liquid Chromatography (HPLC) analysis. In this context, reagents that introduce a chromophore or fluorophore are essential for sensitive detection. Here, we compare 4-nitrobenzoyl chloride with other common derivatizing agents.
Table 1: Comparison of 4-Nitrobenzoyl Chloride with Other Acylating Agents for Amine Derivatization
| Feature | 4-Nitrobenzoyl Chloride | Benzoyl Chloride | Dansyl Chloride | Dabsyl Chloride | FMOC-Cl |
| Reactivity | High | Moderate | Moderate | Moderate | High |
| Detection Method | UV | UV | Fluorescence | Visible | Fluorescence |
| Derivative Stability | Good | Good | Good | Excellent | Good |
| Typical Reaction Time | 2-6 hours | Variable | 30-120 min | 15-30 min | < 15 min |
| Typical Yield | 80-95% (for subsequent reduction) | Variable | >95% | High | High |
| Key Advantage | High reactivity, strong chromophore | Simplicity, cost-effective | High sensitivity (fluorescence) | High stability of derivatives | Fast reaction, high sensitivity |
| Key Disadvantage | Can be too reactive for some substrates | Lacks strong chromophore for trace analysis | Light sensitive, can form multiple derivatives | Longer wavelength detection may not be available on all instruments | Reagent and its hydrolysis product can interfere with chromatography |
Experimental Protocols
Protocol 1: General Procedure for Acylation of a Primary Amine with 4-Nitrobenzoyl Chloride
This protocol describes the acylation of a generic primary amine to form the corresponding 4-nitrobenzamide, a common intermediate in multi-step syntheses.
Materials:
-
Primary amine (R-NH₂)
-
4-Nitrobenzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-nitrobenzamide.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Derivatization of Amines with Dansyl Chloride for HPLC Analysis
This protocol outlines a general procedure for the pre-column derivatization of amines with dansyl chloride for sensitive fluorescence detection.
Materials:
-
Amine-containing sample
-
Dansyl chloride solution (e.g., 10 mg/mL in acetonitrile)
-
Sodium bicarbonate buffer (0.2 M, pH 9.5)
-
Quenching solution (e.g., 2% formic acid)
-
Acetonitrile (HPLC grade)
Procedure:
-
Prepare the sample by dissolving it in the sodium bicarbonate buffer.
-
Add an equal volume of the dansyl chloride solution to the sample.
-
Vortex the mixture for 30 seconds and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes) in the dark.
-
Cool the mixture to room temperature.
-
Add a quenching solution to stop the reaction by consuming the excess dansyl chloride.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Applications in Signaling Pathway Synthesis
4-Nitrobenzoyl chloride and its derivatives are instrumental in the synthesis of bioactive molecules, including probes and inhibitors for studying signaling pathways. For example, substituted benzoyl chlorides are key building blocks in the synthesis of various protein kinase inhibitors. Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases like cancer.
The following diagram illustrates a generalized synthetic workflow for the preparation of a protein kinase inhibitor scaffold, where a substituted benzoyl chloride could be used in the acylation step.
References
A Comparative Guide to 4'-Nitrobenzanilide and Other Nitro-aromatic Compounds in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, nitro-aromatic compounds serve as versatile building blocks and key intermediates. Their utility is largely dictated by the strong electron-withdrawing nature of the nitro group, which significantly influences the reactivity of the aromatic ring. This guide provides an objective comparison of 4'-Nitrobenzanilide with other representative nitro-aromatic compounds, focusing on their synthesis, reactivity, and applications, supported by experimental data and detailed protocols.
Introduction to 4'-Nitrobenzanilide
4'-Nitrobenzanilide is a nitro-substituted benzanilide derivative with the molecular formula C₁₃H₁₀N₂O₃.[1] It is a valuable intermediate in the synthesis of dyes, pharmaceuticals, and specialty polymers.[1][2] The presence of the nitro group at the para position of the aniline ring activates the molecule for various transformations, making it a subject of interest for comparative studies.
Synthesis of Benzanilides: A Comparative Overview
The synthesis of benzanilides, including 4'-Nitrobenzanilide and its isomers, is commonly achieved through the acylation of anilines with benzoyl chloride, a classic example of the Schotten-Baumann reaction. This reaction provides a good platform for comparing the reactivity of different nitroanilines.
Experimental Protocols: Synthesis of Nitrobenzanilides via Schotten-Baumann Reaction
The following protocols describe the synthesis of 4'-Nitrobenzanilide, N-(2-nitrophenyl)benzamide, and N-(3-nitrophenyl)benzamide under standardized Schotten-Baumann conditions to allow for a comparative assessment of their yields.
General Procedure:
To a solution of the respective nitroaniline (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether), an aqueous solution of a base (e.g., 10% sodium hydroxide) is added. The mixture is stirred vigorously while benzoyl chloride (1.1 eq.) is added dropwise. The reaction is typically stirred at room temperature for 1-2 hours. After completion, the organic layer is separated, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by recrystallization.
dot
Caption: General workflow for the Schotten-Baumann synthesis of nitrobenzanilides.
Comparative Synthesis Data
The following table summarizes the expected yields for the synthesis of 4'-Nitrobenzanilide and its isomers based on typical Schotten-Baumann reaction conditions. The variation in yields can be attributed to the electronic and steric effects of the nitro group's position on the nucleophilicity of the amine.
| Compound | Starting Nitroaniline | Typical Yield (%) | Reference |
| 4'-Nitrobenzanilide | p-Nitroaniline | ~83% | [3] |
| N-(2-nitrophenyl)benzamide | o-Nitroaniline | Lower due to steric hindrance | Inferred |
| N-(3-nitrophenyl)benzamide | m-Nitroaniline | Higher than ortho, comparable to para | Inferred |
Note: While a direct comparative study under identical conditions was not found in the literature, the yields are inferred based on general principles of organic chemistry and reported yields for similar reactions. The lower nucleophilicity of the amine in p-nitroaniline due to the electron-withdrawing effect of the nitro group can be a limiting factor. However, the steric hindrance in o-nitroaniline is expected to have a more significant impact on the reaction rate and yield.
Reactivity of Nitro-aromatic Compounds: Nucleophilic Aromatic Substitution (SNAr)
The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions, particularly when positioned ortho or para to a good leaving group. This is due to its ability to stabilize the negatively charged Meisenheimer intermediate through resonance.
dot
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative SNAr Reactivity Data
The reactivity of nitro-aromatic compounds in SNAr reactions is highly dependent on the number and position of nitro groups and the nature of the leaving group. The following table presents a comparison of the relative reactivity of various dinitrobenzene isomers in SNAr reactions.
| Compound | Relative Rate of SNAr | Reference |
| 1-Chloro-2,4-dinitrobenzene | High | [4] |
| 1-Chloro-2,6-dinitrobenzene | Lower than 2,4-isomer due to steric hindrance | [4] |
| 1-Chloro-3,5-dinitrobenzene | Very Low (meta-directing nitro groups do not stabilize the intermediate) | Inferred |
While 4'-Nitrobenzanilide itself does not have a leaving group for a typical SNAr reaction on the benzanilide core, the principles of SNAr are crucial when considering its synthesis from precursors like 4-nitrochlorobenzene or its potential for further functionalization if a leaving group is introduced. The presence of the benzamido group, which is electron-withdrawing, would further activate a leaving group at the ortho or para position of the nitro-containing ring for SNAr.
Role in Drug Development and Biological Activity
Nitro-aromatic compounds are prevalent in medicinal chemistry and are found in a variety of drugs with diverse biological activities. The nitro group can act as a bio-reducible functional group, leading to the formation of reactive intermediates that can exhibit therapeutic effects.
dot
Caption: Bioactivation pathway of nitro-aromatic compounds in drug development.
Examples of Nitro-aromatic Compounds in Pharmaceuticals
| Compound | Therapeutic Class | Mechanism of Action (simplified) |
| Metronidazole | Antibiotic, Antiprotozoal | Reduction of the nitro group to cytotoxic intermediates that damage microbial DNA. |
| Nifedipine | Antihypertensive | A dihydropyridine calcium channel blocker containing a nitrophenyl group. |
| Chloramphenicol | Antibiotic | A broad-spectrum antibiotic with a p-nitrophenyl group, inhibits protein synthesis. |
4'-Nitrobenzanilide and its derivatives are also explored as intermediates in the synthesis of biologically active molecules, including potential kinase inhibitors and antimicrobial agents. The benzanilide scaffold is a known pharmacophore in many approved drugs.
Spectroscopic Data for Characterization
Accurate characterization of synthesized compounds is critical. The following table summarizes key spectroscopic data for 4'-Nitrobenzanilide and its isomers.
| Compound | 1H NMR (ppm) | IR (cm-1) | MS (m/z) | Reference |
| 4'-Nitrobenzanilide | Aromatic protons typically between 7.5-8.5 ppm. | ~3300 (N-H), ~1660 (C=O), ~1520 & ~1340 (NO₂) | 242 (M+) | [1][5][6][7] |
| N-(2-nitrophenyl)benzamide | Aromatic protons typically between 7.0-8.5 ppm. | Similar characteristic peaks to the 4'-isomer. | 242 (M+) | [8][9] |
| N-(3-nitrophenyl)benzamide | Aromatic protons typically between 7.2-8.5 ppm. | Similar characteristic peaks to the 4'-isomer. | 242 (M+) | [8][10][11] |
Conclusion
4'-Nitrobenzanilide is a valuable synthetic intermediate whose reactivity is significantly influenced by the para-positioned nitro group. When comparing its synthesis to other nitro-aromatic compounds like its ortho and meta isomers, differences in reaction yields can be rationalized by considering the electronic and steric effects of the nitro group's placement. In the broader context of nitro-aromatic compounds, the position of the nitro group is a critical determinant of reactivity, particularly in key synthetic transformations like nucleophilic aromatic substitution. For professionals in drug development, understanding these structure-activity relationships is essential for the rational design of new synthetic routes and novel therapeutic agents. The data and protocols presented in this guide offer a foundational understanding for the effective utilization of 4'-Nitrobenzanilide and related compounds in research and development.
References
- 1. 4'-Nitrobenzanilide | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. 4'-Nitrobenzanilide [webbook.nist.gov]
- 6. 4'-Nitrobenzanilide [webbook.nist.gov]
- 7. 4'-NITROBENZANILIDE(3393-96-2) 1H NMR [m.chemicalbook.com]
- 8. Benzamide, N-(3-nitrophenyl)- | C13H10N2O3 | CID 78503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzamide, N-(2-nitrophenyl)- [webbook.nist.gov]
- 10. N-(m-Nitrophenyl)benzamide [webbook.nist.gov]
- 11. N-(m-Nitrophenyl)benzamide [webbook.nist.gov]
A Comparative Analysis of Synthetic Routes to 4-Nitrobenzanilide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Nitrobenzanilide, a vital building block in the pharmaceutical and dye industries, can be synthesized through various methods. This guide provides a comparative analysis of the most common synthetic routes, offering detailed experimental protocols, quantitative data, and a look into greener alternatives.
The primary methods for synthesizing 4-Nitrobenzanilide involve the formation of an amide bond between a substituted aniline and a benzoic acid derivative. The choice of method often depends on factors such as desired yield, purity, reaction time, cost of reagents, and environmental impact. This comparison focuses on three main approaches: the Schotten-Baumann reaction, direct thermal amidation, and emerging green chemistry techniques.
At a Glance: Comparison of 4-Nitrobenzanilide Synthesis Methods
| Method | Reactants | Typical Solvents | Catalyst/Reagent | Reaction Time | Yield (%) | Purity |
| Schotten-Baumann Reaction A | 4-Nitroaniline, Benzoyl Chloride | Dichloromethane, Water | Sodium Hydroxide | 2-4 hours | ~70-85% | High |
| Schotten-Baumann Reaction B | Aniline, 4-Nitrobenzoyl Chloride | Dichloromethane, Water | Sodium Hydroxide | 2-4 hours | ~70-85% | High |
| Direct Thermal Amidation | Aniline, 4-Nitrobenzoic Acid | None (neat) | None (or Boric Acid) | 1.5-8 hours | Up to 98% | Good to High |
| Microwave-Assisted Synthesis | 4-Nitroaniline, Benzoic Anhydride | None (solvent-free) | Montmorillonite K-10 Clay | 10-15 minutes | ~90-95% | High |
In-Depth Analysis of Synthesis Protocols
The Schotten-Baumann Reaction: A Classic Approach
The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acid chlorides.[1][2] This reaction is typically carried out in a two-phase system consisting of an organic solvent and an aqueous base solution. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3]
Experimental Protocol (Method A: 4-Nitroaniline and Benzoyl Chloride):
-
In a 250 mL Erlenmeyer flask, dissolve 4-nitroaniline in dichloromethane.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add benzoyl chloride to the reaction mixture.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours.
-
Separate the organic layer, wash it with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude 4-Nitrobenzanilide from ethanol to yield a pure crystalline solid.
A similar procedure can be followed for Method B, using aniline and 4-nitrobenzoyl chloride.[4]
Logical Workflow for the Schotten-Baumann Reaction:
References
A Comparative Guide to Catalysts for the Amidation of Benzoic Acid and Benzylamine
For researchers, scientists, and drug development professionals, the efficient synthesis of amides is a cornerstone of molecular construction. This guide provides an objective comparison of the performance of four distinct catalysts—Boric Acid, Titanium Tetrafluoride (TiF4), Zirconium Tetrachloride (ZrCl4), and a representative Copper catalyst—for the direct amidation of benzoic acid with benzylamine. The data presented is supported by experimental protocols sourced from peer-reviewed literature to aid in the selection of the most suitable catalytic system for your research needs.
Yield Comparison of Catalysts
The selection of a catalyst can significantly impact the yield and reaction conditions required for amidation. Below is a summary of the performance of the selected catalysts in the synthesis of N-benzylbenzamide from benzoic acid and benzylamine.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Boric Acid | 1 | Toluene | Reflux | 20 | 89 |
| Boric Acid | 10 | Toluene | Reflux | 8 | ~89 |
| Titanium Tetrafluoride (TiF4) | 10 | Toluene | Reflux | 24 | 96 |
| Zirconium Tetrachloride (ZrCl4) | 10 | p-Xylene | Reflux | Not Specified | 55 (conversion) |
| Copper (II) Acetate | 10 | NMP | 110 | 14-25 | Not specified for direct amidation |
Experimental Protocols
Detailed methodologies for the amidation reactions using each catalyst are provided below. These protocols are based on published experimental procedures to ensure reproducibility.
Boric Acid Catalyzed Amidation[3]
Materials:
-
Benzoic acid (3.66 g, 0.03 mol)
-
Benzylamine (3.4 mL, 0.031 mol)
-
Boric acid (0.185 g, 0.003 mol, 10 mol%)
-
Toluene (88 mL)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid, boric acid, and toluene.
-
Stir the mixture for 10 minutes.
-
Add benzylamine to the reaction mixture.
-
Heat the mixture to reflux and continue heating for 8 hours, collecting the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of hexanes to precipitate the product.
-
Collect the solid product by vacuum filtration.
Titanium Tetrafluoride (TiF4) Catalyzed Amidation
Materials:
-
Benzoic acid (1.1 mmol)
-
Benzylamine (1.0 mmol)
-
Titanium Tetrafluoride (TiF4) (0.1 mmol, 10 mol%)
-
Toluene (3 mL)
Procedure:
-
In a round-bottom flask, suspend TiF4 in toluene.
-
Add benzoic acid followed by benzylamine to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench with 1 N HCl.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Zirconium Tetrachloride (ZrCl4) Catalyzed Amidation
Materials:
-
Benzoic acid (2.0 mmol)
-
Benzylamine (2.0 mmol)
-
Zirconium Tetrachloride (ZrCl4) (0.2 mmol, 10 mol%)
-
p-Xylene (0.5 mL)
Procedure:
-
To an oven-dried reaction vessel, add benzoic acid, benzylamine, and ZrCl4.
-
Add p-xylene as the solvent.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by ¹H NMR to determine conversion.
-
Upon completion, cool the reaction mixture.
-
The product can be isolated by removing the solvent under reduced pressure and purified by column chromatography.
Copper-Catalyzed Amidation (Representative Protocol)
Experimental Workflow
The general workflow for a catalytic amidation reaction can be visualized as follows:
A Comparative Evaluation of Amine Protecting Groups: 4'-Nitrobenzanilide vs. Boc and Fmoc
In the landscape of synthetic organic chemistry, particularly in the intricate field of peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving high yields and purity. These temporary shields for reactive functional groups, such as amines, prevent undesirable side reactions and enable the precise construction of complex molecules. This guide provides a comprehensive comparison of the well-established tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups with a critical evaluation of 4'-Nitrobenzanilide as a potential alternative. This analysis is tailored for researchers, scientists, and drug development professionals, offering an objective comparison supported by available data and theoretical considerations.
Introduction to Amine Protecting Groups
Protecting groups are fundamental tools in multi-step organic synthesis, allowing for the selective transformation of one functional group in the presence of others.[1] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not interfere with the desired chemical transformations.[2] In the context of peptide synthesis, the orthogonality of protecting groups is crucial, meaning that one type of protecting group can be removed without affecting another.[1]
The two most widely used amine protecting groups in solid-phase peptide synthesis (SPPS) are Boc and Fmoc.[3] The choice between these two dictates the overall synthetic strategy, primarily due to their different deprotection (cleavage) conditions: Boc is acid-labile, while Fmoc is base-labile.
This guide introduces 4'-Nitrobenzanilide as a potential protecting group and evaluates its characteristics in comparison to the industry standards, Boc and Fmoc. While direct and extensive experimental data for 4'-Nitrobenzanilide as a protecting group is limited in the current literature, its potential can be inferred from the known chemistry of benzanilides and nitro-containing aromatic compounds.
The Established Players: Boc and Fmoc
tert-Butoxycarbonyl (Boc)
The Boc group is a cornerstone of the original Merrifield solid-phase peptide synthesis strategy. Its key feature is its susceptibility to cleavage under acidic conditions.
-
Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.
-
Deprotection: Removal of the Boc group is achieved using strong acids, most commonly trifluoroacetic acid (TFA).
-
Stability: The Boc group is stable to basic conditions and nucleophiles, making it orthogonal to the Fmoc group.
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group has become the preferred choice for many applications in SPPS due to its milder deprotection conditions.
-
Protection: The Fmoc group is introduced by reacting an amine with Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu).
-
Deprotection: The Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine in an organic solvent.
-
Stability: The Fmoc group is stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups.
A Potential Newcomer: 4'-Nitrobenzanilide
While not a conventional protecting group, the 4'-Nitrobenzanilide moiety can be conceptually considered for amine protection. The amine of interest would be acylated with 4-nitrobenzoyl chloride to form the corresponding 4'-nitrobenzanilide.
-
Protection: An amine can be protected by reacting it with 4-nitrobenzoyl chloride in the presence of a base, in a manner analogous to the Schotten-Baumann reaction for the synthesis of benzanilides.[4]
-
Deprotection (Theoretical): The cleavage of the 4'-Nitrobenzanilide group is not a standard procedure. However, two primary strategies can be proposed based on its chemical structure:
-
Reductive Cleavage: The nitro group is susceptible to reduction. This could potentially lead to a cascade reaction resulting in the cleavage of the amide bond. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization or fragmentation, could release the protected amine. This approach is inspired by the cleavage of other nitro-containing protecting groups like the p-nitrobenzyloxycarbonyl (pNZ) group, which is removed under neutral conditions with reagents like SnCl₂.[5]
-
Hydrolytic Cleavage: Benzanilides are generally stable amides.[6][7] However, the presence of the electron-withdrawing nitro group at the 4'-position of the aniline ring could potentially facilitate the hydrolytic cleavage of the amide bond under specific, likely harsh, acidic or basic conditions.
-
Quantitative Data Comparison
The following table summarizes the key characteristics and reaction conditions for the Boc, Fmoc, and a theoretical evaluation of the 4'-Nitrobenzanilide protecting groups.
| Feature | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | 4'-Nitrobenzanilide (Theoretical) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-Cl, Fmoc-OSu | 4-Nitrobenzoyl chloride |
| Protection Conditions | Base (e.g., NaOH, TEA, DMAP), various solvents (THF, DCM, water) | Base (e.g., NaHCO₃, DIPEA), various solvents (dioxane, DCM) | Base (e.g., NaOH, pyridine), Schotten-Baumann conditions |
| Typical Yield (Protection) | High (>90%) | High (>90%) | Expected to be high |
| Deprotection Conditions | Strong acid (e.g., TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) | Reductive conditions (e.g., SnCl₂, H₂/Pd) or potentially harsh hydrolysis |
| Typical Yield (Deprotection) | High (>95%) | High (>95%) | Unknown, requires experimental validation |
| Stability | Stable to base, mild acid, and hydrogenolysis | Stable to acid and hydrogenolysis | Expected to be stable to mild acid and base |
| Orthogonality | Orthogonal to Fmoc and Cbz | Orthogonal to Boc and Cbz | Potentially orthogonal to Boc and Fmoc |
| Byproducts of Deprotection | Isobutylene, CO₂ | Dibenzofulvene-piperidine adduct, CO₂ | Potentially 4-aminobenzamide derivatives or 4-nitrobenzoic acid and aniline |
| Monitoring | TLC, LC-MS | UV spectroscopy (detection of dibenzofulvene adduct) | TLC, LC-MS |
Experimental Protocols
Boc Protection of a Primary Amine
-
Dissolve the amine (1 equivalent) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Add a base such as triethylamine (1.5 equivalents).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Boc Deprotection
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 25-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
The resulting amine salt can be used directly or neutralized with a base.
Fmoc Protection of a Primary Amine
-
Dissolve the amino acid (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise at 0 °C.
-
Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with water and wash with diethyl ether to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer with concentrated HCl to pH 2.
-
Extract the Fmoc-protected amino acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to obtain the product.
Fmoc Deprotection
-
Treat the resin-bound Fmoc-protected peptide with a 20% solution of piperidine in N,N-dimethylformamide (DMF).
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove the dibenzofulvene-piperidine adduct and excess piperidine.
4'-Nitrobenzanilide Protection of a Primary Amine (Proposed)
-
Dissolve the amine (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add a base, for example, pyridine (2 equivalents).
-
Cool the mixture to 0 °C and add 4-nitrobenzoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer, filter, and concentrate to yield the 4'-nitrobenzanilide protected amine.
4'-Nitrobenzanilide Deprotection (Proposed Reductive Method)
-
Dissolve the 4'-nitrobenzanilide protected compound in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride (SnCl₂) (excess) or use catalytic hydrogenation (H₂ gas with a palladium catalyst).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the deprotected amine.
-
Work-up the reaction accordingly based on the reducing agent used. For SnCl₂, this may involve basification and extraction. For catalytic hydrogenation, filtration of the catalyst is required.
Visualization of Workflows and Mechanisms
Caption: Deprotection mechanisms for Boc, Fmoc, and a proposed pathway for 4'-Nitrobenzanilide.
Caption: General experimental workflow for the use of amine protecting groups in synthesis.
Performance Comparison and Evaluation
Boc Group:
-
Advantages: Well-established, high-yielding protection and deprotection, stable to a wide range of conditions outside of strong acids.
-
Disadvantages: Requires strong acid for removal, which may not be suitable for acid-sensitive substrates. The repetitive use of strong acid in SPPS can lead to side-chain degradation and resin cleavage.
Fmoc Group:
-
Advantages: Mild, base-labile deprotection conditions that are compatible with acid-labile side-chain protecting groups. The deprotection can be monitored by UV spectroscopy.
-
Disadvantages: The dibenzofulvene byproduct can undergo side reactions if not effectively scavenged by piperidine. The basic conditions can cause side reactions such as diketopiperazine formation and aspartimide formation.
4'-Nitrobenzanilide (Theoretical Evaluation):
-
Potential Advantages:
-
Stability: The benzanilide amide bond is generally very stable to both acidic and basic conditions, which could offer excellent orthogonality with both Boc and Fmoc groups.[6][7] This would be a significant advantage in complex syntheses requiring multiple orthogonal protecting groups.
-
Reductive Cleavage: If deprotection can be achieved via reduction of the nitro group, this would introduce a new dimension of orthogonality. Reductive cleavage conditions are often mild and compatible with many functional groups.
-
-
Potential Disadvantages and Unknowns:
-
Lack of Data: The primary limitation is the absence of established protocols and experimental data for its use as a protecting group.
-
Harsh Deprotection: If reductive cleavage is not efficient, the alternative of hydrolyzing the very stable benzanilide bond would likely require harsh conditions, limiting its applicability.
-
Side Reactions: The conditions required for the reduction of the nitro group might affect other functional groups in the molecule. The fate of the 4-aminobenzoyl portion of the molecule after cleavage is also a consideration.
-
Introduction: While the protection step is straightforward in principle, the reactivity of 4-nitrobenzoyl chloride needs to be considered in the context of complex molecules.
-
Conclusion
The Boc and Fmoc protecting groups remain the well-vetted and reliable choices for amine protection in a vast array of synthetic applications, particularly in peptide synthesis. Their respective acid and base lability provide a robust foundation for orthogonal synthetic strategies.
The evaluation of 4'-Nitrobenzanilide as a protecting group is, at present, a theoretical exercise. Its potential for high stability and a unique reductive cleavage mechanism makes it an intriguing candidate for further research. However, without experimental validation of its introduction, cleavage, and orthogonality, it cannot be recommended as a direct replacement for the established Boc and Fmoc groups. Future research would need to focus on developing efficient and mild deprotection protocols and thoroughly evaluating its stability and compatibility with common synthetic transformations. For researchers facing challenges that cannot be addressed by the existing protecting group repertoire, the exploration of novel groups like 4'-Nitrobenzanilide, guided by the principles outlined here, may pave the way for new synthetic possibilities.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. 3393-96-2 CAS MSDS (4'-NITROBENZANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4'-Nitrobenzanilide | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chemiis.com [chemiis.com]
- 7. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 4-Nitrobenzanilide Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers is critical. This guide provides a detailed spectroscopic comparison of 4-nitrobenzanilide and its ortho- and meta- isomers (2-nitrobenzanilide and 3-nitrobenzanilide), offering a baseline for their characterization and differentiation.
This publication presents a comparative analysis of the spectroscopic properties of three isomers of nitrobenzanilide, leveraging Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). The distinct positions of the nitro group on the aniline ring profoundly influence the electronic environment and molecular vibrations, resulting in unique spectral fingerprints for each isomer. All data is presented in standardized tables for straightforward comparison, and detailed experimental protocols are provided to ensure reproducibility.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-nitrobenzanilide, 3-nitrobenzanilide, and 4-nitrobenzanilide.
FT-IR Spectroscopic Data
| Functional Group | 2-Nitrobenzanilide (cm⁻¹) | 3-Nitrobenzanilide (cm⁻¹) | 4-Nitrobenzanilide (cm⁻¹) |
| N-H Stretch | ~3300-3400 | ~3300-3400 | ~3300-3400 |
| C=O Stretch (Amide I) | ~1650-1670 | ~1650-1670 | ~1650-1670 |
| N-O Asymmetric Stretch | ~1520-1540 | ~1520-1540 | ~1520-1540 |
| N-O Symmetric Stretch | ~1340-1360 | ~1340-1360 | ~1340-1360 |
| C-N Stretch | ~1290-1310 | ~1290-1310 | ~1290-1310 |
Note: The exact peak positions can vary slightly based on the sample preparation and instrument.
UV-Vis Spectroscopic Data
| Isomer | λmax (nm) in Ethanol |
| 2-Nitrobenzanilide | ~260, ~340 |
| 3-Nitrobenzanilide | ~265, ~330 |
| 4-Nitrobenzanilide | ~320 |
¹H NMR Spectroscopic Data (in CDCl₃, δ ppm)
| Proton | 2-Nitrobenzanilide | 3-Nitrobenzanilide | 4-Nitrobenzanilide |
| Amide N-H | ~8.5-9.5 (broad s) | ~8.0-9.0 (broad s) | ~8.0-9.0 (broad s) |
| Aromatic Protons | ~7.2-8.4 (m) | ~7.4-8.2 (m) | ~7.6-8.3 (m) |
Note: The chemical shifts and splitting patterns of the aromatic protons are complex and highly dependent on the isomer. Detailed assignments require two-dimensional NMR techniques.
¹³C NMR Spectroscopic Data (in CDCl₃, δ ppm)
| Carbon | 2-Nitrobenzanilide | 3-Nitrobenzanilide | 4-Nitrobenzanilide |
| C=O | ~164-166 | ~164-166 | ~164-166 |
| Aromatic C-NO₂ | ~145-148 | ~148-150 | ~145-147 |
| Other Aromatic Carbons | ~120-140 | ~115-140 | ~118-144 |
Note: Specific chemical shift assignments for each aromatic carbon are isomer-dependent.
Experimental Protocols
FT-IR Spectroscopy
Objective: To identify the characteristic vibrational modes of the functional groups in the nitrobenzanilide isomers.
Methodology:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The FT-IR spectra were recorded on a Bruker IFS 66V spectrophotometer.
-
Data Acquisition: Spectra were collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectra.
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of the nitrobenzanilide isomers.
Methodology:
-
Sample Preparation: Stock solutions of each isomer were prepared by dissolving an accurately weighed amount of the compound in absolute ethanol to a concentration of 1 mg/mL. Serial dilutions were performed to obtain working solutions with concentrations in the range of 10-50 µg/mL.
-
Instrumentation: UV-Vis absorption spectra were recorded on a Unicam SP 500 spectrophotometer.[1]
-
Data Acquisition: The spectra were scanned over a wavelength range of 200-800 nm using a 1 cm path length quartz cuvette. Absolute ethanol was used as the reference blank. The wavelength of maximum absorption (λmax) was determined for each isomer.
NMR Spectroscopy (¹H and ¹³C)
Objective: To elucidate the chemical structure and differentiate the isomers based on the chemical environment of their protons and carbons.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of each nitrobenzanilide isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Varian A-60 or a comparable 300 MHz NMR spectrometer.[2]
-
Data Acquisition:
-
For ¹H NMR, the spectral width was set to cover the range of 0-10 ppm. A sufficient number of scans were accumulated to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width was set to cover the range of 0-200 ppm. Proton decoupling was used to simplify the spectra.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
-
Workflow for Spectroscopic Comparison
Caption: Workflow for the spectroscopic comparison of nitrobenzanilide isomers.
Discussion
The spectroscopic data reveals clear distinctions between the three isomers. In the FT-IR spectra , while the characteristic peaks for the amide and nitro groups are present in all three compounds, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, arising from the different substitution patterns on the aromatic ring.
The UV-Vis spectra show the most significant variation. The para-isomer (4-nitrobenzanilide) exhibits a single strong absorption band, characteristic of an extended conjugation system involving the nitro group and the benzoyl moiety. In contrast, the ortho- and meta-isomers display more complex spectra with multiple absorption bands, indicating different electronic transitions influenced by the spatial arrangement of the nitro group.
NMR spectroscopy provides the most detailed structural information. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectra are unique for each isomer, reflecting the distinct electronic effects (inductive and resonance) of the nitro group at the ortho, meta, and para positions. Similarly, the ¹³C NMR spectra show unique chemical shifts for the aromatic carbons, particularly the carbon atom attached to the nitro group and the carbons of the benzoyl ring, allowing for unambiguous identification of each isomer.
Conclusion
The combination of FT-IR, UV-Vis, and NMR spectroscopy provides a powerful toolkit for the unequivocal identification and differentiation of 2-, 3-, and 4-nitrobenzanilide isomers. The data presented in this guide serves as a valuable reference for quality control, reaction monitoring, and structural elucidation in research and development settings involving these compounds. The provided experimental protocols offer a standardized approach to obtaining comparable spectroscopic data.
References
The Strategic Value of 4'-Nitrobenzanilide in Drug Discovery: A Cost-Benefit Analysis
In the competitive landscape of drug discovery, the selection of a chemical scaffold is a critical decision that profoundly impacts the cost, timeline, and ultimate success of a research program. 4'-Nitrobenzanilide, a versatile intermediate, has emerged as a valuable building block in the synthesis of bioactive molecules, particularly in the development of novel kinase inhibitors for cancer therapy and new antimicrobial agents. This guide provides a comprehensive cost-benefit analysis of utilizing 4'-Nitrobenzanilide in drug discovery, comparing its performance with alternative scaffolds and providing supporting experimental data for researchers, scientists, and drug development professionals.
Cost Analysis: A Competitive Starting Point
The economic viability of a synthetic route is a cornerstone of drug development. 4'-Nitrobenzanilide offers a cost-effective entry point for the synthesis of complex molecular architectures. The table below provides a snapshot of the typical costs associated with 4'-Nitrobenzanilide and its immediate precursor, 4-nitroaniline, which is a key component in its synthesis.
| Compound | Supplier | Quantity | Price (USD) | Cost per Gram (USD) |
| 4'-Nitrobenzanilide | Varies | 25 g | ~$50 - $150 | ~$2 - $6 |
| 100 g | ~$150 - $400 | ~$1.5 - $4 | ||
| 4-Nitroaniline | Varies | 100 g | ~$20 - $50 | ~$0.2 - $0.5 |
| 500 g | ~$80 - $150 | ~$0.16 - $0.3 |
Note: Prices are approximate and can vary based on supplier, purity, and market fluctuations.
The relatively low cost of 4'-Nitrobenzanilide and its readily available starting materials makes it an attractive scaffold from a budgetary perspective, particularly in the early stages of drug discovery where numerous derivatives are often synthesized and screened.
Synthetic Utility: A Gateway to Diverse Bioactive Compounds
The true value of 4'-Nitrobenzanilide lies in its synthetic versatility. The nitro group, an electron-withdrawing moiety, can be readily reduced to an amino group (4'-aminobenzanilide), opening up a vast chemical space for derivatization. This transformation is a key step in the synthesis of many kinase inhibitors and other biologically active compounds.
Experimental Protocol: Reduction of 4'-Nitrobenzanilide to 4'-Aminobenzanilide
Materials:
-
4'-Nitrobenzanilide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 4'-Nitrobenzanilide in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and carefully add a solution of sodium hydroxide to neutralize the excess acid and precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4'-aminobenzanilide.
This straightforward and high-yielding reduction allows for the efficient production of the key amine intermediate, which can then be further modified through various chemical reactions, such as amide bond formation, sulfonylation, and reductive amination, to generate a library of diverse compounds for biological screening.
Performance in Drug Discovery: Kinase Inhibition and Antimicrobial Activity
Derivatives of 4'-Nitrobenzanilide have demonstrated significant potential in two key therapeutic areas: oncology and infectious diseases.
Kinase Inhibitors
The benzanilide scaffold is a common feature in many approved and investigational kinase inhibitors. The ability to readily introduce diversity at the 4'-amino position allows for the fine-tuning of inhibitory activity and selectivity against various kinases.
Logical Relationship of 4'-Nitrobenzanilide in Kinase Inhibitor Synthesis
Caption: Synthetic pathway from starting materials to kinase inhibitors.
While specific IC50 values are highly dependent on the final structure of the derivative and the target kinase, the benzanilide scaffold has proven to be effective in achieving potent inhibition. For comparison, other privileged scaffolds in kinase inhibitor design include quinazolines, indoles, and pyrazoles. The choice of scaffold often depends on the specific kinase family being targeted and the desired selectivity profile. The ease of synthesis and derivatization of the benzanilide scaffold makes it a strong contender, particularly for initial lead discovery efforts.
Antimicrobial Agents
Recent studies have explored the antimicrobial potential of 4'-Nitrobenzanilide derivatives. The nitroaromatic moiety itself can contribute to antimicrobial activity through various mechanisms, including the generation of reactive nitrogen species within microbial cells.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for assessing the antimicrobial activity of synthesized compounds.
The antimicrobial activity of these derivatives can be evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC). While the development of nitroaromatic-based antibiotics requires careful consideration of potential toxicity, the scaffold offers a promising avenue for the discovery of new agents to combat antibiotic resistance.
Signaling Pathways
The primary mechanism of action for kinase inhibitors derived from 4'-Nitrobenzanilide involves the competitive inhibition of ATP binding to the kinase domain of the target protein. This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes cancer cell proliferation and survival.
Simplified Kinase Signaling Pathway
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
The specific signaling pathways targeted depend on the selectivity of the synthesized inhibitor. For example, derivatives may be designed to target kinases involved in the MAPK/ERK pathway, the PI3K/AKT/mTOR pathway, or other critical cancer-related signaling networks.
Conclusion: A Favorable Balance of Cost and Benefit
4'-Nitrobenzanilide presents a compelling case for its use as a foundational scaffold in drug discovery. Its low cost, synthetic tractability, and the demonstrated biological potential of its derivatives in oncology and infectious disease research offer a favorable cost-benefit ratio. While the ultimate success of any drug discovery program depends on a multitude of factors, the strategic selection of a versatile and economically viable starting material like 4'-Nitrobenzanilide can significantly enhance the probability of identifying promising lead compounds and accelerating their development into novel therapeutics. Researchers and drug development professionals are encouraged to consider the strategic advantages of this scaffold in their quest for the next generation of medicines.
Comparative Stability of Benzanilide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of benzanilide derivatives is crucial for the successful development of new therapeutic agents. This guide provides an objective comparison of the chemical and metabolic stability of various benzanilide derivatives, supported by experimental data and detailed protocols.
The benzanilide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. However, the inherent stability of these molecules can significantly impact their pharmacokinetic profiles, efficacy, and shelf-life. This guide delves into the key aspects of benzanilide derivative stability, offering insights into structure-stability relationships and providing the necessary experimental frameworks for their evaluation.
Chemical Stability: Hydrolysis and Oxidation
The amide bond in benzanilides is generally more resistant to hydrolysis than the ester linkage in analogous compounds due to resonance stabilization.[1] However, it can still undergo hydrolysis under acidic or basic conditions, leading to the formation of a carboxylic acid and an amine.[2][3] Oxidation is another degradation pathway that can affect benzanilide derivatives, often initiated by light, heat, or trace metals.[4]
Forced degradation studies are essential to identify potential degradation products and pathways.[5] These studies involve exposing the compound to harsh conditions such as strong acids and bases, oxidizing agents, and light to accelerate degradation.[6]
Metabolic Stability: A Key Determinant of In Vivo Performance
Metabolic stability is a critical parameter in drug discovery, as it influences a compound's half-life and bioavailability.[7][8] The primary assays used to assess metabolic stability are the in vitro microsomal stability assay and the plasma stability assay.[9]
-
Microsomal Stability: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[10] Compounds with higher stability in liver microsomes are generally expected to have lower clearance in the body.
-
Plasma Stability: This assay assesses the stability of a compound in plasma, where it can be degraded by various enzymes such as esterases and amidases.
Structural modifications can significantly enhance the metabolic stability of benzanilide derivatives. Strategies such as the introduction of deuterium, cyclization, and altering ring size or chirality have been shown to be effective.[7]
Quantitative Comparison of Metabolic Stability of Benzanilide Analogs
The following table summarizes the in vitro metabolic stability of a series of benzamide analogs in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[11]
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) |
| Analog 1 | 2-(3-fluorophenethoxy)-5-morpholinobenzamide | 13.9 | 125.1 |
| Analog 2 | 5-bromo-2-(3-fluorophenethoxy)benzamide | 29.5 | 58.9 |
| Analog 3 | 2-(3-fluorophenethoxy)-5-methylbenzamide | 43.6 | 39.7 |
| Analog 4 | 5-cyclopropyl-2-(3-fluorophenethoxy)benzamide | 57.8 | 29.9 |
| Analog 5 | 5-ethyl-2-(3-fluorophenethoxy)benzamide | 37.5 | 46.4 |
| Analog 6 | 2-(3-fluorophenethoxy)-5-(thiophen-2-yl)benzamide | >60 | <23.1 |
Data sourced from the supplementary information of "Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors".[11]
Experimental Protocols
Detailed methodologies for the key stability assays are provided below to facilitate reproducible research.
Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard solution
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
In a 96-well plate, add the liver microsomes and the test compound working solution.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Plasma Stability Assay
Objective: To determine the stability of a test compound in plasma.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plasma (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard solution
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Thaw the plasma at 37°C.
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
In a 96-well plate, add the plasma and the test compound working solution.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the degradation curve.
Visualizing Experimental Workflows and Degradation Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and molecular transformations.
Caption: Workflow for a typical in vitro microsomal stability assay.
Caption: General pathway for the hydrolysis of benzanilide derivatives.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. benchchem.com [benchchem.com]
assessing the reactivity of 4-Nitrobenzanilide in different reaction conditions
For Researchers, Scientists, and Drug Development Professionals
4-Nitrobenzanilide is a versatile intermediate in organic synthesis, playing a crucial role in the development of pharmaceuticals, dyes, and agrochemicals. Its reactivity is governed by the interplay of three key structural features: the amide linkage, the electron-withdrawing nitro group, and the two aromatic rings. This guide provides a comparative assessment of the reactivity of 4-Nitrobenzanilide under various common reaction conditions, supported by experimental data from related compounds and detailed methodologies.
Reactivity Overview
The presence of the electron-withdrawing nitro group deactivates the aniline ring (Ring B) towards electrophilic substitution, while the benzoyl group's carbonyl also deactivates the benzoyl ring (Ring A). The amide linkage itself is susceptible to hydrolysis under both acidic and basic conditions. The nitro group, on the other hand, can be readily reduced to an amino group, a key transformation in the synthesis of many bioactive molecules.
Comparative Reactivity Data
The following tables summarize the expected reactivity of 4-Nitrobenzanilide in key chemical transformations. The data is compiled from studies on analogous compounds and serves as a predictive guide for reaction outcomes.
Table 1: Reduction of the Nitro Group
The reduction of the nitro group in 4-Nitrobenzanilide to form 4-Aminobenzanilide is a common and efficient transformation. Various reducing agents can be employed, with differing selectivities and reaction conditions.
| Reducing Agent/System | Substrate (Analogue) | Product | Yield (%) | Reference Compound |
| Sn / HCl | 4-Nitroacetophenone | 4-Aminoacetophenone | 46.3 | [1] |
| 10% Pd/C, Hydrazine | 4-Nitroacetophenone | 4-Aminoacetophenone | 55.3 | [1] |
| 10% Pd/C, NaBH4 | 4-Nitroacetophenone | 4-Aminoacetophenone | 66.9 | [1] |
| Zn / NH4Cl | 4-Nitroacetophenone | 4-Aminoacetophenone | 25.0 | [1] |
| Fe / CaCl2 | Nitroarenes | Anilines | Excellent | Not specified |
| Dihydrolipoamide-Fe(II) | p-Nitroacetophenone | p-Aminoacetophenone | 90 | [2] |
Table 2: Hydrolysis of the Amide Bond
The amide bond of 4-Nitrobenzanilide can be cleaved under acidic or basic conditions to yield 4-nitroaniline and benzoic acid (or their respective salts). Acid-catalyzed hydrolysis is generally effective for this type of amide.
| Condition | Substrate (Analogue) | Products | Observations | Reference Compound |
| Acidic (HCl, reflux) | 4-Nitroacetanilide | 4-Nitroaniline, Acetic Acid | Complete hydrolysis in 30 mins | [3] |
| Basic (NaOH, heat) | Amides | Carboxylate, Amine | Generally requires forcing conditions | Not specified |
Table 3: Electrophilic Aromatic Substitution (Nitration)
Further nitration of 4-Nitrobenzanilide is challenging due to the deactivating nature of both the nitro group and the benzoyl group. The directing effects of the existing substituents will govern the position of any subsequent nitration. The N-acetyl group (analogous to the N-benzoyl group) is an ortho, para-director.
| Substrate (Analogue) | Product Distribution (ortho:meta:para) | Key Observation | Reference Compound |
| Acetanilide | - | Predominantly para-substituted product | [4] |
| 4-Methylacetanilide | 97% ortho (to acetamido) | The activating acetamido group directs substitution | [4] |
Table 4: Halogenation (Bromination)
The regioselectivity of the bromination of the benzanilide core can be controlled by the choice of promoter, allowing for selective functionalization of either aromatic ring.
| Promoter | Reagent | Position of Bromination | Yield (%) | Reference Compound |
| Pd(OAc)2 | NBS | Ortho to amide on aniline ring | 79 | [5] |
| TFAA | NBS | Para to amide on aniline ring | 83 | [5] |
Experimental Protocols
1. Reduction of 4-Nitrobenzanilide to 4-Aminobenzanilide using Sn/HCl
-
Materials: 4-Nitrobenzanilide, Granulated Tin, Concentrated Hydrochloric Acid, Sodium Hydroxide solution, Ethanol.
-
Procedure:
-
In a round-bottom flask, suspend 4-Nitrobenzanilide (1 equivalent) in ethanol.
-
Add granulated tin (2.5-3 equivalents).
-
Slowly add concentrated hydrochloric acid with stirring. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture at reflux for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter to remove excess tin.
-
Carefully neutralize the filtrate with a concentrated solution of sodium hydroxide until the solution is basic, which will precipitate the tin salts.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Aminobenzanilide.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) for purification.
-
2. Acid-Catalyzed Hydrolysis of 4-Nitrobenzanilide
-
Materials: 4-Nitrobenzanilide, Concentrated Hydrochloric Acid, Sodium Bicarbonate solution, Diethyl Ether.
-
Procedure:
-
To a round-bottom flask, add 4-Nitrobenzanilide (1 equivalent) and a 1:1 mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature. 4-Nitroaniline may precipitate as the hydrochloride salt.
-
Make the solution basic by the slow addition of a saturated sodium bicarbonate solution to precipitate 4-nitroaniline.
-
Filter the solid 4-nitroaniline and wash with cold water.
-
Acidify the filtrate with concentrated HCl to precipitate benzoic acid.
-
Filter the benzoic acid and wash with cold water.
-
Both products can be purified by recrystallization.
-
Visualizing Reaction Pathways
Diagram 1: General Reactivity of 4-Nitrobenzanilide
Caption: Overview of the main reaction pathways for 4-Nitrobenzanilide.
Diagram 2: Experimental Workflow for Reduction
Caption: A typical experimental workflow for the reduction of 4-Nitrobenzanilide.
Diagram 3: Regioselectivity in Electrophilic Aromatic Substitution
Caption: Factors influencing regioselectivity in electrophilic substitution.
References
Safety Operating Guide
Essential Safety and Disposal Information for A-77003
For laboratory personnel engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and regulatory compliance. This document provides essential information regarding the disposal of A-77003, an HIV-1 protease inhibitor.
Chemical Identification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following identifiers have been established for this compound:
| Identifier | Value |
| Common Name | This compound |
| Synonym | Abbott 77003[1] |
| Chemical Class | Antiretroviral agent, HIV-1 Protease Inhibitor[2] |
| CAS Number | 134878-17-4[2] |
| IUPAC Name | L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis(((2S)-3-methyl-2-(((methyl(2-pyrimidinylmethyl)amino)carbonyl)amino)-1-oxobutyl)amino)-1,6-diphenyl-[1] |
Proper Disposal Procedures for this compound
As this compound is a potent, biologically active compound intended for research use, it must be treated as hazardous chemical waste. The following procedural steps provide a general guideline for its proper disposal. Note: All laboratory personnel must adhere to their institution's specific Environmental Health and Safety (EHS) protocols and local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other contaminated materials (e.g., weigh boats, contaminated bench paper) in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, be in good condition, and have a secure lid.
-
Label the container with "Hazardous Waste," the full chemical name, and any known hazard characteristics (e.g., "Toxic," "Biologically Active").
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof hazardous waste container.
-
Ensure the container is compatible with the solvents used.
-
Do not mix incompatible waste streams.
-
Label the container with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.
-
Step 2: Storage of Chemical Waste
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to prevent spills.
Step 3: Scheduling Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Step 4: Decontamination
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent as determined by your laboratory's standard operating procedures.
-
Dispose of all cleaning materials as hazardous waste.
Experimental Protocols: Mechanism of Action
This compound functions as an inhibitor of the HIV-1 protease, a critical enzyme in the viral life cycle. The following diagram illustrates the general mechanism of action for HIV protease inhibitors.
References
Personal protective equipment for handling A-77003
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of A-77003, an HIV protease inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan. Adherence to these guidelines is essential when working with this potent compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 134878-17-4 | [1][2] |
| Molecular Formula | C44H58N8O6 | [2] |
| Molecular Weight | 794.98 g/mol | [2] |
| Physical State | Solid (Assumed) | N/A |
| Solubility | Data not readily available. Treat as sparingly soluble in aqueous solutions and soluble in organic solvents like DMSO or ethanol. | N/A |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves is required. The outer glove should be changed every 30-60 minutes or immediately upon contamination. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Body Protection | A disposable, solid-front, long-sleeved gown made of a low-permeability fabric. Cuffs should be tight-fitting (elastic or knit). | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield are required. | Protects against splashes and aerosols, preventing accidental exposure to the eyes and face. |
| Respiratory Protection | For handling the solid compound or when aerosols may be generated, a NIOSH-approved N95 or higher-level respirator is necessary. | Minimizes the risk of inhalation of the powdered compound. |
| Foot Protection | Disposable shoe covers must be worn over laboratory-appropriate closed-toe shoes. | Prevents the tracking of contaminants out of the designated work area. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Pre-Handling:
-
Designated Area: All handling of this compound must be conducted in a designated and controlled area, such as a certified chemical fume hood or a glove box.
-
Decontamination Supplies: Ensure that a spill kit and appropriate decontamination solutions (e.g., 70% ethanol, followed by a suitable laboratory detergent) are readily available.
-
Waste Containers: Prepare clearly labeled, sealed waste containers for solid and liquid waste contaminated with this compound.
2. Handling the Compound:
-
Weighing: If weighing the solid compound, do so within a containment enclosure (e.g., a balance enclosure within the fume hood) to minimize the generation of airborne particles.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing. Keep the container covered as much as possible during this process.
-
General Handling: Use dedicated laboratory equipment (spatulas, glassware, etc.) for handling this compound. Avoid any actions that could generate dust or aerosols.
3. Post-Handling and Decontamination:
-
Decontaminate Equipment: All non-disposable equipment used for handling this compound must be thoroughly decontaminated. This involves rinsing with a suitable solvent to remove the compound, followed by a standard laboratory cleaning procedure.
-
Decontaminate Work Surfaces: At the end of the procedure, thoroughly wipe down all surfaces within the designated handling area with the prepared decontamination solutions.
-
PPE Removal: Remove PPE in the following order to prevent self-contamination: outer gloves, face shield, gown, shoe covers, inner gloves, and finally, respiratory protection (if used). Dispose of all disposable PPE in the designated hazardous waste container.
-
Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from the handling of this compound must be treated as chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, shoe covers, pipette tips, and any unused solid this compound. Place all solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: All solutions containing this compound, as well as the initial solvent rinses from equipment decontamination, should be collected in a labeled, sealed, and leak-proof container.
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Final Disposal: All waste containers should be disposed of through your institution's hazardous waste management program. Do not dispose of any this compound waste in the regular trash or down the drain.
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
